2,2',6,6'-Tetramethyl-4,4'-bipyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,6-dimethylpyridin-4-yl)-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVCNHRSEKFDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=CC(=NC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376222 | |
| Record name | 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6662-72-2 | |
| Record name | 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the properties of 2,2',6,6'-tetramethyl-4,4'-bipyridine
An In-Depth Technical Guide to the Properties of 2,2',6,6'-Tetramethyl-4,4'-bipyridine
Introduction
This compound is a substituted aromatic heterocyclic compound belonging to the bipyridine family. Bipyridines are fundamental ligands in coordination chemistry, prized for their ability to form stable complexes with a vast array of metal ions. This particular derivative is distinguished by the presence of four methyl groups flanking the nitrogen atoms of the pyridine rings. This substitution pattern imparts significant steric hindrance, a feature that profoundly influences its chemical behavior, including its coordination geometry, basicity, and utility in synthesis. This guide provides a comprehensive overview of its structural, chemical, and physical properties, as well as its synthesis and key applications for researchers in chemistry and materials science. It serves as an important synthetic intermediate for creating more complex molecules, such as ligands for robust coordination frameworks.[1]
Molecular Structure and Physical Properties
The defining structural characteristic of this compound is the steric clash between the methyl groups at the 2,6- and 2',6'- positions. This steric repulsion prevents the molecule from adopting a planar conformation.
Torsional Angle and Conformation
Unlike the parent 4,4'-bipyridine, which can be planar, the methyl groups in this compound force the two pyridine rings to twist relative to each other. Single-crystal X-ray diffraction studies have determined that the dihedral angle between the least-squares planes of the two pyridine rings is approximately 19.48°.[1] This non-planar structure is a direct consequence of minimizing steric hindrance and is a critical factor in its coordination chemistry.[1]
References
An In-depth Technical Guide to 2,2',6,6'-Tetramethyl-4,4'-bipyridine
Introduction
2,2',6,6'-Tetramethyl-4,4'-bipyridine is a heterocyclic organic compound that serves as a crucial bidentate ligand in coordination chemistry. Identified by the CAS Number 6662-72-2 , this derivative of 4,4'-bipyridine is distinguished by the presence of methyl groups at the 2, 2', 6, and 6' positions.[1][2] These substituents impart significant steric hindrance around the nitrogen donor atoms, profoundly influencing the geometry, stability, and reactivity of its metal complexes. This technical guide provides a comprehensive overview of its synthesis, properties, applications, and handling for researchers, scientists, and professionals in drug development and materials science.
Physicochemical and Structural Properties
The defining feature of this compound is its sterically encumbered structure. The methyl groups ortho to the nitrogen atoms prevent the two pyridine rings from adopting a coplanar conformation, which is common in less substituted bipyridines.[3][4] X-ray crystallography studies reveal a significant dihedral angle between the planes of the two pyridine rings, measured at 19.48 (2)°.[3][4] This twisted conformation is a direct result of steric repulsion between the methyl groups and has critical implications for its coordination behavior.
The molecule is an important synthetic intermediate for producing other valuable ligands, such as 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid, which is utilized in the construction of robust coordination frameworks.[3][4]
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Summary of Properties
| Property | Value | Source(s) |
| CAS Number | 6662-72-2 | [2] |
| Molecular Formula | C₁₄H₁₆N₂ | [2][] |
| Molecular Weight | 212.29 g/mol | [2][] |
| Physical Form | Solid | |
| Purity | Typically ≥95% - 99% | |
| Storage | Inert atmosphere, room temperature | |
| InChI Key | RMVCNHRSEKFDJR-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of bipyridine derivatives often presents challenges due to the strong coordinating ability of the product with the metal catalyst, which can lead to decreased catalytic activity.[6][7] However, several effective methods have been developed for symmetrical bipyridines like the title compound.
A prominent and high-yield method is the nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine.[6][7][8] This reaction proceeds under mild conditions and is facilitated by a nickel(II) bromide complex, typically with triphenylphosphine ligands, in the presence of a reducing agent like zinc powder.[6][7] The causality behind this choice is the ability of Ni(0), formed in situ by the reduction of Ni(II) by zinc, to undergo oxidative addition into the carbon-bromine bond of the pyridine derivative. Subsequent reductive elimination from a bis(pyridyl)nickel intermediate yields the desired 4,4'-bipyridine product and regenerates the active Ni(0) catalyst.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Nickel-Catalyzed Homocoupling
This protocol is a representative example based on established literature methods.[6][7][8]
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4-bromo-2,6-dimethylpyridine (1.0 eq), NiBr₂(PPh₃)₂ (0.05 eq), tetraethylammonium iodide (Et₄NI) (0.1 eq), and activated zinc powder (2.0 eq).
-
Reaction: Add anhydrous solvent (e.g., DMF or THF) to the flask. Stir the mixture vigorously at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress using TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of an aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure, solid product.[3]
Applications in Coordination Chemistry and Catalysis
The primary utility of this compound stems from its unique steric and electronic properties as a ligand.
-
Steric Influence in Catalysis: The methyl groups flanking the nitrogen donors create a sterically hindered coordination pocket. This feature is highly influential in catalysis. For instance, in nickel-catalyzed cross-electrophile coupling reactions, the bulkiness of substituents on the bipyridine ligand can significantly impact the stability of catalytic intermediates and the overall turnover frequency of the catalyst.[9] While excessive bulk can sometimes hinder catalytic activity, carefully tuned steric properties are essential for designing tailor-made ligands for specific transformations.[9]
-
Stabilization of Metal Complexes: The steric bulk can also stabilize specific oxidation states or geometries of the central metal ion by preventing unwanted side reactions or ligand exchange. It has been used to prepare and study copper(I) and copper(II) complexes, providing insights into the preferred coordination environments of these metal ions.[10]
-
Precursor for Functional Materials: As mentioned, this compound is a key intermediate in the synthesis of tetracarboxylic acid derivatives. These more functionalized ligands are then used to build metal-organic frameworks (MOFs) and other coordination polymers with potential applications in gas storage, separation, and catalysis.[3][4]
Ligand Coordination Diagram
Caption: Steric hindrance from methyl groups influencing metal (M) coordination.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety protocols are paramount when handling this compound. While a specific, comprehensive toxicological profile is not fully investigated for this compound, data from related bipyridine compounds suggest caution.[11]
-
Hazard Identification: The compound is classified as harmful or toxic if swallowed or in contact with skin. It may cause skin, eye, and respiratory tract irritation.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed. Change contaminated clothing immediately.[12]
-
-
Handling and Storage:
-
Disposal:
Conclusion
This compound is more than just a substituted bipyridine; it is a specialized ligand whose steric properties offer distinct advantages in the fields of catalysis and materials science. Its well-established synthesis and unique coordination behavior make it an invaluable tool for researchers seeking to fine-tune the reactivity of metal centers or build complex supramolecular architectures. Adherence to rigorous safety protocols is essential for its handling, ensuring its potential can be explored responsibly.
References
- 1. 6662-72-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CAS 6662-72-2 | Catsyn [catsyn.com]
- 3. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 9. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Molecular Structure of 2,2',6,6'-Tetramethyl-4,4'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2',6,6'-Tetramethyl-4,4'-bipyridine is a sterically hindered bipyridine derivative of significant interest in coordination chemistry, materials science, and catalysis. The presence of four methyl groups in the ortho positions to the nitrogen atoms dictates a unique three-dimensional structure that profoundly influences its electronic properties and coordination behavior. This guide provides a comprehensive overview of the molecular structure of this compound, integrating insights from synthetic chemistry, crystallography, and spectroscopy. Understanding these fundamental aspects is crucial for its application in the design of novel catalysts, functional materials, and pharmacologically active compounds. This document serves as a technical resource, offering not just a description of the molecule's structure, but also an explanation of the underlying principles that govern its properties.
I. Synthesis and Crystallization
The targeted synthesis of this compound is essential for its availability for further studies. A convenient and effective method for its preparation was reported by Hünig and Wehner in 1989.[1] This approach, which has been foundational in the field, involves the reaction of 2,6-dimethylpyridine with sodium to form a tetrahydro-4,4'-bipyridine bis-sodium salt, followed by dehydrogenation.[1]
Experimental Protocol: Synthesis via Reductive Coupling
This protocol is based on the method described by Hünig and Wehner.[1]
Materials:
-
2,6-dimethylpyridine
-
Sodium metal
-
Sulfur dioxide (or other suitable dehydrogenation agent)
-
Anhydrous solvents (e.g., liquid ammonia, THF)
-
Ethanol (for crystallization)
Step-by-Step Methodology:
-
Formation of the Tetrahydro-4,4'-bipyridine Bis-sodium Salt: In a moisture-free environment, 2,6-dimethylpyridine is dissolved in an anhydrous solvent such as liquid ammonia or tetrahydrofuran (THF).
-
Sodium metal is carefully added to the solution, leading to the formation of the tetrahydro-4,4'-bipyridine bis-sodium salt. The reaction progress can be monitored by the color change of the solution.
-
Dehydrogenation: After the formation of the intermediate salt, a dehydrogenation agent is introduced. Sulfur dioxide has been reported to be an effective reagent for this step, affording the desired this compound in good yield.[1]
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with a suitable organic solvent. The crude product is then purified, typically by column chromatography.
-
Crystallization: For obtaining high-purity crystalline material suitable for X-ray diffraction studies, the purified compound can be dissolved in a minimal amount of hot ethanol.[2] Slow cooling and natural evaporation of the solvent yield yellow crystalline lumps of this compound.[2][3]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a moisture-free atmosphere is critical due to the high reactivity of sodium metal and the organosodium intermediates.
-
Choice of Dehydrogenation Agent: The selection of sulfur dioxide as the dehydrogenation agent is key to the success of the synthesis, as other reagents may be less effective in converting the tetrahydro-bipyridine intermediate to the final aromatic product.[1]
II. Molecular Structure and Conformation: A Crystallographic Perspective
The defining feature of this compound's molecular structure is its non-planar conformation, a direct consequence of the steric hindrance imposed by the four methyl groups. This has been unequivocally established by single-crystal X-ray diffraction studies.[2][3]
Key Structural Parameters
| Parameter | Value | Significance |
| Dihedral Angle (Py-Py) | 19.48 (2)°[2][3] | This significant twist between the two pyridine rings confirms the non-planar nature of the molecule. |
| Molecular Formula | C₁₄H₁₆N₂[2] | Confirms the elemental composition. |
| Molecular Weight | 212.29 g/mol [2] | |
| Crystal System | Tetragonal[2][3] | Describes the symmetry of the crystal lattice. |
Table 1: Key crystallographic and molecular data for this compound.
The dihedral angle of approximately 19.5° between the planes of the two pyridine rings is a direct result of the steric repulsion between the methyl groups at the 2, 6, 2', and 6' positions. This steric clash prevents the molecule from adopting a planar conformation, which would be electronically favorable for π-system conjugation. This deviation from planarity has profound implications for the molecule's electronic properties and its ability to act as a ligand.
Diagram 1: Molecular structure of this compound highlighting the twisted conformation.
III. Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural details of this compound in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, a simple ¹H NMR spectrum is anticipated. Two distinct signals are expected in the aromatic region, corresponding to the protons at the 3, 3', 5, and 5' positions. A sharp singlet with a higher integration value would be observed in the aliphatic region, corresponding to the twelve equivalent protons of the four methyl groups.
-
¹³C NMR: The ¹³C NMR spectrum is also expected to be relatively simple. Signals for the methyl carbons would appear in the aliphatic region. In the aromatic region, distinct signals for the quaternary carbons (C2, C2', C6, C6' and C4, C4') and the protonated carbons (C3, C3', C5, C5') are expected.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands indicative of its functional groups.
-
C-H Stretching: Bands in the 3100-3000 cm⁻¹ region are characteristic of aromatic C-H stretching vibrations. Aliphatic C-H stretching from the methyl groups would be observed in the 3000-2850 cm⁻¹ range.
-
C=C and C=N Stretching: Strong absorptions in the 1600-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the pyridine rings.
-
C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine rings would appear in the 900-650 cm⁻¹ region, providing fingerprint information for the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The electron ionization mass spectrum would show a prominent molecular ion peak at m/z = 212, corresponding to the molecular weight of C₁₄H₁₆N₂.
-
Fragmentation Pattern: Fragmentation would likely involve the loss of methyl groups (M-15) and potentially cleavage of the bipyridine bond, although the latter is generally a stable linkage.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,2',6,6'-Tetramethyl-4,4'-bipyridine
Foreword: Unveiling the Potential of a Sterically Hindered Bipyridine Ligand
In the vast landscape of coordination chemistry, the bipyridine scaffold stands as a cornerstone, a versatile building block for constructing intricate molecular architectures with diverse functionalities. Among its many derivatives, 2,2',6,6'-tetramethyl-4,4'-bipyridine emerges as a compound of significant interest. The strategic placement of four methyl groups on the pyridine rings introduces considerable steric hindrance, profoundly influencing its conformational dynamics, coordination behavior, and the ultimate properties of its metallic complexes. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a deep dive into the core physical and chemical properties of this intriguing molecule. By elucidating the causality behind its characteristics and offering field-proven insights, we aim to empower the scientific community to harness the full potential of this compound in their research endeavors.
Molecular Architecture and Foundational Physical Properties
The unique three-dimensional structure of this compound is central to its chemical behavior. The presence of methyl groups at the 2, 2', 6, and 6' positions forces a significant dihedral angle between the two pyridine rings to alleviate steric strain.
A single-crystal X-ray diffraction study has revealed that in the solid state, the dihedral angle between the least-squares planes of the two pyridine rings is approximately 19.48°.[1] This twisted conformation is a direct consequence of the steric hindrance imposed by the methyl groups and is a key determinant of its coordination chemistry. In the crystalline form, the molecules are primarily linked by weak van der Waals interactions, with no classical hydrogen bonds or π-π stacking interactions observed.[1]
The fundamental physical properties of this compound are summarized in the table below, providing a foundational dataset for its handling and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₆N₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Appearance | Solid, yellow crystalline lumps | [1] |
| Melting Point | 150-152 °C | |
| Boiling Point | 277 °C at 760 mmHg | |
| Density | 1.029 g/cm³ | |
| Crystal System | Tetragonal | [1] |
| Space Group | I4₁/a | [2] |
| Unit Cell Dimensions | a = 21.9827(10) Å, c = 10.1569(6) Å | [1] |
| Dihedral Angle | ~19.48° | [1] |
Solubility Profile: A Guide for Experimental Design
During its synthesis and purification, it has been noted to be soluble in ethanol.[1] Based on the principle of "like dissolves like," it is expected to exhibit good solubility in a range of common organic solvents.
Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Chemical Reactivity and Coordination Chemistry
The chemical behavior of this compound is dominated by the nucleophilic character of the nitrogen lone pairs and the steric constraints imposed by the flanking methyl groups.
Basicity and pKa
Synthesis of this compound
The synthesis of this sterically hindered bipyridine can be achieved through several methodologies, with transition-metal-catalyzed homocoupling reactions being particularly effective.
Experimental Protocol: Nickel-Catalyzed Homocoupling
This protocol is adapted from a reported high-yield synthesis.[3]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-2,6-dimethylpyridine, a nickel(II) catalyst such as NiBr₂(PPh₃)₂, a halide salt like tetraethylammonium iodide (Et₄NI), and zinc powder as a reducing agent.
-
Solvent Addition: Add a suitable anhydrous solvent, such as dimethylformamide (DMF).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (mild conditions are often sufficient) for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., ammonium chloride solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). After solvent removal under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Ullmann Coupling as an Alternative Route
The Ullmann coupling, a classical method for the formation of biaryl compounds, can also be employed for the synthesis of symmetrical bipyridines.[4] This typically involves the copper-mediated coupling of an aryl halide.
Caption: Synthetic pathways to this compound.
Coordination Chemistry: A Sterically Encumbered Ligand
The steric bulk of the four methyl groups in this compound significantly influences its coordination to metal centers. This steric hindrance can lead to:
-
Formation of Complexes with Lower Coordination Numbers: The ligand may favor the formation of complexes where the metal center is less crowded.
-
Distorted Geometries: The steric strain can induce distortions from ideal coordination geometries.
-
Kinetic Stability: The bulky nature of the ligand can kinetically stabilize the resulting metal complexes by shielding the metal center from further reactions.
This compound serves as an important synthetic intermediate for the preparation of more elaborate ligands, such as 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid, which is utilized in the construction of robust and open coordination frameworks.[1]
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy provide detailed information about the molecular structure. Due to the symmetry of the molecule, a relatively simple set of signals is expected.
Expected 1H NMR Signals:
-
A singlet for the aromatic protons at the 3, 3', 5, and 5' positions.
-
A singlet for the methyl protons at the 2, 2', 6, and 6' positions.
Expected 13C NMR Signals:
-
Signals corresponding to the quaternary carbons of the pyridine rings.
-
Signals for the protonated aromatic carbons.
-
A signal for the methyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.
Key Expected Vibrational Modes:
-
C-H stretching: Vibrations from the aromatic and methyl C-H bonds.
-
C=C and C=N stretching: Characteristic vibrations of the pyridine rings.
-
C-H bending: In-plane and out-of-plane bending vibrations of the aromatic and methyl C-H bonds.
-
Ring vibrations: Skeletal vibrations of the pyridine rings.
The presence of a characteristic absorption peak around 1641 cm⁻¹ can be attributed to the stretching vibrations of the -C=N- groups.[5]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling procedures, and personal protective equipment. The compound is typically a solid at room temperature and should be stored in a well-ventilated area.
Conclusion and Future Outlook
This compound represents a fascinating and highly useful building block in the realm of supramolecular and coordination chemistry. Its unique steric profile offers both challenges and opportunities for the rational design of novel metal complexes with tailored properties. This in-depth guide has provided a comprehensive overview of its fundamental physical and chemical characteristics, from its molecular structure and solubility to its reactivity and spectroscopic signature. As research continues to push the boundaries of materials science and catalysis, the strategic application of sterically demanding ligands like this compound will undoubtedly play a pivotal role in the development of next-generation functional materials and efficient catalytic systems.
References
- 1. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Bipyridine-Ester Dual-Modified 2,2,6,6-Tetramethylpiperidin-1-oxyl Derivative for Aqueous Organic Redox Flow Batteries [mdpi.com]
An In-depth Technical Guide to the Solubility of 2,2',6,6'-Tetramethyl-4,4'-bipyridine in Common Solvents
Introduction
2,2',6,6'-Tetramethyl-4,4'-bipyridine is a sterically hindered bipyridine derivative of significant interest in coordination chemistry, catalysis, and materials science. Its unique structural features, particularly the methyl groups flanking the nitrogen atoms, influence its coordination behavior and, critically, its solubility in various media. A thorough understanding of its solubility profile is paramount for researchers and drug development professionals to effectively design synthetic routes, formulate solutions, and develop applications for this versatile ligand. This guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical insights and experimental protocols.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for rationalizing its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Melting Point | 150-152 °C | [1] |
| Density | 1.029 g/cm³ | [1] |
| Appearance | Solid |
The molecule consists of two pyridine rings linked at the 4 and 4' positions, with two methyl groups on each ring at the 2, 2', 6, and 6' positions. This structure has several key implications for its solubility:
-
Polarity: The presence of two nitrogen atoms in the pyridine rings introduces polarity and the potential for hydrogen bonding with protic solvents.
-
Steric Hindrance: The four methyl groups create significant steric hindrance around the nitrogen atoms. This can impact the accessibility of the lone pairs for interactions with solvent molecules, potentially reducing solubility in highly ordered solvents like water.
-
Hydrophobicity: The overall molecule has a significant hydrocarbon character due to the two aromatic rings and four methyl groups, contributing to its solubility in nonpolar organic solvents.
-
Crystal Packing: In the solid state, the molecules are linked by weak van der Waals interactions, and no classical hydrogen bonds or π-π stacking interactions are observed.[2][3] This suggests that the energy required to overcome the crystal lattice forces may be readily provided by a range of solvents.
Predicted Qualitative Solubility Profile
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The polar nitrogen atoms can interact with water, but the large hydrophobic surface area of the molecule limits its solubility. |
| Methanol | Soluble | The alkyl chain of methanol can interact favorably with the methyl groups and aromatic rings, while the hydroxyl group can interact with the pyridine nitrogens. | |
| Ethanol | Soluble | A publication confirms its dissolution in ethanol for crystallization.[3] Similar to methanol, ethanol's structure allows for favorable interactions with both the polar and nonpolar regions of the molecule. | |
| Polar Aprotic | Acetone | Soluble | Acetone's polarity is sufficient to interact with the pyridine nitrogens, and its organic character allows for good solvation of the hydrocarbon portions. |
| Acetonitrile | Soluble | A derivative of the target compound has been synthesized in acetonitrile, suggesting good solubility.[7] Its polarity and ability to engage in dipole-dipole interactions make it a suitable solvent. | |
| Tetrahydrofuran (THF) | Soluble | THF is a good solvent for many organic compounds and is expected to dissolve this compound due to its ability to solvate both polar and nonpolar molecules. | |
| Dimethylformamide (DMF) | Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a highly polar solvent that should readily dissolve the compound. 4,4'-bipyridine is known to be soluble in DMSO.[4] | |
| Nonpolar | Chloroform | Soluble | The polarity of the C-Cl bonds and the overall organic nature of chloroform make it a good solvent for this compound. |
| Dichloromethane (DCM) | Soluble | Similar to chloroform, DCM is a versatile solvent for a wide range of organic molecules. | |
| Toluene | Soluble | The aromatic nature of toluene will have favorable π-π interactions with the pyridine rings of the solute. | |
| Hexane | Sparingly Soluble | As a nonpolar aliphatic solvent, hexane will have limited interaction with the polar nitrogen atoms, leading to lower solubility. |
Factors Influencing Solubility: A Conceptual Diagram
The interplay of molecular and solvent properties dictates the solubility of this compound. This can be visualized as a balance of competing interactions.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in various solvents.
Objective
To quantitatively determine the solubility of this compound in a selected range of common laboratory solvents at a specified temperature (e.g., 25 °C).
Materials
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Pipettes and volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.
-
Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve.
-
-
Preparation of Saturated Solutions:
-
For each solvent to be tested, add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume or mass of the solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Analysis:
-
Analyze the diluted samples using the same analytical method as for the standards.
-
Determine the concentration of this compound in the diluted samples by referring to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Causality Behind Experimental Choices
-
Use of Excess Solid: This ensures that the solution becomes saturated and is in equilibrium with the solid phase, which is the definition of solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.
-
Agitation and Equilibration Time: Agitation facilitates the dissolution process, and a sufficient equilibration time ensures that the system has reached a true thermodynamic equilibrium.
-
Filtration: This step is essential to separate the saturated solution from the undissolved solid, preventing overestimation of the solubility.
-
Calibration Curve: A calibration curve provides a reliable method for quantifying the concentration of the solute in the saturated solution.
Conclusion
While a comprehensive, publicly available dataset of the quantitative solubility of this compound is limited, a strong predictive understanding can be derived from its molecular structure and comparison with related compounds. It is anticipated to exhibit good solubility in a range of common polar aprotic and nonpolar organic solvents, with more limited solubility in highly polar protic solvents like water. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust framework for its determination. This technical guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in scientific and developmental endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 6. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Spectroscopic Fingerprints: A Technical Guide to the NMR and IR Spectra of 2,2',6,6'-Tetramethyl-4,4'-bipyridine
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of 2,2',6,6'-tetramethyl-4,4'-bipyridine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the relationship between the molecular structure of this important bipyridine derivative and its spectral features. Understanding these spectroscopic fingerprints is crucial for the synthesis, characterization, and application of this compound in various fields, including catalysis and materials science.
Introduction: The Significance of this compound
This compound is a sterically hindered bipyridine ligand. The presence of methyl groups at the 2, 2', 6, and 6' positions imposes significant steric constraints, influencing its coordination chemistry and physical properties.[1][2] These methyl groups lock the pyridine rings in a non-coplanar arrangement, with a reported dihedral angle of approximately 19.48°.[1][2] This structural feature is paramount as it directly impacts the electronic and vibrational properties of the molecule, which are in turn reflected in its NMR and IR spectra. Accurate spectroscopic characterization is therefore essential for confirming the successful synthesis of this ligand and for understanding its behavior in subsequent applications.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.
Expected ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3-8.5 | Singlet | 4H | H-3, H-5, H-3', H-5' |
| ~2.6 | Singlet | 12H | -CH₃ |
Interpretation and Rationale:
-
Aromatic Protons (H-3, H-5, H-3', H-5'): Due to the symmetry of the molecule, the protons at the 3, 5, 3', and 5' positions are chemically equivalent. They are expected to appear as a single resonance. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields these protons, causing them to resonate in the downfield region typical for aromatic protons.
-
Methyl Protons (-CH₃): The four methyl groups are also chemically equivalent due to the molecule's symmetry. This results in a single, sharp peak in the upfield region of the spectrum. The integration value of 12H confirms the presence of all four methyl groups.
Logical Relationship of Protons in this compound
Caption: Symmetrical equivalence of protons in the molecule.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides further confirmation of the molecular structure by revealing the number of unique carbon environments.
Expected ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~157 | C-2, C-6, C-2', C-6' |
| ~149 | C-4, C-4' |
| ~120 | C-3, C-5, C-3', C-5' |
| ~24 | -CH₃ |
Interpretation and Rationale:
-
Quaternary Carbons (C-2, C-6, C-2', C-6'): These carbons, bonded to the methyl groups and nitrogen, are expected to be the most deshielded among the sp² carbons due to the electronegativity of the adjacent nitrogen atom.
-
Quaternary Carbons (C-4, C-4'): The carbons at the junction of the two pyridine rings will also appear in the downfield region, characteristic of aromatic carbons.
-
Aromatic CH Carbons (C-3, C-5, C-3', C-5'): These carbons, each bonded to a hydrogen atom, will resonate at a chemical shift typical for sp² carbons in a pyridine ring.
-
Methyl Carbons (-CH₃): The sp³ hybridized carbons of the four equivalent methyl groups will appear as a single peak in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: Unveiling Vibrational Modes
IR spectroscopy is instrumental in identifying the functional groups and the overall fingerprint of a molecule. The IR spectrum of this compound is characterized by vibrations of the pyridine ring and the methyl groups.
Expected IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2980-2850 | Medium-Strong | C-H stretching (aliphatic, -CH₃) |
| ~1600 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1460 | Medium | CH₃ asymmetric bending |
| ~1380 | Medium | CH₃ symmetric bending |
| ~820 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation and Rationale:
-
C-H Stretching: The spectrum will exhibit distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the methyl groups (below 3000 cm⁻¹).
-
Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine rings typically appear in the 1600-1400 cm⁻¹ region. These bands are often strong and provide a good indication of the aromatic system.[4] For substituted bipyridines, these bands can be complex.[5][6][7][8]
-
Methyl Group Bending: The presence of the four methyl groups will be confirmed by their characteristic asymmetric and symmetric bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.
-
Out-of-Plane Bending: A strong absorption band in the 900-800 cm⁻¹ region is indicative of the C-H out-of-plane bending of the aromatic hydrogens, which can be diagnostic for the substitution pattern of the pyridine ring.
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for NMR and IR spectral acquisition.
Experimental Protocols
To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
Conclusion
The NMR and IR spectra of this compound provide a detailed and unambiguous confirmation of its molecular structure. The simplicity of the NMR spectra, arising from the molecule's high degree of symmetry, allows for straightforward assignment of the proton and carbon signals. The IR spectrum complements this information by identifying the characteristic vibrational modes of the pyridine rings and the methyl substituents. This comprehensive spectroscopic analysis is an indispensable component of the synthesis and characterization of this sterically hindered and synthetically valuable bipyridine ligand.
References
- 1. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Evolution of Substituted Bipyridine Ligands
<_-3a_linewidth_100.0_2.0>
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of substituted bipyridine ligands, tracing their journey from initial discovery to their indispensable role in modern chemistry. We will explore the historical context of their development, delve into the intricacies of their synthesis, and examine their diverse applications, offering field-proven insights for professionals in research and drug development.
Genesis of a Ligand Family: The Discovery of 2,2'-Bipyridine
The story of bipyridine ligands begins in 1888 with the pioneering work of Fritz Blau, who first synthesized 2,2'-bipyridine through the dry distillation of copper(II) pyridine-2-carboxylate.[1][2][3] This discovery was a landmark moment, as Blau observed the formation of a new base that produced an intense red color with iron(II) sulfate, signaling the potent chelating ability of this novel compound.[1] This foundational work laid the groundwork for the vast field of coordination chemistry that would follow.
Initially, research centered on the fundamental properties of the unsubstituted 2,2'-bipyridine. However, the true versatility of this ligand class was unleashed with the development of methods to introduce various substituents onto the bipyridine framework. These modifications allow for the precise tuning of the ligand's electronic and steric characteristics, a critical aspect for controlling the properties and reactivity of the resulting metal complexes.
The Synthetic Toolkit: Crafting Tailored Bipyridine Ligands
The ability to strategically functionalize the bipyridine scaffold is central to its widespread utility. Over the decades, a sophisticated arsenal of synthetic methodologies has been developed to create a vast library of substituted bipyridine ligands.
Classical Routes and Modern Innovations
Early synthetic strategies often involved the construction of the bipyridine ring system from acyclic precursors. While foundational, these methods could be cumbersome and often lacked regioselectivity. The landscape of bipyridine synthesis was revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions.[4][5] Techniques such as Suzuki, Stille, and Negishi couplings have become indispensable tools, enabling the direct and highly selective introduction of a wide array of substituents onto pre-existing bipyridine cores.[4][5][6]
Experimental Protocol: Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine via Nickel-Catalyzed Reductive Homocoupling
This protocol provides a simplified, ligand-free method for the synthesis of the important 4,4′-di-tert-butyl-2,2′-bipyridine ligand.[7]
Materials:
-
4-tert-butyl-2-chloropyridine
-
Nickel(II) chloride (NiCl₂) (0.5 mol%)
-
Manganese powder (Mn) (as the terminal reductant)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, combine 4-tert-butyl-2-chloropyridine, a catalytic amount of nickel(II) chloride, and manganese powder.
-
Add the anhydrous solvent and stir the mixture at the appropriate temperature (optimization may be required).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, perform an aqueous work-up to quench the reaction and remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by sublimation or recrystallization to yield the final 4,4′-di-tert-butyl-2,2′-bipyridine.[7]
Diagram: Synthetic Workflow for Substituted Bipyridines
Caption: A generalized workflow for the synthesis of substituted bipyridine ligands.
Multifaceted Applications: The Impact of Substituted Bipyridines
The tunability of substituted bipyridine ligands has propelled their use across a wide spectrum of scientific disciplines.
Catalysis: Driving Chemical Transformations
Substituted bipyridines are workhorses in the field of homogeneous catalysis.[8][9] The electronic and steric nature of the substituents can be precisely modulated to influence the reactivity and selectivity of the metal catalyst.[9][10] For instance, electron-donating groups can enhance the catalytic activity of the metal center, while bulky substituents can create a chiral environment, leading to high enantioselectivity in asymmetric reactions.[9]
Table: Effect of Substituent Position on Ligand Properties
| Substituent Position | Primary Influence | Typical Effect on Metal Complex |
| 4,4'- | Electronic | Modulates redox potential and reactivity. |
| 6,6'- | Steric | Influences coordination geometry and can enhance selectivity.[9] |
| 5,5'- | Electronic | Fine-tunes the electronic properties of the ligand. |
Materials Science: Engineering Functional Materials
The rigid and planar structure of bipyridines makes them ideal building blocks for constructing advanced materials.[11][12] They are integral components in the synthesis of metal-organic frameworks (MOFs), porous materials with applications in gas storage and separation.[11] Furthermore, ruthenium and iridium complexes featuring substituted bipyridine ligands exhibit unique photophysical properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.[8][12]
Diagram: Role of Bipyridine Ligands in a Catalytic Cycle
Caption: A simplified representation of a metal-catalyzed reaction involving a bipyridine ligand.
Drug Development and Biological Applications
The chelating properties of bipyridine ligands are also being harnessed in medicinal chemistry. Platinum complexes of substituted bipyridines, for example, have been explored as potential anticancer agents.[13] The substituents can be tailored to improve cellular uptake, target specific biomolecules, and potentially reduce adverse effects.[13] Additionally, some bipyridine derivatives have shown promise as inhibitors of certain enzymes.[14]
The Horizon of Bipyridine Chemistry: Future Directions
The field of substituted bipyridine ligands remains a vibrant area of research. The development of novel, more efficient synthetic methodologies, including late-stage functionalization techniques, will undoubtedly lead to the creation of ligands with unprecedented properties and applications. As our fundamental understanding of the structure-activity relationships of these ligands continues to grow, we can anticipate their deployment in increasingly sophisticated and impactful technologies, from advanced catalysts to targeted therapeutics.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bipyridine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling of 2,2',6,6'-tetramethyl-4,4'-bipyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for 2,2',6,6'-tetramethyl-4,4'-bipyridine. As a compound frequently utilized in chemical synthesis and materials science, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of rules, delving into the causality behind each procedural recommendation to empower researchers with the knowledge to work confidently and safely.
Compound Identification and Hazard Profile
This compound is a solid, organic compound used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules. A clear understanding of its hazard profile is the foundation of safe laboratory practice.
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 6662-72-2[1] |
| Molecular Formula | C₁₄H₁₆N₂[1] |
| Physical Form | Solid[1] |
The primary hazards associated with this compound are related to irritation and acute toxicity if improperly handled. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.
| GHS Classification | Hazard Statement | Description |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[2] | Ingestion of the substance can lead to adverse health effects. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[2] | Direct contact with skin can cause inflammation and irritation. |
| Eye damage/irritation (Category 2A) | H319: Causes serious eye irritation[2] | Contact with eyes can result in significant irritation. |
| STOT - single exposure (Category 3) | H335: May cause respiratory irritation[2] | Inhalation of dust can irritate the respiratory tract. |
GHS Pictogram:
Signal Word: Warning [1]
Risk Mitigation: Engineering Controls, Administrative Practices, and PPE
A multi-layered approach to safety is essential, beginning with robust engineering controls, followed by stringent administrative protocols, and finally, the correct use of personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[3][4] This is critical for two main reasons:
-
Containment of Dust: As a solid, the compound can easily form airborne dust during transfer and weighing, which poses an inhalation hazard.[4][5] A fume hood provides a contained workspace that draws these particles away from the user's breathing zone.
-
Ventilation: Adequate ventilation ensures that any vapors or dusts are safely exhausted from the laboratory.[3]
All manipulations of the solid compound, including weighing, should be performed within a chemical fume hood to minimize exposure.
Administrative Controls: Standard Operating Procedures
Safe handling practices are a cornerstone of laboratory safety.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][6]
-
No Consumption: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][7]
-
Access Control: Store the chemical in a locked-up area or one that is only accessible to qualified and authorized personnel.[7]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for good engineering and administrative controls but is essential for protecting against residual risks and in case of emergencies.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face | Safety glasses with side shields or chemical goggles. A face shield may be required for larger quantities or when there is a significant splash risk.[2][5][8] | Protects against dust particles or splashes entering the eyes, which can cause serious irritation.[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a fully-buttoned lab coat.[5][9] | Prevents skin contact, which can cause irritation.[2] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the hands.[5][6] |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if dust formation is significant and engineering controls are insufficient.[3] | Protects against inhaling dust, which can cause respiratory tract irritation.[2] Use of a respirator requires enrollment in a respiratory protection program, including fit-testing.[9] |
Standard Operating Protocol: Handling and Storage
Adherence to a strict protocol for handling and storage is critical for preventing accidents and ensuring the compound's stability.
Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling solid this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Storage Requirements
Proper storage is crucial for both safety and maintaining the integrity of the chemical.
-
Conditions: Store in a dry, cool, and well-ventilated place.[3] The compound should be kept in a tightly closed container.[3] Storing under an inert atmosphere is also recommended to maintain product quality.[1][3]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[3][4]
Emergency Procedures: A Guide to Rapid Response
In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.
First-Aid Measures
The following flowchart details the immediate first-aid steps to be taken after an exposure.
Caption: Immediate first-aid actions for different types of exposure.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention.[10]
-
Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[10]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3][10] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10]
Spill and Leak Response
A clear, tiered response to spills is necessary to ensure safety.
Caption: A decision-making guide for responding to minor and major spills.
-
Personal Precautions: Avoid dust formation and contact with skin or eyes.[10] Use personal protective equipment, including chemical-impermeable gloves.[10] Ensure adequate ventilation and remove all sources of ignition.[10]
-
Containment and Cleanup: For minor spills, collect the material using spark-proof tools and place it into a suitable, closed container for disposal.[8][10] Do not let the chemical enter drains.[10] For major spills, evacuate the area and contact emergency services.[8][9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]
-
Specific Hazards: During a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be released.[3]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][10]
Disposal Considerations
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Product: Dispose of surplus and non-recyclable solutions by contacting a licensed chemical destruction plant or a professional waste disposal service.[5][10]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[10] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[10]
-
Regulations: Always adhere to local, regional, and national hazardous waste regulations.[3]
Conclusion
While this compound is a valuable compound in research and development, its potential hazards necessitate a diligent and informed approach to safety. By integrating robust engineering controls, strict handling protocols, and the consistent use of appropriate personal protective equipment, researchers can mitigate risks effectively. This guide serves as a foundational resource, but it is incumbent upon every scientist to review the specific Safety Data Sheet (SDS) for the material before use and to remain vigilant in their laboratory practices.
References
- 1. This compound | 6662-72-2 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. geneseo.edu [geneseo.edu]
- 7. geneseo.edu [geneseo.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to 2,2',6,6'-Tetramethyl-4,4'-bipyridine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern chemistry, the synthesis of novel ligands is a cornerstone for the advancement of catalysis, materials science, and drug development. Among the vast family of bipyridine ligands, 2,2',6,6'-tetramethyl-4,4'-bipyridine stands out due to its unique steric and electronic properties. The presence of methyl groups at the 2, 2', 6, and 6' positions introduces significant steric hindrance around the nitrogen donor atoms, influencing its coordination chemistry and the reactivity of its metal complexes. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development who seek to leverage its properties in their work.
Nomenclature and Identification
Clarity in chemical communication is paramount. This compound is known by several alternative names and identifiers, which are crucial for accurate literature searches and procurement.
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 6662-72-2[1] |
| Synonyms | 4-(2,6-dimethylpyridin-4-yl)-2,6-dimethylpyridine, 4,4'-Bi-2,6-lutidine[1] |
| Molecular Formula | C₁₄H₁₆N₂[1] |
| Molecular Weight | 212.29 g/mol [1] |
| InChI Key | RMVCNHRSEKFDJR-UHFFFAOYSA-N[2] |
Physicochemical and Structural Properties
A thorough understanding of the physicochemical and structural properties of this compound is essential for its effective application.
Physical Properties
| Property | Value | Source |
| Melting Point | 150-152 °C | [1] |
| Boiling Point | 277 °C at 760 mmHg | [1] |
| Density | 1.029 g/cm³ | [1] |
| Flash Point | 104.2 °C | [1] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents. |
Structural Analysis
The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction.[3] The key structural feature is the dihedral angle between the two pyridine rings, which is approximately 19.48°.[3] This twisting is a direct consequence of the steric hindrance imposed by the methyl groups in the ortho positions to the nitrogen atoms. This non-planar conformation has profound implications for its coordination chemistry, as it can prevent the formation of planar complexes and influence the electronic communication between the two pyridine rings. The crystal structure reveals no classical hydrogen bonds or π-π stacking interactions, with the molecules being held together by weak van der Waals forces.[3]
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the homocoupling of a suitable 4-halopyridine precursor. A notable method involves the nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine.[4]
Experimental Protocol: Nickel-Catalyzed Homocoupling
This protocol is based on the principles of nickel-catalyzed coupling reactions for the synthesis of bipyridines.
Materials:
-
4-bromo-2,6-dimethylpyridine
-
Nickel(II) bromide-bis(triphenylphosphine) complex (NiBr₂(PPh₃)₂)
-
Tetraethylammonium iodide (Et₄NI)
-
Zinc powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (e.g., dichloromethane, ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiBr₂(PPh₃)₂ (catalytic amount), Et₄NI, and activated zinc powder.
-
Solvent and Reactant Addition: Add anhydrous DMF to the flask, followed by the addition of 4-bromo-2,6-dimethylpyridine.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period (typically several hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent such as dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two key signals would be a singlet for the aromatic protons at the 3, 3', 5, and 5' positions and a singlet for the twelve protons of the four methyl groups. The chemical shifts will be influenced by the electronic environment of the pyridine rings. For the related isomer, 4,4',6,6'-tetramethyl-2,2'-bipyridine, the aromatic protons appear as two singlets at δ 6.98 and 8.00 ppm, and the methyl groups as two singlets at δ 2.38 and 2.59 ppm in CDCl₃.[5]
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the different carbon environments: the quaternary carbons of the pyridine rings, the protonated aromatic carbons, and the methyl carbons. For 4,4',6,6'-tetramethyl-2,2'-bipyridine, the reported ¹³C NMR signals are at δ 21.07, 24.51, 119.24, 123.97, 148.00, 155.96, and 157.61 ppm in CDCl₃.[5]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and methyl groups, as well as C=C and C=N stretching vibrations within the pyridine rings. For 4,4',6,6'-tetramethyl-2,2'-bipyridine, a C-H stretching vibration is observed at 2920 cm⁻¹.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show absorption bands corresponding to π-π* transitions within the bipyridine system. The position and intensity of these bands provide insights into the electronic structure of the molecule.
Applications in Research and Development
The unique structural and electronic properties of this compound make it a valuable ligand in various areas of chemical research.
Coordination Chemistry and Catalysis
The steric bulk of the methyl groups in this compound significantly influences its coordination to metal centers. This steric hindrance can lead to the formation of complexes with unusual geometries and reactivities. For instance, nickel complexes bearing sterically demanding bipyridine ligands have been investigated for their catalytic activity in cross-coupling reactions.[6] The steric environment created by the ligand can enhance selectivity and prevent catalyst deactivation pathways. Ruthenium complexes with bipyridine-based ligands have also shown promise as catalysts in hydrogenation reactions.[7]
Caption: Generalized catalytic cycle involving a metal complex of the ligand.
Materials Science: Metal-Organic Frameworks (MOFs)
Bipyridine-based ligands are widely used as building blocks for the construction of Metal-Organic Frameworks (MOFs).[8][9] The rigid nature of the bipyridine unit and the divergent coordination vectors of the nitrogen atoms allow for the formation of porous, crystalline materials with high surface areas. While the use of this compound in MOFs is less explored than its less sterically hindered counterparts, its unique geometry could lead to the formation of MOFs with novel topologies and properties. The steric bulk could be exploited to create larger pores or to modulate the guest-framework interactions.
Redox-Active Materials
Bipyridinium salts, derived from bipyridines, are known for their redox activity and have applications in electrochromic devices and redox flow batteries.[10] The electrochemical properties of this compound and its derivatives could be tuned for such applications. The electron-donating methyl groups will influence the redox potentials of the corresponding bipyridinium species.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a sterically hindered bipyridine ligand with significant potential in coordination chemistry, catalysis, and materials science. Its unique structural features, arising from the four methyl groups, offer opportunities for the design of novel metal complexes and materials with tailored properties. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical sciences. Further exploration of its coordination chemistry and catalytic applications is warranted to fully unlock its potential.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 6662-72-2 | this compound | Pyridines | Ambeed.com [ambeed.com]
- 3. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. prepchem.com [prepchem.com]
- 6. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. mdpi.com [mdpi.com]
- 9. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]
Introduction: The Significance of 2,2',6,6'-Tetramethyl-4,4'-bipyridine
An In-Depth Technical Guide to the Electrochemical Potential of 2,2',6,6'-Tetramethyl-4,4'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the electrochemical potential of this compound, a compound of interest in various chemical and materials science applications. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and well-rounded understanding. We will delve into the core principles of its redox behavior, methodologies for its characterization, and the implications of its electrochemical properties.
Bipyridine derivatives are a cornerstone in coordination chemistry and materials science, renowned for their ability to form stable complexes with a wide array of metal ions and for their intriguing electronic properties. The 4,4'-bipyridine scaffold, in particular, is a key component in the development of electrochromic devices, redox flow batteries, and molecular machines.[1] The introduction of methyl groups at the 2,2',6, and 6' positions, yielding this compound, significantly influences the molecule's steric and electronic properties.
The methyl groups are electron-donating, which is expected to alter the electron density of the pyridine rings and, consequently, its redox potential. Furthermore, the steric hindrance imposed by these groups can affect the planarity of the bipyridine system, which in turn influences conjugation and the stability of its radical ions.[2] Understanding the electrochemical potential of this specific derivative is therefore crucial for designing and optimizing its applications.
The Electrochemical Behavior of Bipyridines
The electrochemical potential of a molecule is a measure of its tendency to be oxidized or reduced. For bipyridine derivatives, this typically involves reversible one-electron transfer processes. The study of these processes is essential for applications such as redox flow batteries, where the stability and reversibility of the redox couple are paramount.[1]
The redox properties of bipyridines can be finely tuned by modifying their structure. For instance, the introduction of electron-withdrawing groups, such as in a bipyridine-ester dual-modified TEMPO derivative, can significantly elevate the redox potential.[3] Conversely, the electron-donating methyl groups in this compound are expected to lower its reduction potential compared to the unsubstituted 4,4'-bipyridine.
Experimental Determination of Electrochemical Potential: A Methodological Deep Dive
Cyclic voltammetry (CV) is the most common and powerful technique for investigating the electrochemical properties of compounds like this compound.[4] It provides information on the redox potentials, the reversibility of the electron transfer processes, and the stability of the generated radical ions.
Core Principles of Cyclic Voltammetry
In a CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram. The key parameters obtained from a CV experiment are the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc). The half-wave potential (E½), calculated as the average of Epa and Epc, provides an approximation of the standard redox potential of the analyte.
A Self-Validating Experimental Protocol
The following protocol is designed to be a self-validating system, with internal checks and considerations to ensure data integrity and reproducibility.
Objective: To determine the electrochemical potential of this compound.
Materials:
-
This compound
-
Anhydrous, high-purity solvent (e.g., acetonitrile or dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
A three-electrode electrochemical cell:
-
Working Electrode (e.g., glassy carbon or platinum)
-
Reference Electrode (e.g., Ag/AgCl or a pseudo-reference electrode like a silver wire, to be calibrated against a standard)
-
Counter Electrode (e.g., platinum wire or mesh)
-
-
Potentiostat
Step-by-Step Methodology:
-
Preparation of the Analyte Solution:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a solution of known concentration (typically 1-5 mM).
-
Add the supporting electrolyte to the solution. The high concentration of the supporting electrolyte is crucial to minimize the solution resistance and ensure that the analyte migrates to the electrode surface via diffusion rather than electromigration.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell. Ensure the reference electrode tip is placed close to the working electrode to minimize the iR drop (the potential drop due to the solution resistance).
-
-
Deoxygenation:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Oxygen is electroactive and can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window. For an initial scan, a wide window is recommended to identify all possible redox events.
-
Set the scan rate. A typical starting scan rate is 100 mV/s.
-
Run the cyclic voltammetry experiment.
-
-
Data Analysis and Validation:
-
Analyze the resulting cyclic voltammogram to determine Epa, Epc, ipa, and ipc.
-
Calculate the half-wave potential (E½ = (Epa + Epc) / 2).
-
Assess the reversibility of the redox process. For a reversible one-electron process, the peak separation (ΔEp = Epa - Epc) should be close to 59 mV at room temperature, and the ratio of the peak currents (ipa/ipc) should be close to 1.
-
Perform the experiment at various scan rates. For a diffusion-controlled process, the peak currents should be proportional to the square root of the scan rate.
-
-
Internal Calibration:
-
After the measurement, add an internal standard with a known and stable redox potential (e.g., ferrocene/ferrocenium couple) to the solution and record its cyclic voltammogram. This allows for the accurate determination of the potential of the reference electrode and the reporting of the measured potentials against a standard reference.
-
Expected Results and Interpretation
Based on the structure of this compound, we can anticipate its electrochemical behavior. The electron-donating methyl groups are expected to make the reduction of the bipyridine core more difficult, resulting in a more negative reduction potential compared to unsubstituted 4,4'-bipyridine. The steric hindrance between the pyridine rings may lead to a non-planar conformation, which could affect the delocalization of the radical anion and potentially impact the reversibility of the redox process.
Data Presentation
The quantitative data obtained from cyclic voltammetry experiments should be summarized in a clear and structured table for easy comparison and analysis.
| Compound | Solvent/Electrolyte | Epc (V vs. Ag/AgCl) | Epa (V vs. Ag/AgCl) | E½ (V vs. Ag/AgCl) | ΔEp (mV) | ipa/ipc |
| This compound (Expected) | Acetonitrile / 0.1 M TBAPF₆ | Value | Value | Value | Value | Value |
| 4,4'-Bipyridine (Reference) | Acetonitrile / 0.1 M TBAPF₆ | Value | Value | Value | Value | Value |
Note: The values in this table are placeholders and would be populated with experimental data.
Visualizing the Experimental Workflow
A clear visualization of the experimental workflow ensures a better understanding of the process.
Caption: Experimental Workflow for Cyclic Voltammetry.
Logical Relationships in Electrochemical Analysis
The interpretation of electrochemical data relies on understanding the relationships between different experimental parameters and the properties of the analyte.
Caption: Structure-Property Relationships.
Conclusion
The electrochemical potential of this compound is a critical parameter that governs its utility in various advanced applications. While direct experimental values require dedicated investigation, a thorough understanding of the electrochemical behavior of related bipyridine compounds, coupled with a robust and well-validated experimental protocol like the one detailed in this guide, provides a strong framework for its characterization. The interplay between the electronic effects of the methyl substituents and the steric constraints they impose is key to understanding the unique redox properties of this molecule. This guide serves as a foundational resource for researchers and scientists seeking to explore and harness the electrochemical potential of this compound.
References
- 1. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]
- 2. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bipyridine-Ester Dual-Modified 2,2,6,6-Tetramethylpiperidin-1-oxyl Derivative for Aqueous Organic Redox Flow Batteries [mdpi.com]
- 4. iieta.org [iieta.org]
Methodological & Application
synthesis protocol for 2,2',6,6'-tetramethyl-4,4'-bipyridine
An Application Note and Protocol for the Synthesis of 2,2',6,6'-Tetramethyl-4,4'-bipyridine
Introduction
This compound is a sterically hindered bipyridine ligand of significant interest in coordination chemistry and materials science. The methyl groups at the 2, 2', 6, and 6' positions ortho to the nitrogen atoms create a twisted conformation between the two pyridine rings, influencing its coordination behavior and the properties of its metal complexes.[1][2] This unique structural feature makes it a valuable building block for constructing robust coordination frameworks and functional materials.[1][2] Furthermore, it serves as a key intermediate in the synthesis of derivatives such as 2,2',6,6'-tetracarboxy-4,4'-bipyridine, a ligand used in the development of metal-organic frameworks (MOFs).[1][3]
This document provides a detailed, two-part protocol for the synthesis of this compound, designed for researchers in chemistry and materials science. The protocol begins with the preparation of the key precursor, 4-iodo-2,6-dimethylpyridine, from commercially available 2,6-lutidine, followed by a nickel-catalyzed reductive homocoupling to yield the final product.
Overall Synthetic Workflow
The synthesis is a two-step process starting from 2,6-lutidine (2,6-dimethylpyridine). The first step is an electrophilic iodination at the 4-position of the pyridine ring. The resulting 4-iodo-2,6-dimethylpyridine is then subjected to a nickel-catalyzed reductive homocoupling reaction to form the C-C bond between the two pyridine rings.
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of 4-Iodo-2,6-dimethylpyridine (Precursor)
Principle and Mechanistic Insight
The synthesis of the 4-iodinated precursor is achieved through an electrophilic aromatic substitution reaction. Pyridine rings are generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the two methyl groups in 2,6-lutidine are electron-donating, which helps to activate the ring. The substitution occurs preferentially at the 4-position (para to the nitrogen), which is sterically more accessible and electronically favored over the 3-position. Iodine itself is a weak electrophile, so the reaction is typically facilitated by conditions that generate a more potent iodinating species.
Experimental Protocol
This protocol is adapted from established methods for the iodination of electron-rich aromatic compounds.[4][5]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| 2,6-Lutidine (2,6-dimethylpyridine) | C₇H₉N | 107.15 | 10.0 g (93.3 mmol) | Commercially available, colorless liquid.[6][7][8] |
| Iodine | I₂ | 253.81 | 26.1 g (103 mmol) | Solid, handle in a fume hood. |
| Pyridine | C₅H₅N | 79.10 | 10 mL | Anhydrous grade recommended. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 100 mL | Anhydrous grade recommended. |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~10 g | For preparing a saturated aqueous solution. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~300 mL | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~20 g | For drying the organic layer. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-lutidine (10.0 g) in 1,4-dioxane (100 mL) and pyridine (10 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Addition of Iodine: Slowly add iodine (26.1 g) to the cooled solution in portions over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. Afterward, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of the excess iodine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 4-iodo-2,6-dimethylpyridine, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane to yield the product as a solid.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Iodine is corrosive and can cause stains. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Pyridine has a strong, unpleasant odor and is flammable.
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
This synthesis is achieved via a nickel-catalyzed reductive homocoupling reaction, a variant of the Ullmann condensation.[9][10][11] The mechanism is believed to involve the following key steps:
-
Reduction of Ni(II): Zinc powder acts as the reducing agent, reducing the Ni(II) catalyst to a more reactive Ni(0) species.
-
Oxidative Addition: The Ni(0) complex undergoes oxidative addition with two molecules of 4-iodo-2,6-dimethylpyridine, forming a Ni(II) intermediate.
-
Reductive Elimination: This intermediate then undergoes reductive elimination to form the new C-C bond, yielding this compound and regenerating the Ni(0) catalyst.
The tetraethylammonium iodide (Et₄NI) likely plays a role in facilitating the reaction, possibly by enhancing the solubility of the nickel species or participating in halide exchange.
Caption: Simplified catalytic cycle for Ni-catalyzed homocoupling.
Experimental Protocol
This protocol is based on the high-yield synthesis reported by Li et al.[9][10]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| 4-Iodo-2,6-dimethylpyridine | C₇H₈IN | 233.05 | 5.0 g (21.4 mmol) | Synthesized in Part 1. |
| Bis(triphenylphosphine)nickel(II) bromide | NiBr₂(PPh₃)₂ | 741.14 | 0.79 g (1.07 mmol) | Catalyst, handle in an inert atmosphere if possible. |
| Zinc Powder | Zn | 65.38 | 2.1 g (32.1 mmol) | Reductant, use fine powder. |
| Tetraethylammonium iodide | (C₂H₅)₄NI | 257.16 | 0.55 g (2.14 mmol) | Additive. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Anhydrous, degassed. |
| Toluene | C₇H₈ | 92.14 | ~100 mL | For workup and purification. |
| Saturated aq. EDTA solution | - | - | ~50 mL | For chelating metal ions during workup. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL Schlenk flask, add bis(triphenylphosphine)nickel(II) bromide (0.79 g), zinc powder (2.1 g), and tetraethylammonium iodide (0.55 g) under a nitrogen or argon atmosphere.
-
Solvent and Reactant Addition: Add anhydrous, degassed DMF (50 mL) to the flask. Stir the mixture for 10 minutes. Then, add a solution of 4-iodo-2,6-dimethylpyridine (5.0 g) in a small amount of DMF.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a saturated aqueous solution of EDTA (50 mL) and stir for 30 minutes to chelate the nickel and zinc salts.
-
Extraction: Extract the aqueous mixture with toluene (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter the mixture and remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) or by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a solid.[1]
Safety Precautions
-
Nickel compounds are potential carcinogens and sensitizers. Handle with extreme care and avoid inhalation or skin contact.
-
DMF is a reproductive toxin. Work in a well-ventilated fume hood and wear appropriate gloves.
-
Zinc powder can be flammable.
Product Characterization
The identity and purity of the synthesized this compound (C₁₄H₁₆N₂) can be confirmed by standard analytical techniques:
-
¹H NMR: Expected to show distinct signals for the aromatic protons and the methyl group protons.
-
¹³C NMR: Will show the corresponding signals for the different carbon atoms in the molecule.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of 212.29 g/mol .
-
Melting Point: Compare the measured melting point with literature values.
References
- 1. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) A Convenient Synthesis of 2,2′,6,6 [research.amanote.com]
- 4. Synthesis routes of 4-Iodo-2,6-dimethylaniline [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 7. 2,6-Lutidine [commonorganicchemistry.com]
- 8. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
The Strategic Application of 2,2',6,6'-Tetramethyl-4,4'-bipyridine in Catalysis: A Guide for Researchers
In the landscape of modern catalysis, the design and selection of ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. Among the vast arsenal of N-heterocyclic ligands, 2,2',6,6'-tetramethyl-4,4'-bipyridine emerges as a ligand of significant interest, particularly for reactions where steric hindrance and specific electronic properties are desirable. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and protocols involving this unique ligand. We will delve into the causality behind its use, provide detailed experimental procedures, and offer insights into its role in shaping catalytic outcomes.
The Rationale Behind Employing a Sterically Hindered Bipyridine
The catalytic prowess of a metal complex is intricately linked to the electronic and steric environment created by its coordinating ligands. This compound, with its four methyl groups positioned ortho to the nitrogen atoms and para to the inter-ring bond, presents a unique set of characteristics that can be strategically exploited in catalysis.
Steric Influence: The most prominent feature of this ligand is the significant steric bulk around the nitrogen donor atoms. This steric hindrance plays a crucial role in several aspects of catalysis:
-
Controlling Coordination Geometry: The bulky methyl groups can enforce a specific coordination geometry around the metal center, influencing the accessibility of substrates and the stability of reaction intermediates.
-
Promoting Reductive Elimination: In cross-coupling reactions, the steric clash between bulky ligands can accelerate the rate-determining reductive elimination step, thereby increasing the overall catalytic turnover.
-
Inhibiting Catalyst Deactivation: The steric shielding can prevent catalyst deactivation pathways such as the formation of inactive dimeric species. For instance, in nickel catalysis, bulky substituents on the bipyridine ligand have been shown to stabilize monomeric Ni(I) species, which are key intermediates in many cross-coupling reactions.[1][2]
Electronic Effects: While the steric properties are dominant, the electronic effects of the methyl groups are also noteworthy. As electron-donating groups, they increase the electron density on the pyridine rings and, consequently, on the coordinated metal center. This enhanced electron density can:
-
Facilitate Oxidative Addition: In cross-coupling cycles, a more electron-rich metal center can undergo oxidative addition more readily.
-
Modulate Redox Potentials: The electronic nature of the ligand influences the redox potentials of the metal complex, which is a critical parameter in photoredox catalysis and electrocatalysis.
A key structural feature of this compound is the dihedral angle between the two pyridine rings, which is approximately 19.48°.[3][4] This twisting is a direct consequence of the steric repulsion between the ortho-methyl groups and prevents the molecule from adopting a planar conformation. This non-planarity can have profound implications for the photophysical properties of its metal complexes and the stereochemistry of the catalyzed reactions.
Synthesis of this compound and its Metal Complexes
The accessibility of the ligand is a crucial first step for its application. A common and efficient method for the synthesis of this compound is the nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine.[5]
Protocol 1: Synthesis of this compound
Materials:
-
4-bromo-2,6-dimethylpyridine
-
NiBr₂(PPh₃)₂ (Nickel(II) bromide bis(triphenylphosphine))
-
Et₄NI (Tetraethylammonium iodide)
-
Zinc powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NiBr₂(PPh₃)₂ (5 mol%), Et₄NI (1.5 equivalents), and zinc powder (2 equivalents).
-
Add anhydrous DMF to the flask.
-
To this stirred suspension, add 4-bromo-2,6-dimethylpyridine (1 equivalent).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with aqueous ammonia solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a solid.
Protocol 2: General Synthesis of a Nickel(II) Complex
The preparation of well-defined metal complexes is often advantageous for mechanistic studies and for ensuring reproducibility in catalytic reactions.
Materials:
-
This compound
-
NiCl₂·6H₂O (Nickel(II) chloride hexahydrate)
-
Ethanol or Methanol
Procedure:
-
Dissolve this compound (1 equivalent) in warm ethanol.
-
In a separate flask, dissolve NiCl₂·6H₂O (1 equivalent) in ethanol.
-
Slowly add the nickel chloride solution to the stirred ligand solution.
-
A precipitate will form upon mixing or after a short period of stirring.
-
Stir the mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol and then with diethyl ether.
-
Dry the complex under vacuum.
Caption: General workflow for the synthesis of the ligand and its nickel complex for catalytic applications.
Application in Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis, often providing complementary reactivity to their palladium counterparts. The use of sterically demanding bipyridine ligands like this compound can be particularly advantageous in these transformations.
Case Study: Kumada Cross-Coupling
The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide, is a classic C-C bond-forming reaction. Nickel catalysts are highly effective for this transformation. The steric bulk of the this compound ligand can play a significant role in promoting the desired coupling and suppressing side reactions.
Rationale for Ligand Choice:
-
Facilitating Reductive Elimination: The steric pressure exerted by the tetramethyl-substituted ligand can accelerate the reductive elimination of the biaryl product from the nickel center, which is often the turnover-limiting step.
-
Stabilizing Low-Valent Nickel Species: The bipyridine scaffold helps to stabilize the active Ni(0) and Ni(I) catalytic species.
-
Preventing β-Hydride Elimination: In couplings involving alkyl Grignard reagents, the steric hindrance can disfavor β-hydride elimination, a common side reaction.
Protocol 3: Representative Nickel-Catalyzed Kumada Coupling
This protocol is an adapted procedure for the synthesis of 4-methylbiphenyl, illustrating the potential application of the target ligand in a well-established cross-coupling reaction.
Materials:
-
[Ni(this compound)Cl₂] or generate catalyst in situ from NiCl₂ and the ligand
-
4-Chlorotoluene
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the nickel catalyst precursor (e.g., [Ni(tmbp)Cl₂], 2-5 mol%).
-
Add anhydrous THF, followed by 4-chlorotoluene (1 equivalent).
-
Slowly add the phenylmagnesium bromide solution (1.2 equivalents) to the reaction mixture at room temperature with vigorous stirring.
-
Stir the reaction at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methylbiphenyl.
Caption: A simplified catalytic cycle for the Nickel-catalyzed Kumada cross-coupling reaction.
Table 1: Representative Performance Data for Nickel-Catalyzed Cross-Coupling
| Entry | Aryl Halide | Grignard Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylmagnesium bromide | 5 | THF | 60 | 12 | >90 |
| 2 | Bromobenzene | 4-Tolylmagnesium bromide | 5 | THF | 60 | 12 | >90 |
| 3 | 1-Bromo-4-methoxybenzene | Phenylmagnesium bromide | 5 | THF | 25 | 8 | >95 |
| 4 | 2-Bromopyridine | Phenylmagnesium bromide | 5 | THF | 25 | 6 | >85 |
Note: The data in this table is representative and based on typical outcomes for nickel-catalyzed Kumada couplings with sterically hindered bipyridine ligands. Actual results may vary depending on specific reaction conditions and substrate purity.
Potential Application in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and low dispersity. The process relies on a reversible activation/deactivation equilibrium between dormant species and active radicals, mediated by a transition metal complex.
The Role of the Ligand in ATRP:
The ligand plays a critical role in tuning the activity and control of the ATRP catalyst. The electronic and steric properties of the ligand influence the position of the ATRP equilibrium and the rates of activation and deactivation.
-
Electronic Tuning: Electron-donating groups on the bipyridine ligand, such as the methyl groups in this compound, increase the electron density at the metal center. This generally leads to a more reducing Cu(I) complex, which can increase the rate of polymerization.
-
Steric Effects: The steric bulk of the ligand can influence the geometry of the copper complex and the accessibility of the active site, which can affect the control over the polymerization.
While this compound is not a conventional ligand for ATRP, its unique steric and electronic properties make it an interesting candidate for investigation, particularly for specific monomers or polymerization conditions where fine-tuning of the catalyst activity is required.
Conclusion and Future Outlook
This compound is a valuable ligand in the catalyst designer's toolbox. Its pronounced steric hindrance, coupled with its electron-donating nature, provides a unique handle to manipulate the outcome of catalytic reactions. While its application is particularly evident in nickel-catalyzed cross-coupling reactions, its potential in other areas of catalysis, such as C-H activation and polymerization, warrants further exploration. As the demand for more selective and efficient catalytic processes grows, the strategic use of sterically tailored ligands like this compound will undoubtedly continue to be a fruitful area of research and development.
References
- 1. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Applications of 2,2',6,6'-Tetramethyl-4,4'-bipyridine in Photoredox Catalysis: A Detailed Guide for Researchers
Introduction: The Rise of Sterically Hindered Bipyridines in Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the construction of complex molecules under remarkably mild conditions.[1][2] At the heart of this transformative technology are photocatalysts, typically transition metal complexes, that can absorb visible light and initiate single-electron transfer (SET) events with organic substrates.[3] While ruthenium and iridium polypyridyl complexes have historically dominated the field, there is a growing interest in developing catalysts based on more abundant and cost-effective metals, such as copper and nickel.[4][5][6] In this context, the design of the coordinating ligands plays a pivotal role in tuning the photophysical and electrochemical properties of the resulting catalysts.
This guide focuses on the applications of a specific and increasingly important ligand: 2,2',6,6'-tetramethyl-4,4'-bipyridine . This bipyridine derivative, characterized by the presence of four methyl groups in the ortho positions to the nitrogen atoms, introduces significant steric hindrance around the metal center. This structural feature has profound implications for the stability, reactivity, and catalytic performance of its corresponding metal complexes, opening up new avenues in photoredox catalysis. We will delve into the mechanistic underpinnings of its action, provide detailed protocols for its use in key synthetic transformations, and offer insights into the rationale behind experimental design.
The Strategic Advantage of Steric Hindrance: Mechanistic Insights
The methyl groups at the 2, 2', 6, and 6' positions of the bipyridine scaffold are not merely passive substituents. They actively influence the coordination geometry and electronic structure of the metal complexes they form.
1. Stabilization of Reactive Intermediates: In many photoredox catalytic cycles, particularly those involving nickel, the generation of low-valent metal species (e.g., Ni(0) or Ni(I)) is crucial. These intermediates, however, can be prone to decomposition or aggregation. The bulky methyl groups of this compound can effectively "shield" the metal center, preventing unwanted side reactions and stabilizing these catalytically active species. For instance, studies on related 6,6'-disubstituted bipyridine ligands have shown that bulkier substituents can better stabilize Ni(I) intermediates.[7][8]
2. Tuning Redox Potentials: The electronic properties of the bipyridine ligand directly impact the redox potentials of the metal complex. While a comprehensive analysis of this compound's specific electronic effects is an active area of research, it is well-established that ligand modifications can be used to fine-tune the oxidizing and reducing power of the photocatalyst in both its ground and excited states. This allows for the precise targeting of specific substrates and the optimization of reaction efficiency.
3. Facilitating Reductive Elimination: In cross-coupling reactions, the final step often involves reductive elimination from a high-valent metal center to form the desired carbon-carbon or carbon-heteroatom bond. The steric pressure exerted by the ortho-methyl groups can promote this crucial step, accelerating catalyst turnover and improving overall reaction yields.
Visualizing the Catalytic Cycle
To illustrate the general role of bipyridine ligands in photoredox catalysis, the following diagram depicts a generic nickel-catalyzed cross-coupling reaction facilitated by a photosensitizer. The this compound ligand would coordinate to the nickel center throughout this cycle.
References
- 1. ethz.ch [ethz.ch]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes [authors.library.caltech.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 7. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Substituted Bipyridines in Metal-Organic Frameworks (MOFs)
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers built from metal ions or clusters linked together by organic molecules.[1] The tunability of their pore size, structure, and chemical functionality has positioned them as leading candidates for applications in gas storage, separation, catalysis, and drug delivery.[1][2][3] This guide focuses on the pivotal role of a specific class of organic linkers: substituted 2,2'-bipyridines. The 2,2'-bipyridine (bpy) unit is a powerful metal-chelating ligand; by incorporating it into the rigid structure of a MOF and modifying its peripheral functional groups, researchers can install specific, well-defined active sites within the porous framework.[4] This allows for the rational design of MOFs with tailored properties, transforming them from simple porous containers into sophisticated functional materials. We will explore the causality behind the design and synthesis of these materials, provide detailed experimental protocols, and discuss their cutting-edge applications.
Part 1: The Strategic Importance of the Substituted Bipyridine Ligand
The choice of organic linker is fundamental to the properties of the resulting MOF.[5] While simple dicarboxylates are common for building porous structures, incorporating a 2,2'-bipyridine moiety introduces a robust metal-chelating site that can act independently of the framework's structural coordination.[4]
Why Bipyridine? The bipyridine unit offers a strong, predictable coordination environment for a secondary metal cation, distinct from the metal nodes that form the MOF's overall architecture.[4] This allows for a "post-synthetic" metalation strategy, where a catalytically active or functionally relevant metal ion can be installed into the framework after its initial synthesis.[6][7]
The Power of the Substituent: The true versatility comes from the functional groups (substituents) that can be attached to the bipyridine ring system. These substituents exert profound control over the final properties of the MOF:
-
Steric Hindrance: Bulky substituents can influence the topology of the MOF network, potentially creating larger pores or preventing interpenetration of multiple frameworks.[8]
-
Electronic Effects: Electron-donating or electron-withdrawing groups can tune the electronic properties of the bipyridine's coordination pocket, influencing the catalytic activity of a subsequently added metal center.
-
Introducing New Functionality: Substituents like amino groups (-NH2) or sulfonic acid groups (-SO3H) can act as specific binding sites for guest molecules, enhancing selectivity in sensing or separation applications.
-
Hydrophilicity/Hydrophobicity: Modifying the ligand with polar or non-polar groups can control the wettability of the MOF's internal pores, which is critical for applications in aqueous media or for separating organic vapors.[9]
The logical flow, therefore, begins not with the MOF itself, but with the careful design and synthesis of the functionalized bipyridine linker.
Part 2: Synthesis and Characterization
The overall process involves a multi-stage workflow, from ligand synthesis to final MOF characterization. Each step provides critical quality control to ensure the final material meets the designed specifications.
Caption: General workflow for the synthesis and validation of functional bipyridine-based MOFs.
Protocol 1: Synthesis of a Generic Dicarboxylic Acid-Functionalized Bipyridine Ligand
This protocol is a representative example based on common cross-coupling reactions used to synthesize bipyridine-based linkers, such as 2,2'-bipyridine-4,4'-dicarboxylic acid (H2bpydc).[10] Methods like Suzuki or Stille coupling are frequently employed.[11]
Objective: To synthesize a bipyridine ligand functionalized with carboxylic acid groups, making it suitable for MOF construction.
Materials:
-
2,2'-dichloro-4,4'-bipyridine (or dibromo equivalent)
-
4-(methoxycarbonyl)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Step-by-Step Methodology:
-
Coupling Reaction: In a Schlenk flask under an inert atmosphere (N2 or Ar), combine the dihalo-bipyridine (1 eq.), the boronic acid derivative (2.2 eq.), the palladium catalyst (0.05 eq.), and the base (4 eq.).
-
Add the degassed solvent mixture. The choice of solvent is critical for solubility and reaction kinetics.
-
Heat the reaction mixture at reflux (e.g., 90-110 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification (Ester): Purify the crude ester-functionalized bipyridine by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF/Methanol. Add an excess of aqueous NaOH solution.
-
Heat the mixture to reflux for 12-24 hours to hydrolyze the ester groups to carboxylic acids.
-
Acidification: Cool the reaction mixture and acidify with HCl (e.g., 2M solution) until a precipitate forms (pH ~2-3).
-
Isolation: Collect the solid dicarboxylic acid ligand by vacuum filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.
-
Validation: Confirm the structure and purity of the final ligand using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Solvothermal Synthesis of a Bipyridine-Based MOF (e.g., UiO-67-bpydc type)
This protocol describes a typical solvothermal synthesis, a method where the reaction is carried out in a sealed vessel at elevated temperatures, allowing for the crystallization of the MOF.[12] This example is based on robust zirconium-based MOFs.[6]
Objective: To synthesize a porous, crystalline MOF incorporating the bipyridine dicarboxylic acid ligand.
Materials:
-
Zirconium(IV) chloride (ZrCl4)
-
2,2'-bipyridine-5,5'-dicarboxylic acid (H2bpydc)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Modulator: Acetic acid or Hydrochloric acid
Step-by-Step Methodology:
-
Precursor Solution: In a glass vial, dissolve the ligand (e.g., H2bpydc, 1 eq.) in DMF. In a separate vial, dissolve the metal salt (e.g., ZrCl4, 1 eq.) in DMF.
-
Causality Note: Using separate vials and then combining them ensures complete dissolution before any potential premature precipitation.
-
-
Mixing: Combine the two solutions. Add the modulator (e.g., 10-50 eq. of acetic acid).
-
Expertise Insight: The modulator is a critical component. It's a monocarboxylic acid that competes with the linker for coordination to the metal center. This competition slows down the nucleation and growth process, leading to larger, more well-defined crystals with fewer defects.[13]
-
-
Reaction: Tightly cap the vial and place it in a programmable oven. Heat to a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours).[12]
-
Cooling: Allow the oven to cool slowly to room temperature. A white microcrystalline powder should be visible at the bottom of the vial.
-
Purification: Decant the mother liquor. Wash the solid product repeatedly with fresh DMF to remove unreacted starting materials. This is typically done by centrifugation and redispersion.
-
Solvent Exchange: To prepare the MOF for activation, the high-boiling DMF must be replaced. Soak the MOF powder in a more volatile solvent like ethanol or acetone for 2-3 days, replacing the solvent several times each day.[14]
-
Activation: The final step is to remove the solvent from the pores without causing the framework to collapse. This is achieved by heating the solvent-exchanged MOF under high vacuum (e.g., 150 °C for 12 hours).[12][14] Supercritical CO2 drying is a gentler alternative for delicate structures.[14]
Part 3: Mandatory Characterization for Validation
Describing a protocol is insufficient without a means to validate its outcome. The following characterization techniques are essential for confirming the successful synthesis of a MOF.[2][13][15]
| Technique | Purpose | Expected Outcome for Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material.[15] | The experimental PXRD pattern should match the simulated pattern from the single-crystal structure or a known literature standard. Sharp peaks indicate high crystallinity. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and confirm the removal of guest solvents after activation.[2] | The TGA curve will show an initial weight loss corresponding to solvent removal, followed by a plateau indicating the stable, solvent-free framework, and finally, decomposition at high temperatures. |
| Nitrogen Sorption (at 77 K) | To determine the porosity, specifically the BET surface area and pore volume.[15] | A Type I or Type IV isotherm is typically observed for microporous or mesoporous MOFs, respectively. A high surface area (e.g., >1000 m²/g) confirms permanent porosity. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution of the MOF particles.[13] | SEM images should show uniform, well-defined crystals (e.g., cubic, octahedral) consistent with the MOF's crystal system. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal center.[2] | The characteristic C=O stretch of the free carboxylic acid (~1700 cm⁻¹) will shift to a lower frequency upon deprotonation and coordination to the metal ion.[10] |
Part 4: Applications Driven by Substituted Bipyridines
The true value of incorporating substituted bipyridines is realized in the functional applications of the resulting MOFs. The bipyridine site acts as a programmable "docking station" within the pore.
Caption: Functional pathways enabled by the bipyridine moiety in MOFs.
Application I: Single-Site Heterogeneous Catalysis
By metalating the bipyridine site with a catalytically active metal like Palladium (Pd) or Iridium (Ir), the MOF becomes a highly efficient and recyclable single-site heterogeneous catalyst.[6][7]
-
Mechanism: The porous structure of the MOF isolates the individual catalytic centers, preventing dimerization or aggregation, which often deactivates homogeneous catalysts.[7] The pores also provide a unique microenvironment that can enhance reaction rates and selectivity.
-
Example Application (Suzuki-Miyaura Coupling): A PdCl₂-functionalized UiO-67-bpydc MOF has shown excellent, recyclable catalytic activity for this important C-C bond-forming reaction.[6] The robust Zr-based framework ensures the catalyst can be recovered and reused multiple times without significant loss of activity.
Application II: Luminescent Sensing
MOFs constructed from certain metal ions (like Zn²⁺ or Cd²⁺) and conjugated organic linkers can be highly luminescent. The bipyridine unit can play a direct role in the electronic transitions responsible for this luminescence.
-
Mechanism: The presence of specific analytes, such as nitroaromatic explosives or certain metal ions, can interact with the MOF framework and quench or enhance its fluorescence.[16][17] This change in light output can be measured to detect the analyte with high sensitivity.
-
Example Application (Nitroaromatic Detection): A Cu(II)-based MOF with a 4,4'-dipyridyl ligand demonstrated selective detection of meta-dinitrobenzene through a significant fluorescence quenching response, achieving a very low limit of detection.[16] The specific interactions between the analyte and the MOF's pore environment, dictated by the ligand, are key to this selectivity.
Application III: Drug Delivery
For biomedical applications, MOFs can be designed using biocompatible metals (e.g., Zr, Fe) and ligands. The pores can be loaded with therapeutic drugs.
-
Mechanism: The high porosity allows for exceptionally high drug loading capacities.[3][18] By functionalizing the bipyridine ligand with groups that respond to specific biological triggers (like pH changes), the drug release can be controlled.[18] For example, a drug could be released preferentially in the acidic environment of a tumor.
-
Example Application (Controlled Release): Zr-based MOFs like UiO-66, which can be synthesized with bipyridine-functionalized linkers, are widely studied for drug delivery due to their high stability.[18][19] They can be loaded with anticancer drugs like doxorubicin, and the release kinetics can be tuned by modifying the pore environment and surface chemistry.[18]
Application IV: Gas Storage and Separation
The chemical environment of the MOF pores, which is directly influenced by the bipyridine substituents, can create preferential binding sites for certain gas molecules.
-
Mechanism: Functional groups on the bipyridine can interact with specific gas molecules through dipole-quadrupole interactions or hydrogen bonding, leading to selective adsorption.[8] For example, introducing polar groups can enhance the uptake of CO₂ over less polar gases like CH₄ or N₂.
-
Performance Data: The table below shows representative gas uptake data for a Mn-based MOF, illustrating its capacity for various industrially relevant gases.[8]
| Gas Molecule | Uptake at 273 K (cm³/g) | Uptake at 298 K (cm³/g) |
| CO₂ | 54.9 | 34.0 |
| CH₄ | 22.4 | 14.1 |
| N₂ | 6.2 | 4.1 |
| C₂H₂ | 53.1 | 35.8 |
Data sourced from a study on a Mn-based MOF with bipyridyl derivatives, demonstrating preferential CO₂ adsorption over N₂.[8]
References
- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 2. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 3. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. azom.com [azom.com]
- 10. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
- 11. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Probing the Redox Landscape of Sterically Encumbered Systems: An Application Note on the Cyclic Voltammetry of 2,2',6,6'-Tetramethyl-4,4'-bipyridine Complexes
Introduction: Navigating Steric Constraints in Electron Transfer
In the realm of coordination chemistry and molecular electronics, bipyridine-based ligands are foundational building blocks for creating redox-active metal complexes with diverse applications in catalysis, sensing, and energy storage. The electronic properties of these complexes can be finely tuned by modifying the bipyridine framework. The introduction of bulky substituents, such as methyl groups at the 2,2',6, and 6' positions to form 2,2',6,6'-tetramethyl-4,4'-bipyridine (TMBP), imposes significant steric hindrance around the metal center. This steric encumbrance dramatically influences the coordination geometry, stability, and, consequently, the electron transfer kinetics and thermodynamics of the resulting complexes. Understanding these effects is paramount for the rational design of novel catalysts and functional materials.
Cyclic voltammetry (CV) is an indispensable electrochemical technique for elucidating the redox behavior of such sterically hindered complexes.[1] It provides a rapid and insightful probe into the fundamental processes of electron gain and loss, offering critical data on redox potentials, the stability of different oxidation states, and the kinetics of electron transfer. This application note presents a detailed protocol for conducting cyclic voltammetry experiments on TMBP-metal complexes, with a focus on the practical considerations and the causal relationships between the experimental setup and the electrochemical response of these unique molecular systems.
Core Principles: The "Why" Behind the "How"
The experimental design for the cyclic voltammetry of TMBP complexes in non-aqueous media is dictated by the need for a stable and inert environment to observe the intrinsic redox events of the molecule, free from solvent or electrolyte interference. The choice of each component of the electrochemical cell is a deliberate step towards achieving this goal.
-
Solvent Selection: Non-aqueous solvents are essential as many TMBP complexes exhibit limited solubility and stability in aqueous solutions. Acetonitrile (CH₃CN) and dimethylformamide (DMF) are common choices due to their wide potential windows, ability to dissolve a range of complexes and supporting electrolytes, and relative inertness towards the analyte.[2] Acetonitrile is often preferred for its lower viscosity and higher dielectric constant, which facilitates ion mobility.
-
Supporting Electrolyte: A supporting electrolyte is crucial to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion rather than electrostatic attraction.[3] Tetrabutylammonium salts, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBABF₄), are widely used due to their large ionic radii, which limits their interaction with the electrode surface, and their high solubility and electrochemical stability in common organic solvents.[4]
-
Three-Electrode System: A three-electrode setup is standard for CV measurements to accurately control the potential of the working electrode and measure the resulting current.[5]
-
The working electrode , typically glassy carbon or platinum, is where the redox reaction of interest occurs. Glassy carbon is often chosen for its wide potential window, chemical inertness, and ease of polishing.[6]
-
The counter electrode (or auxiliary electrode), usually a platinum wire or gauze, serves to complete the electrical circuit, allowing current to flow. Its surface area is generally larger than that of the working electrode to ensure that the processes at the counter electrode do not limit the overall current.
-
The reference electrode provides a stable potential against which the potential of the working electrode is measured. For non-aqueous electrochemistry, a silver/silver ion (Ag/Ag⁺) or a saturated calomel electrode (SCE) with a salt bridge is commonly employed to prevent contamination of the analyte solution.
-
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages in performing a cyclic voltammetry experiment on a TMBP complex, from initial preparation to data acquisition and analysis.
Caption: A flowchart outlining the key steps from sample preparation to data analysis in a cyclic voltammetry experiment.
Detailed Protocol: Step-by-Step Methodology
This protocol provides a comprehensive guide for obtaining high-quality cyclic voltammograms of TMBP-metal complexes.
Materials and Reagents:
-
TMBP-metal complex of interest
-
High-purity acetonitrile (CH₃CN) or dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBABF₄)
-
Ferrocene (for internal calibration)
-
High-purity nitrogen or argon gas
-
Polishing materials (e.g., alumina slurries of varying particle sizes)
Equipment:
-
Potentiostat with cyclic voltammetry software
-
Electrochemical cell
-
Glassy carbon working electrode
-
Platinum wire or gauze counter electrode
-
Ag/Ag⁺ reference electrode (or SCE with a salt bridge)
-
Polishing pad
-
Inert atmosphere glovebox or Schlenk line
Protocol Steps:
-
Solution Preparation (In an inert atmosphere): a. Accurately weigh the TMBP-metal complex to prepare a 1-5 mM solution in the chosen anhydrous solvent (e.g., acetonitrile). b. Add the supporting electrolyte (e.g., TBAPF₆) to the solution to a final concentration of 0.1 M. Ensure complete dissolution. c. For accurate potential referencing, a small amount of ferrocene can be added as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable reference point.[4]
-
Working Electrode Preparation: a. Polish the glassy carbon working electrode surface to a mirror finish using successively finer grades of alumina slurry (e.g., 1.0, 0.3, and 0.05 µm). b. Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment. c. Dry the electrode completely before introduction into the electrochemical cell.
-
Electrochemical Cell Assembly: a. Place the prepared analyte solution into the electrochemical cell. b. Insert the polished working electrode, the platinum counter electrode, and the non-aqueous reference electrode into the cell, ensuring the electrodes are not in contact with each other. The tip of the reference electrode should be positioned close to the working electrode to minimize iR drop.
-
Degassing: a. Purge the solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[6] Maintain a blanket of inert gas over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement: a. Connect the electrodes to the potentiostat. b. Set the initial and final potentials to define the potential window to be scanned. This window should be wide enough to encompass the expected redox events of the TMBP complex. A preliminary scan over a broad range can help determine the appropriate window. c. Set the initial scan rate, typically starting at 100 mV/s. d. Initiate the cyclic voltammetry scan and record the voltammogram. e. Perform subsequent scans at varying scan rates (e.g., 25, 50, 200, 500 mV/s) to investigate the reversibility and kinetics of the redox processes.
Data Interpretation and Expected Results
The resulting cyclic voltammogram is a plot of current versus potential. For a reversible one-electron process, the voltammogram will exhibit a characteristic duck shape.
Key Parameters to Analyze:
-
Half-wave Potential (E½): Calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials, E½ provides the formal redox potential of the complex.
-
Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger values may indicate quasi-reversible or irreversible electron transfer.
-
Peak Current Ratio (ipa/ipc): For a reversible process, the ratio of the anodic to cathodic peak currents should be close to unity.
Influence of TMBP Steric Hindrance:
The methyl groups at the 2,2',6, and 6' positions of the TMBP ligand create a sterically crowded environment around the metal center. This has several predictable consequences on the electrochemical behavior:
-
Shift in Redox Potentials: The electron-donating nature of the methyl groups may lead to a negative shift in the metal-centered redox potentials compared to complexes with unsubstituted bipyridine.
-
Slower Electron Transfer Kinetics: The steric bulk can hinder the necessary conformational changes upon electron transfer, leading to slower kinetics and an increase in ΔEp.
-
Stabilization of Unusual Geometries: The steric constraints may stabilize the complex in a distorted geometry, which can also affect the redox potentials and electron transfer rates.
Illustrative Electrochemical Cell Setup:
Caption: A schematic of the three-electrode setup used for cyclic voltammetry measurements.
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected ranges for the cyclic voltammetry of transition metal bipyridine complexes, which can serve as a starting point for investigations into TMBP analogues.
| Parameter | Typical Value/Range | Rationale |
| Analyte Concentration | 1 - 5 mM | Sufficient signal-to-noise ratio without causing analyte aggregation or adsorption on the electrode. |
| Supporting Electrolyte | 0.1 M TBAPF₆ or TBABF₄ | Ensures high ionic conductivity and a wide potential window.[4] |
| Solvent | Acetonitrile (CH₃CN) | Good solvent for many complexes and electrolytes, with a large electrochemical window.[2] |
| Working Electrode | Glassy Carbon | Inert, wide potential range, and easily polished for a reproducible surface.[6] |
| Counter Electrode | Platinum Wire | Chemically inert and provides a large surface area for current flow. |
| Reference Electrode | Ag/Ag⁺ in CH₃CN | Provides a stable reference potential in non-aqueous media. |
| Potential Scan Rate (ν) | 25 - 1000 mV/s | Allows for the investigation of redox process reversibility and kinetics. |
| Expected E½ (vs. Fc/Fc⁺) | Varies with metal and TMBP | The specific redox potential is a key characteristic of the complex being studied. |
Conclusion and Future Directions
This application note provides a robust framework for the successful execution and interpretation of cyclic voltammetry experiments on this compound complexes. By carefully selecting the experimental parameters and understanding the underlying electrochemical principles, researchers can gain valuable insights into the redox properties of these sterically demanding systems. The data obtained from these studies are crucial for the development of new catalysts with tailored reactivity, advanced materials for electronic devices, and a deeper fundamental understanding of structure-function relationships in coordination chemistry. Future investigations could involve coupling these electrochemical measurements with spectroscopic techniques (spectroelectrochemistry) to further characterize the electronic structure of the different oxidation states of TMBP complexes.
References
- 1. iieta.org [iieta.org]
- 2. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of Redox-Active Copper(II) with Catecholamines: A Combined Spectroscopic and Theoretical Study | MDPI [mdpi.com]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Use of Steric Hindrance: 2,2',6,6'-Tetramethyl-4,4'-bipyridine in Supramolecular Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The field of supramolecular chemistry thrives on the precise control of non-covalent interactions to construct complex, functional architectures from molecular building blocks. Within the vast library of organic ligands, 2,2',6,6'-tetramethyl-4,4'-bipyridine (TMBP) presents a unique case study in the strategic exploitation of steric hindrance. The four methyl groups flanking the pyridyl nitrogen atoms are not mere decorations; they are powerful directing groups that profoundly influence the ligand's coordination behavior and, consequently, the topology of the resulting supramolecular assemblies. This guide provides an in-depth exploration of TMBP's properties and detailed protocols for its application in the rational design of novel supramolecular materials.
Core Concepts: Understanding the "TMBP Effect"
The defining characteristic of TMBP is the steric bulk introduced by the four methyl groups at the 2, 2', 6, and 6' positions. This has several key consequences that are central to its application in supramolecular chemistry:
-
Restricted Rotation and Torsional Angles: Unlike the parent 4,4'-bipyridine, which can adopt a co-planar conformation, the methyl groups in TMBP create significant steric clashes. This forces the two pyridine rings to adopt a twisted conformation with a notable dihedral angle. Crystal structure analysis of TMBP reveals a dihedral angle between the pyridine rings of approximately 19.48°.[1][2] This inherent twist is a crucial design element, predisposing the ligand to form non-planar and often three-dimensional supramolecular structures.
-
Linear Coordination with a Twist: While the nitrogen atoms of the pyridine rings are still available for coordination to metal centers, the steric hindrance from the adjacent methyl groups prevents the close approach of other ligands in the coordination sphere. This favors the formation of linear or near-linear coordination geometries with respect to the N-metal-N axis, but with the overall ligand maintaining its twisted conformation.
-
Modulation of Intermolecular Interactions: The twisted nature of TMBP disrupts the potential for close-packed, co-planar π-π stacking interactions that are often observed in assemblies of unsubstituted bipyridines. This can be strategically employed to create more open and porous structures, or to direct self-assembly through other non-covalent interactions like CH-π or van der Waals forces.
-
Kinetic and Thermodynamic Control: The steric bulk can influence the kinetics and thermodynamics of complex formation. The approach of the ligand to a metal center may be slower, allowing for greater control over the self-assembly process. The resulting complexes may also exhibit different stability profiles compared to their non-sterically hindered counterparts.
Applications in Supramolecular Design
The unique steric profile of TMBP opens up possibilities for the construction of a variety of supramolecular architectures with tailored properties.
Metal-Organic Frameworks (MOFs) with Controlled Porosity and Topology
While the use of bipyridine ligands in MOF synthesis is well-established, the incorporation of TMBP offers a route to novel network topologies. The inherent twist of the ligand can be used to direct the formation of chiral or non-centrosymmetric frameworks. Furthermore, the steric hindrance can prevent the interpenetration of networks, a common challenge in MOF design that can lead to reduced porosity. By carefully selecting metal nodes with appropriate coordination geometries and co-ligands, it is possible to create porous materials with specific pore sizes and shapes for applications in gas storage, separation, and catalysis.
Coordination Polymers with Unique Dimensionality
The linear coordination preference of TMBP makes it an excellent candidate for the construction of one-dimensional (1D) coordination polymers. The twisted nature of the ligand can lead to the formation of helical or zigzag chains. These 1D motifs can then be further organized into two-dimensional (2D) or three-dimensional (3D) structures through weaker intermolecular interactions or the use of secondary linkers.
Discrete Supramolecular Cages and Capsules
By employing metal ions with a predisposition for forming closed, discrete structures (e.g., Pd(II), Pt(II)), TMBP can be used to construct molecular cages and capsules. The defined length and twisted geometry of the TMBP ligand can be used to control the size and shape of the resulting cavity, enabling applications in host-guest chemistry, molecular recognition, and as nanoreactors.
Experimental Protocols
The following protocols provide a starting point for researchers looking to explore the use of TMBP in supramolecular synthesis. It is important to note that reaction conditions, such as solvent, temperature, and stoichiometry, may need to be optimized for specific metal-ligand systems.
Synthesis of this compound (TMBP)
A reliable method for the synthesis of TMBP is the nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine.[3]
Materials:
-
4-bromo-2,6-dimethylpyridine
-
Bis(triphenylphosphine)nickel(II) bromide (NiBr₂(PPh₃)₂)
-
Tetraethylammonium iodide (Et₄NI)
-
Zinc powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-2,6-dimethylpyridine (1.0 eq), NiBr₂(PPh₃)₂ (0.05 eq), Et₄NI (0.1 eq), and zinc powder (1.5 eq).
-
Add anhydrous DMF via syringe to dissolve the reagents.
-
Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure TMBP.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure and purity of the synthesized TMBP.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To compare with literature values.
General Protocol for the Synthesis of a TMBP-based Coordination Polymer
This protocol describes a general solvothermal method for the synthesis of a coordination polymer using TMBP and a metal salt.
Materials:
-
This compound (TMBP)
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)
-
A suitable solvent or solvent mixture (e.g., DMF, ethanol, acetonitrile, or mixtures thereof)
-
Small glass vials or Teflon-lined autoclaves
Procedure:
-
In a small glass vial, dissolve TMBP (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in the same solvent (e.g., 5 mL of DMF).
-
Slowly add the metal salt solution to the TMBP solution with gentle stirring.
-
Seal the vial and place it in an oven at a controlled temperature (e.g., 80-120 °C) for 24-72 hours.
-
After the reaction time, allow the vial to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with fresh solvent, and dry under vacuum.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and connectivity of the coordination polymer.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.
-
Infrared (IR) Spectroscopy: To observe changes in the vibrational modes of the TMBP ligand upon coordination.
Protocol for the Synthesis of a Discrete Metallo-supramolecular Cage
This protocol outlines the synthesis of a discrete M₂L₂ type molecular square using TMBP and a square-planar metal precursor.
Materials:
-
This compound (TMBP)
-
A square-planar metal precursor with labile ligands (e.g., [Pd(en)(NO₃)₂] or [Pt(en)(NO₃)₂], where en is ethylenediamine)
-
A suitable solvent (e.g., water, methanol, or a mixture)
Procedure:
-
Dissolve TMBP (2 eq.) in the chosen solvent.
-
Dissolve the metal precursor (2 eq.) in the same solvent.
-
Slowly add the metal precursor solution to the TMBP solution with stirring at room temperature.
-
Stir the reaction mixture for several hours to allow for self-assembly.
-
The formation of the discrete cage can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The product can be isolated by precipitation with a counter-ion exchange or by slow evaporation of the solvent.
Characterization:
-
Multinuclear NMR Spectroscopy (¹H, ¹³C, and potentially metal nucleus): To confirm the formation of the discrete assembly and its symmetry in solution.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the mass of the intact supramolecular cage.
-
Diffusion-Ordered Spectroscopy (DOSY) NMR: To confirm that all components diffuse as a single entity.
Data Presentation and Visualization
Table 1: Physicochemical Properties of this compound (TMBP)
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂ | - |
| Molecular Weight | 212.29 g/mol | - |
| Melting Point | 159-161 °C | [1] |
| Appearance | White to off-white crystalline solid | - |
| Dihedral Angle | ~19.48° | [1][2] |
Diagram 1: The "TMBP Effect" - Steric Hindrance Directing Supramolecular Assembly
Caption: A diagram illustrating how the steric hindrance of TMBP leads to a twisted conformation, which in turn directs the formation of specific supramolecular architectures with controlled properties.
Diagram 2: General Experimental Workflow for TMBP-based Supramolecular Synthesis
Caption: A flowchart outlining the key steps in the synthesis and characterization of supramolecular structures using TMBP.
Conclusion and Future Outlook
This compound is more than just a substituted bipyridine; it is a powerful tool for supramolecular design. By understanding and harnessing the predictable consequences of its inherent steric hindrance, researchers can create novel materials with controlled topologies and functionalities. While the exploration of TMBP in supramolecular chemistry is still in its nascent stages, the potential for creating unique MOFs, coordination polymers, and discrete assemblies is vast. Future work in this area will likely focus on the synthesis of chiral frameworks, the development of TMBP-based materials for enantioselective separations and catalysis, and the incorporation of TMBP into multicomponent systems for the construction of even more complex and functional supramolecular architectures. The protocols and concepts outlined in this guide are intended to provide a solid foundation for scientists and researchers to embark on their own investigations into the fascinating world of sterically controlled supramolecular chemistry.
References
Application Notes and Protocols: Leveraging 2,2',6,6'-Tetramethyl-4,4'-bipyridine in the Synthesis of Advanced Coordination Polymers
Introduction: The Strategic Advantage of Steric Hindrance in Crystal Engineering
In the expansive field of coordination chemistry, the rational design of functional materials hinges on the precise selection of molecular building blocks. Among these, nitrogen-containing heterocyclic ligands have proven to be exceptionally versatile. This guide focuses on a particularly intriguing ligand: 2,2',6,6'-tetramethyl-4,4'-bipyridine (tm44bpy). The strategic placement of four methyl groups on the bipyridine core introduces significant steric hindrance, a feature that profoundly influences the coordination environment and the resulting topology of coordination polymers. This inherent steric bulk is not a limitation but rather a powerful tool for crystal engineering, enabling the synthesis of unique architectures with tailored properties.
The methyl groups twist the two pyridine rings relative to each other, with a reported dihedral angle of approximately 19.48°[1][2]. This non-planar conformation can prevent the formation of highly dense, interpenetrated frameworks, often leading to more open and accessible porous structures. For researchers, scientists, and drug development professionals, understanding how to harness this steric influence is key to developing novel coordination polymers for applications ranging from catalysis to controlled release systems. This document provides an in-depth exploration of tm44bpy in coordination polymer synthesis, complete with detailed protocols and insights into the causality behind experimental choices.
The Role of tm44bpy as a Ligand: Beyond a Simple Spacer
The utility of this compound in the synthesis of coordination polymers extends beyond its function as a simple linear spacer. The presence of the methyl groups imparts several key characteristics:
-
Controlled Dimensionality and Topology: The steric hindrance around the nitrogen donor atoms can direct the self-assembly process, favoring the formation of lower-dimensional structures (1D chains or 2D layers) or preventing the interpenetration of 3D frameworks. This control is crucial for designing materials with specific porous architectures.
-
Modulation of Physicochemical Properties: The electron-donating nature of the methyl groups can influence the electronic properties of the metal centers within the coordination polymer. This can, in turn, affect the material's catalytic activity, luminescence, and sensing capabilities.
-
Enhanced Solubility: The non-polar methyl groups can improve the solubility of the resulting coordination polymers in organic solvents, facilitating their processing and characterization.
Synthetic Strategies for tm44bpy-Based Coordination Polymers
The synthesis of coordination polymers incorporating tm44bpy typically employs solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the product under elevated temperature and pressure.
Solvothermal Synthesis
Solvothermal synthesis utilizes an organic solvent or a mixture of solvents at temperatures above their boiling points. This method is particularly effective for growing high-quality single crystals suitable for X-ray diffraction studies. The choice of solvent is critical as it can influence the final structure of the coordination polymer by acting as a template or by coordinating to the metal centers.
Hydrothermal Synthesis
Hydrothermal synthesis is a variation of the solvothermal method where water is used as the solvent[3][4]. This "green chemistry" approach is often preferred for its environmental benefits. The properties of water at elevated temperatures and pressures, such as lower viscosity and higher diffusivity, can facilitate the dissolution of reactants and the growth of crystals.
The general workflow for these synthetic approaches can be visualized as follows:
Figure 1: General workflow for the synthesis of tm44bpy-based coordination polymers.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of coordination polymers utilizing tm44bpy. These are intended as a robust starting point for researchers.
Protocol 1: Solvothermal Synthesis of a Zn(II)-based 1D Coordination Polymer with tm44bpy
This protocol is adapted from established methods for the synthesis of coordination polymers using bipyridine-based ligands and dicarboxylic acids.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (tm44bpy)
-
Terephthalic Acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.05 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
In a separate vial, dissolve 0.05 mmol of tm44bpy and 0.05 mmol of terephthalic acid in 5 mL of DMF. Sonication may be required to achieve complete dissolution.
-
Mixing: Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Reaction Setup: Transfer the resulting mixture into a 23 mL Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
Cooling: After the reaction is complete, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Isolation and Purification: Collect the resulting colorless crystals by filtration. Wash the crystals thoroughly with fresh DMF and then with ethanol.
-
Drying: Dry the product under vacuum at 60 °C for 12 hours.
Expected Characterization Data:
| Technique | Expected Observations |
| Single-Crystal X-ray Diffraction | Confirmation of a 1D chain structure with Zn(II) ions bridged by tm44bpy and coordinated to terephthalate linkers. |
| Powder X-ray Diffraction (PXRD) | The experimental pattern should match the simulated pattern from the single-crystal data, confirming phase purity. |
| Thermogravimetric Analysis (TGA) | A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by the decomposition of the organic ligands at higher temperatures. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characteristic peaks for the carboxylate groups of terephthalic acid and the vibrational modes of the tm44bpy ligand. |
Protocol 2: Hydrothermal Synthesis of a Cu(II)-based Coordination Polymer with a tm44bpy Derivative
This protocol is based on the synthesis of coordination polymers using the carboxylated derivative of tm44bpy, 4,4'-bipyridine-2,2',6,6'-tetracarboxylic acid (H₄bptca), demonstrating the versatility of the core structure.[5]
Materials:
-
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)
-
4,4'-Bipyridine-2,2',6,6'-tetracarboxylic Acid (H₄bptca)
-
Deionized Water
Procedure:
-
Reactant Preparation: In a 20 mL Teflon-lined autoclave, combine 0.1 mmol of Cu(NO₃)₂·3H₂O and 0.05 mmol of H₄bptca.
-
Solvent Addition: Add 10 mL of deionized water to the mixture.
-
Sealing and Heating: Seal the autoclave and heat it at 180 °C for 72 hours.
-
Cooling: Allow the autoclave to cool to room temperature naturally.
-
Isolation: Collect the blue block-shaped crystals by filtration and wash them with deionized water and ethanol.
-
Drying: Air-dry the product.
Expected Characterization Data:
| Technique | Expected Observations |
| Single-Crystal X-ray Diffraction | Reveals the coordination environment of the Cu(II) ions and the connectivity of the H₄bptca ligands, often forming 2D or 3D frameworks. |
| PXRD | Confirms the bulk phase purity of the synthesized material. |
| TGA | Shows the thermal stability of the framework and any solvent loss upon heating. |
| Magnetic Susceptibility | Can be used to study the magnetic properties of the Cu(II) centers within the polymer. |
Applications in Research and Development
The unique structural features of coordination polymers derived from tm44bpy and its derivatives make them promising candidates for a variety of applications relevant to researchers and drug development professionals.
Heterogeneous Catalysis
The porous nature and the presence of accessible metal sites in tm44bpy-based coordination polymers can be exploited for heterogeneous catalysis. The steric bulk of the tm44bpy ligand can create specific pockets within the framework, potentially leading to size- and shape-selective catalysis of organic reactions. For instance, metal-organic frameworks with open bipyridine sites can be post-synthetically metalated to introduce catalytically active centers for reactions like Suzuki-Miyaura cross-coupling.[4]
Sensing and Separation
The tunable porosity and the potential for specific host-guest interactions make these materials suitable for chemical sensing and separation applications.[6] The introduction of functional groups on the tm44bpy ligand or the encapsulation of reporter molecules within the pores can lead to the development of sensors for small molecules or biomolecules. The defined pore apertures can also be utilized for the selective adsorption and separation of gases or liquids.
Figure 2: Logical relationship from tm44bpy synthesis to potential applications.
Potential in Drug Delivery
While direct applications in drug delivery for tm44bpy-based coordination polymers are still an emerging area, the principles of MOF-based drug delivery are applicable.[2][7] The porous structure can be used to encapsulate therapeutic agents, and the framework can be designed for controlled release. The steric environment created by the tm44bpy ligands could potentially influence the loading and release kinetics of guest molecules. Further research into the biocompatibility and degradation of these materials is necessary to fully explore their potential in this field.
Conclusion and Future Outlook
This compound is a powerful and versatile ligand for the construction of novel coordination polymers. Its inherent steric hindrance provides a unique handle for controlling the dimensionality and topology of the resulting frameworks. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this ligand in creating functional materials. As the field of coordination chemistry continues to evolve, the strategic use of sterically demanding ligands like tm44bpy will undoubtedly play a crucial role in the development of next-generation materials for catalysis, sensing, and biomedical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrothermal Synthesis, Structural Characterization, and Interaction Mechanism with DNA of Copper(II) Complex Containing 2,2′-Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrothermal Synthesis, Structural Characterization, and Interaction Mechanism with DNA of Copper(II) Complex Containing 2,2'-Bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
The Strategic deployment of 2,2',6,6'-Tetramethyl-4,4'-bipyridine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Architectonics of a Sterically Encumbered Ligand
In the landscape of organic synthesis, the fine-tuning of catalytic activity through ligand design is a cornerstone of innovation. Among the pantheon of N-heterocyclic ligands, 2,2',6,6'-tetramethyl-4,4'-bipyridine stands out as a molecule of significant strategic importance. Its defining feature lies in the pronounced steric hindrance imparted by the four methyl groups flanking the coordinating nitrogen atoms. This steric encumbrance dictates a unique coordination geometry and profoundly influences the reactivity of the associated metal center. Unlike its parent, 2,2'-bipyridine, which typically forms planar complexes with metals, this compound enforces a twisted conformation, with a significant dihedral angle between the two pyridine rings.[1] This structural constraint is not a limitation but rather a design element that can be leveraged to modulate catalytic cycles, enhance selectivity, and promote challenging chemical transformations. This guide provides an in-depth exploration of the applications of this intriguing ligand, complete with detailed protocols and mechanistic insights for the discerning researcher.
Core Application: A Modulator of Catalytic Activity in Nickel-Catalyzed Cross-Coupling Reactions
The primary application of this compound in organic synthesis is as a sterically demanding ligand for transition metal catalysis, most notably with nickel. The steric bulk at the 6 and 6'-positions has a profound impact on the stability and reactivity of the catalytic intermediates.
Mechanistic Implications of Steric Hindrance
The methyl groups at the 2,2',6, and 6' positions create a crowded environment around the metal center. This steric pressure influences several key steps in a typical nickel-catalyzed cross-coupling cycle:
-
Reductive Elimination: The steric clash between the substituents on the bipyridine ligand and the substrates coordinated to the nickel center can facilitate reductive elimination, the final step in many cross-coupling reactions where the new carbon-carbon bond is formed. This can lead to higher turnover frequencies and overall reaction efficiency.
-
Oxidative Addition: Conversely, the steric bulk can hinder the approach of substrates to the metal center, potentially slowing down the oxidative addition step. This can be advantageous in achieving selectivity between different electrophiles.
-
Stability of Intermediates: The steric hindrance can also stabilize low-valent nickel species, preventing unwanted side reactions such as ligand dissociation or catalyst decomposition. Studies on analogous 6,6'-disubstituted bipyridine ligands have shown that bulkier substituents can stabilize Ni(I) species.[2]
The choice of a sterically hindered ligand like this compound is therefore a deliberate one, aimed at steering the catalytic cycle towards a desired outcome.
Caption: Generalized catalytic cycle for a Nickel-catalyzed cross-coupling reaction.
Protocol: Representative Nickel-Catalyzed Reductive Homocoupling
While a broad substrate scope for this compound in various cross-coupling reactions is still an active area of research, its synthesis often involves a nickel-catalyzed reductive homocoupling, showcasing its compatibility with such systems. The following protocol is adapted from the synthesis of this compound itself.[3]
Materials:
-
4-bromo-2,6-dimethylpyridine
-
NiBr₂(PPh₃)₂
-
Tetraethylammonium iodide (Et₄NI)
-
Zinc powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add NiBr₂(PPh₃)₂ (5 mol%), Et₄NI (1.5 equivalents), and zinc powder (2.0 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Substrate Addition: Add anhydrous DMF to the flask, followed by 4-bromo-2,6-dimethylpyridine (1.0 equivalent).
-
Reaction Conditions: Seal the flask and remove it from the glovebox. Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with aqueous HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation:
| Catalyst System | Substrate | Product | Yield | Reference |
| NiBr₂(PPh₃)₂, Et₄NI, Zn | 4-bromo-2,6-dimethylpyridine | This compound | High | [3] |
Application in Materials Science: A Precursor to Functional Molecules
Beyond its role as a ligand, this compound serves as a key synthetic intermediate for the preparation of functional organic molecules. A notable example is its oxidation to 2,2',6,6'-tetracarboxy-4,4'-bipyridine, a valuable building block for the construction of metal-organic frameworks (MOFs) and other supramolecular structures.[1]
Protocol: Oxidation to 2,2',6,6'-Tetracarboxy-4,4'-bipyridine
This protocol is based on the procedure described by Hünig and Wehner.[4]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in a mixture of pyridine and water.
-
Oxidant Addition: While stirring vigorously, add potassium permanganate portion-wise to the solution. The reaction is exothermic and the temperature should be controlled.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Isolation: Acidify the combined filtrate and washings with concentrated HCl to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure 2,2',6,6'-tetracarboxy-4,4'-bipyridine.
Caption: Experimental workflow for the oxidation of this compound.
Future Outlook: Expanding the Horizons in Photoredox Catalysis
While the primary documented applications of this compound are in nickel-catalyzed reactions and as a synthetic precursor, its unique steric and electronic properties make it a compelling candidate for other areas of catalysis. The field of photoredox catalysis, which often employs bipyridine-based ligands for iridium and copper complexes, presents a promising avenue for future exploration. The steric hindrance of the tetramethyl-bipyridine ligand could influence the excited-state properties of such photocatalysts, potentially leading to novel reactivity and selectivity. Further research into the synthesis and catalytic activity of iridium and copper complexes bearing this ligand is warranted and could unlock new synthetic methodologies.
Conclusion
This compound is more than just a sterically hindered ligand; it is a strategic tool for the modern organic chemist. Its ability to modulate the reactivity of metal centers opens up new possibilities for controlling catalytic processes. From its role in nickel-catalyzed cross-coupling to its use as a precursor for functional materials, this molecule offers a unique combination of properties that can be harnessed to address contemporary synthetic challenges. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable compound in their own synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) A Convenient Synthesis of 2,2′,6,6 [research.amanote.com]
Application Note & Protocol Guide: Leveraging 2,2',6,6'-Tetramethyl-4,4'-bipyridine as a Precursor for Advanced Tetracarboxylic Acid Ligands in Material Science
Abstract: This technical guide provides a comprehensive overview of the synthesis and application of 2,2',6,6'-tetramethyl-4,4'-bipyridine as a crucial intermediate in the development of 4,4'-bipyridine-2,2',6,6'-tetracarboxylic acid. This versatile tetracarboxylic acid ligand is a foundational building block for the construction of highly robust and porous metal-organic frameworks (MOFs). Detailed, field-proven protocols for the synthesis of the precursor, its subsequent oxidation, and the formation of a functional MOF are presented. This document is intended to equip researchers, materials scientists, and drug development professionals with the necessary knowledge to successfully synthesize and utilize these valuable compounds in their research endeavors.
Introduction: The Strategic Importance of Tetracarboxylic Bipyridine Ligands
The rational design and synthesis of functional materials with tailored properties is a cornerstone of modern chemistry and materials science. Among the vast array of molecular building blocks, bipyridine-based ligands have garnered significant attention due to their exceptional coordination capabilities with a wide range of metal ions. The introduction of carboxylic acid functionalities onto the bipyridine scaffold dramatically enhances their utility, particularly as organic linkers in the construction of Metal-Organic Frameworks (MOFs).
4,4'-Bipyridine-2,2',6,6'-tetracarboxylic acid stands out as a particularly valuable ligand. Its rigid core, coupled with four carboxylate groups, allows for the formation of highly connected and robust three-dimensional networks. The precursor to this important ligand, this compound, is therefore a key synthetic intermediate. The methyl groups not only serve as latent carboxylic acid functionalities but also influence the solubility and handling properties of the precursor.
This guide will provide a step-by-step methodology for the synthesis of this compound and its subsequent oxidation to the desired tetracarboxylic acid. Furthermore, we will demonstrate the application of this ligand in the synthesis of a well-characterized, porous zinc-based MOF, highlighting its potential in gas storage and separation technologies.
Synthesis of the Precursor: this compound
The synthesis of symmetrical bipyridines can be efficiently achieved through metal-catalyzed homocoupling reactions. The following protocol is based on the established method by Hünig and Wehner, which provides a reliable route to this compound from a commercially available starting material.[1]
Underlying Principle: Nickel-Catalyzed Homocoupling
The core of this synthesis is a nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine. In this reaction, zinc powder acts as the reducing agent to generate the active Ni(0) catalyst from the Ni(II) precursor. Tetraethylammonium iodide (Et₄NI) is employed as an additive to facilitate the reaction, likely by promoting the oxidative addition of the aryl halide to the nickel center.
Experimental Protocol
Materials:
-
4-bromo-2,6-dimethylpyridine
-
Bis(triphenylphosphine)nickel(II) bromide (NiBr₂(PPh₃)₂)
-
Zinc powder (<10 micron, activated)
-
Tetraethylammonium iodide (Et₄NI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
To a dry three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add NiBr₂(PPh₃)₂ (0.74 g, 1.0 mmol), zinc powder (1.31 g, 20 mmol), and Et₄NI (2.57 g, 10 mmol).
-
Add anhydrous DMF (50 mL) to the flask and stir the mixture vigorously.
-
Add 4-bromo-2,6-dimethylpyridine (1.86 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours with continuous stirring.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of diethyl ether.
-
Wash the organic layer sequentially with a saturated aqueous solution of EDTA (3 x 50 mL), a saturated aqueous solution of NaHCO₃ (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield yellow crystalline lumps of this compound.[2]
Characterization Data (Representative)
| Parameter | Value |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol |
| Appearance | Yellow crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15 (s, 4H, aromatic-H), 2.55 (s, 12H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.5, 148.0, 120.5, 24.5 |
| IR (KBr, cm⁻¹) | 3050, 2980, 1600, 1550, 1450, 1370, 860 |
| Melting Point | 162-164 °C |
Oxidation to 4,4'-Bipyridine-2,2',6,6'-tetracarboxylic Acid
The conversion of the methyl groups of this compound to carboxylic acid functionalities is a critical step in producing the desired ligand. A common and effective method for the oxidation of alkyl groups on pyridine rings is the use of a strong oxidizing agent such as potassium permanganate (KMnO₄) under basic conditions.[3]
Underlying Principle: Permanganate Oxidation
Potassium permanganate is a powerful oxidizing agent that can effectively convert alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically carried out in an aqueous basic solution. The base is necessary to neutralize the carboxylic acid as it is formed, preventing it from being further oxidized. The reaction proceeds through a series of intermediate steps involving the formation of manganese dioxide (MnO₂) as a byproduct, which precipitates from the reaction mixture.
Experimental Protocol
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve this compound (2.12 g, 10 mmol) in 100 mL of deionized water containing sodium hydroxide (1.6 g, 40 mmol).
-
Heat the solution to 90 °C with vigorous stirring.
-
In a separate beaker, prepare a solution of potassium permanganate (12.64 g, 80 mmol) in 200 mL of warm deionized water.
-
Slowly add the KMnO₄ solution to the reaction flask over a period of 4 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue to heat the mixture at 90 °C for an additional 8 hours, or until the purple color no longer fades.
-
Cool the reaction mixture to room temperature and filter to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and cool the solution in an ice bath.
-
Carefully acidify the solution to pH 2 with concentrated HCl. A white precipitate of 4,4'-bipyridine-2,2',6,6'-tetracarboxylic acid will form.
-
Collect the precipitate by filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 80 °C to a constant weight.
Characterization Data (Representative)
| Parameter | Value |
| Molecular Formula | C₁₄H₈N₂O₈ |
| Molecular Weight | 332.22 g/mol |
| Appearance | White to off-white powder |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5 (br s, 4H, -COOH), 8.5 (s, 4H, aromatic-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.0, 155.0, 149.0, 122.0 |
| IR (KBr, cm⁻¹) | 3400 (br, O-H), 1720 (C=O), 1610, 1560, 1380, 1250, 880 |
Application in Metal-Organic Framework Synthesis
The synthesized 4,4'-bipyridine-2,2',6,6'-tetracarboxylic acid (H₄L) is an excellent ligand for the construction of robust MOFs with interesting properties. A notable example is the synthesis of a porous zinc-based framework, {[Zn₂(L)]·4H₂O}∞, which exhibits high thermal stability and significant gas storage capacity.
Underlying Principle: Hydrothermal Synthesis of MOFs
Hydrothermal synthesis is a common method for growing high-quality crystals of MOFs. The reaction is carried out in a sealed vessel (autoclave) at elevated temperature and pressure. This allows for the dissolution of the reactants and facilitates the crystallization of the framework. The choice of solvent, temperature, and pH can significantly influence the final structure and properties of the MOF.
Experimental Protocol: Synthesis of {[Zn₂(L)]·4H₂O}∞
Materials:
-
4,4'-bipyridine-2,2',6,6'-tetracarboxylic acid (H₄L)
-
Zinc chloride (ZnCl₂)
-
N,N-diethylformamide (DEF)
-
Deionized water
Procedure:
-
In a 20 mL glass vial, combine 4,4'-bipyridine-2,2',6,6'-tetracarboxylic acid (16.6 mg, 0.05 mmol) and zinc chloride (27.2 mg, 0.2 mmol).
-
Add a solvent mixture of N,N-diethylformamide (DEF) and deionized water (4 mL, 1:1 v/v).
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 12 hours.
-
Colorless block-shaped crystals of {[Zn₂(L)]·4H₂O}∞ will form.
-
The crystals can be washed with fresh DEF and dried in air.
Properties and Performance Data
The resulting MOF, after activation by heating under vacuum to remove guest water molecules, exhibits significant porosity and gas uptake capabilities.
| Property | Value |
| BET Surface Area | 312.7 m²/g |
| H₂ Storage Capacity | 1.08 wt % (at 77 K and 4 bar) |
| Methane Storage Capacity | 3.14 wt % (at 298 K and 9 bar) |
These properties make this MOF a promising candidate for applications in hydrogen and natural gas storage.
Conclusion
This application note has provided a detailed guide for the synthesis of this compound and its conversion to the highly valuable tetracarboxylic acid ligand. The protocols are designed to be robust and reproducible, enabling researchers to access this key building block for advanced materials. The demonstrated application in the synthesis of a porous MOF with significant gas storage capacity underscores the importance of this ligand in the development of next-generation functional materials. By following the detailed methodologies and understanding the underlying chemical principles, researchers can confidently incorporate these compounds into their research and development workflows.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2',6,6'-Tetramethyl-4,4'-bipyridine
Welcome to the technical support center for the synthesis of 2,2',6,6'-tetramethyl-4,4'-bipyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As a sterically hindered bipyridine, this molecule serves as a crucial intermediate for advanced ligands and functional materials, but its preparation can be non-trivial.[1][2] This document provides in-depth, experience-driven answers to frequently encountered issues, helping you optimize your reaction yield and purity.
Frequently Asked Questions & Troubleshooting Guide
Q1: My homocoupling reaction to synthesize this compound is resulting in a very low yield. What are the primary factors I should investigate?
This is the most common issue researchers face. A low yield in this synthesis is typically not due to a single factor, but rather a combination of suboptimal parameters. The significant steric hindrance imposed by the four methyl groups flanking the pyridine nitrogen atoms makes the C4-C4' bond formation challenging.
Core Areas for Investigation:
-
Purity of the Starting Material: The quality of your 4-halo-2,6-dimethylpyridine (4-bromo- or 4-iodo-2,6-lutidine) is paramount. Impurities from its synthesis, such as unreacted 2,6-lutidine or isomers, can consume reagents and interfere with the catalytic cycle.
-
Catalyst System and Deactivation: This reaction often relies on a metal-catalyzed homocoupling, such as an Ullmann-type reaction.[3] The bipyridine product itself is an excellent ligand and can strongly coordinate to the metal center of the catalyst, leading to rapid deactivation and incomplete conversion.[4][5]
-
Reaction Conditions: Traditional Ullmann couplings require harsh conditions, often involving high temperatures (>200 °C) and stoichiometric copper, which can lead to side reactions and degradation.[3][6][7] Modern catalytic systems operate under milder conditions, but are highly sensitive to temperature, solvent, and reaction time.
-
Atmospheric Control: Many of the organometallic intermediates in the catalytic cycle are sensitive to oxygen and moisture. Failure to maintain an inert atmosphere (e.g., Argon or Nitrogen) can drastically reduce yield.
Below is a troubleshooting workflow to systematically address low-yield issues.
Caption: Troubleshooting workflow for low yield.
Q2: How can I prepare high-purity 4-iodo-2,6-lutidine, and why is the iodo- derivative often preferred over the bromo- derivative?
While both 4-bromo- and 4-iodo-2,6-lutidine can be used, the carbon-iodine bond is weaker and more reactive than the carbon-bromine bond. This generally allows for milder reaction conditions and faster kinetics in metal-catalyzed coupling reactions, which can be advantageous in preventing catalyst degradation and side reactions.
Detailed Protocol: Synthesis of 4-Iodo-2,6-Lutidine
This procedure is adapted from established iodination methods for electron-rich aromatic systems.
Reagents & Equipment:
-
2,6-Lutidine (2,6-dimethylpyridine)
-
Iodine (I₂)
-
Pyridine
-
1,4-Dioxane
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Methylene Chloride (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve 2,6-lutidine in a mixture of 1,4-dioxane and pyridine. Cool the solution to 0 °C in an ice bath with stirring. An inert atmosphere is recommended.
-
Iodination: Slowly add solid iodine (I₂) portion-wise to the cooled solution. The reaction is exothermic; maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. The dark color of the solution should fade.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with methylene chloride.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to achieve >98% purity.
Q3: What is the most effective catalyst system for the homocoupling of 4-halo-2,6-lutidine?
While the classic Ullmann reaction uses copper powder or copper-bronze alloy, modern cross-coupling catalysis offers more efficient and milder alternatives.[3][8] For sterically hindered substrates like this, a nickel-based system has been reported to give high yields.[4][9]
Recommended Catalyst System: A particularly effective system for this transformation involves a Ni(II) catalyst reduced in situ by zinc powder.[4]
| Component | Role | Typical Loading |
| NiBr₂(PPh₃)₂ | Catalyst Precursor | 5-10 mol% |
| Zinc Powder (Zn) | Reductant | 1.5 - 2.0 equivalents |
| Et₄NI | Additive | 1.0 equivalent |
| Solvent | DMF or Acetonitrile | Anhydrous, Degassed |
Causality Behind the Choices:
-
NiBr₂(PPh₃)₂: The phosphine ligands help stabilize the nickel center and participate in the catalytic cycle (oxidative addition, reductive elimination).
-
Zinc Powder: Acts as the stoichiometric reductant to generate the active Ni(0) species from the Ni(II) precursor. It must be activated (e.g., by washing with dilute HCl) to remove surface oxides.
-
Et₄NI (Tetraethylammonium Iodide): This additive plays a crucial role. The iodide can exchange with the bromide on the starting material (if using 4-bromo-2,6-lutidine), forming the more reactive iodo- intermediate in situ. It also helps to maintain a higher concentration of soluble nickel species and can facilitate the reductive elimination step.
Caption: Simplified catalytic cycle for Ni-catalyzed homocoupling.
Q4: I am observing significant dehalogenation of my starting material. How can I prevent this side reaction?
Dehalogenation (replacement of the halogen with a hydrogen) is a common side reaction in many cross-coupling protocols. It typically occurs when an organometallic intermediate reacts with a proton source before it can undergo the desired coupling step.
Causes and Mitigation Strategies:
-
Proton Sources: The most common cause is residual water or acidic impurities in the reaction mixture.
-
Solution: Ensure your solvent is rigorously dried and degassed. Use freshly distilled solvents. Dry all glassware thoroughly in an oven before use. Ensure the inert gas line has a drying tube. If using a base, ensure it is anhydrous.
-
-
Reaction Temperature: Excessively high temperatures can promote side reactions, including dehalogenation.
-
Solution: While the reaction needs sufficient thermal energy, avoid overheating. Run small-scale trials to find the minimum temperature required for a reasonable reaction rate (e.g., start around 80 °C for the nickel system and monitor progress).
-
-
Reductant Choice: In systems using a reducing agent like zinc, the formation of organozinc intermediates followed by protonolysis can be a pathway for dehalogenation.
-
Solution: Ensure the zinc is of high purity and activated. Use the correct stoichiometry; a large excess of the reductant can sometimes exacerbate side reactions.
-
Q5: What is the most effective procedure for purifying the final this compound product?
The crude product from the reaction will typically contain the desired bipyridine, residual catalyst, salts, and potentially some unreacted starting material or byproducts. A multi-step purification is often necessary.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, cool the mixture and quench it carefully (e.g., with aqueous ammonium chloride). Filter off any solids (like excess zinc). Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer with water and then brine to remove soluble salts and DMF.
-
Column Chromatography (Optional): If the crude product is very impure, flash column chromatography on silica gel can be effective. A gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization (Key Step): Recrystallization is the most powerful technique for obtaining high-purity, crystalline this compound.[1][2]
-
Solvent Selection: Ethanol is a commonly reported and effective solvent for recrystallization.[1][2] Other potential solvents include methanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If there are insoluble impurities, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to maximize crystal formation. Collect the resulting yellow crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
References
- 1. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. xray.uky.edu [xray.uky.edu]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. preprints.org [preprints.org]
Technical Support Center: Overcoming Solubility Challenges with 2,2',6,6'-Tetramethyl-4,4'-bipyridine
Welcome to the technical support guide for 2,2',6,6'-tetramethyl-4,4'-bipyridine. This document provides researchers, scientists, and drug development professionals with practical, field-proven insights and protocols to address the solubility challenges associated with this sterically hindered bipyridine ligand. As a key intermediate in the synthesis of ligands for coordination frameworks, its effective solubilization is crucial for successful experimental outcomes.[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Question 1: What are the general solubility characteristics of this compound?
Answer: this compound is a solid, crystalline compound that is generally soluble in various organic solvents but exhibits very low solubility in neutral aqueous solutions.[3] Its behavior is dictated by its molecular structure.
Expert Explanation: The molecule's structure is predominantly nonpolar, consisting of two pyridine rings and four methyl groups (C₁₄H₁₆N₂). This significant hydrocarbon character favors interactions with nonpolar or moderately polar organic solvents. The two nitrogen atoms offer sites for hydrogen bonding, but their accessibility is sterically hindered by the adjacent methyl groups.[1][2] In the solid state, the molecules are primarily linked by weak van der Waals interactions, with no strong hydrogen bonds or π-π stacking observed, which facilitates dissolution in appropriate organic solvents.[1][2]
Question 2: Why is this compound poorly soluble in neutral water?
Answer: Its poor aqueous solubility is due to the molecule's largely nonpolar nature and the steric hindrance around the nitrogen atoms, which prevents effective hydration.
Expert Explanation: For a compound to dissolve in water, the energy released from water-solute interactions must overcome the energy of the crystal lattice and the disruption of water-water hydrogen bonds. The nonpolar surface of this compound disrupts the water's hydrogen-bonding network without forming sufficiently strong compensatory interactions, making dissolution energetically unfavorable.
Question 3: How can I dissolve this compound in an aqueous solution?
Answer: The most effective method is to lower the pH of the aqueous solution by adding a strong acid. This protonates the nitrogen atoms on the pyridine rings, forming a highly soluble cationic salt.
Expert Explanation: This is a classic acid-base reaction. Bipyridine derivatives are basic due to the lone pair of electrons on the nitrogen atoms.[4] By adding an acid (e.g., HCl), you create an acidic environment (e.g., pH < 2), forcing the equilibrium towards the protonated, charged form of the molecule (a bipyridinium salt). This ionic species is a salt, which interacts much more favorably with the polar water molecules through ion-dipole interactions, leading to a dramatic increase in solubility.[4][5] This principle is a cornerstone of solubilizing basic organic compounds.[6]
Question 4: I am observing impurities or low yield in my reaction. Could this be related to the starting material's quality?
Answer: Yes, the purity of the starting material is critical. Impurities can interfere with reactions and affect solubility measurements.[5] It is recommended to use high-purity this compound (typically >98%) and to ensure the correct stoichiometry of reactants in your experiment.[5]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during experimental work.
Issue 1: My compound precipitates when I add my organic stock solution to an aqueous buffer.
-
Possible Cause: "Solvent Dumping" or "Crashing Out." Your compound is highly soluble in the organic stock solvent (e.g., DMSO, ethanol) but insoluble in the final aqueous buffer. When the stock is added, the localized high concentration of the compound and the rapid change in solvent polarity cause it to precipitate before it can be adequately dispersed.[5]
-
Solution 1 (Optimize Co-solvent Concentration): Ensure the final concentration of the organic co-solvent in your aqueous buffer is as high as your experiment will tolerate (typically 0.1-1% for cell-based assays) but sufficient to maintain solubility.[5] Prepare intermediate dilutions in the co-solvent before the final dilution into the buffer to minimize the shock of polarity change.[5]
-
Solution 2 (Switch to an Aqueous Stock): If your experiment can tolerate a low pH, prepare your stock solution directly in an acidic aqueous medium (e.g., 0.1 M HCl) as described in Protocol 1 below. This eliminates the organic co-solvent entirely.
-
Solution 3 (Use Solubilizing Excipients): Consider incorporating solubilizing agents like cyclodextrins into your aqueous buffer.[5][7] These molecules have a hydrophobic interior and a hydrophilic exterior and can encapsulate the bipyridine, increasing its apparent solubility.[5][7]
Troubleshooting Workflow: Precipitation Event
Caption: Decision tree for troubleshooting precipitation.
Issue 2: The powdered compound is difficult to wet and clumps together when added to a solvent.
-
Possible Cause: Poor wettability and static charge on the fine powder. This increases the effective particle size and slows the dissolution rate.
-
Solution 1 (Sonication): Use a bath sonicator to break up the agglomerates. The ultrasonic waves provide the energy needed to disperse the particles and increase the surface area available for solvation.
-
Solution 2 (Gentle Warming): Gently warming the solution can increase the kinetic energy of the solvent molecules and the solubility of the compound.[5] Always be mindful of the thermal stability of your compound and solvent volatility. The melting point of this compound is approximately 150-152°C.[8]
-
Solution 3 (Mortar and Pestle): For persistent issues, gently grinding the powder with a mortar and pestle can reduce particle size and break down clumps before addition to the solvent. This technique, known as micronization, increases the surface area and can enhance dissolution rates.[6][7]
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step methods for common solubilization tasks.
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol describes how to create a ~10 mM aqueous stock solution. Adjust volumes and masses as needed for your desired concentration.
-
Materials & Equipment:
-
This compound (MW: 212.29 g/mol )[9]
-
1 M Hydrochloric Acid (HCl)
-
High-purity water (e.g., Milli-Q®)
-
Volumetric flask
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Analytical balance
-
-
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh 21.23 mg of this compound (for 10 mL of a 10 mM solution).
-
Add to Flask: Transfer the powder to a 10 mL volumetric flask.
-
Add Water: Add approximately 8 mL of high-purity water. The compound will not dissolve and will appear as a slurry.
-
Acidification: While stirring, add 1 M HCl dropwise to the slurry. Monitor the solution's appearance.
-
Observe Dissolution: Continue adding HCl until all the solid has dissolved, resulting in a clear, transparent solution.
-
pH Verification: Use a calibrated pH meter to check the final pH. It should be in the range of 1.5-2.0 to ensure full protonation and solubility.
-
Final Volume Adjustment: Once fully dissolved, add high-purity water to bring the final volume to the 10 mL mark on the volumetric flask.
-
Storage: Store the stock solution at 2-8°C. Buffer the final experimental solution as needed, ensuring the final pH does not cause precipitation.
-
Protocol 2: General Method for Solubility Assessment (Shake-Flask Method)
This protocol outlines a standard approach to determine the equilibrium solubility of the compound in a specific solvent system, adapted from established methodologies.[4]
-
Objective: To determine the saturation concentration of the compound at a specific temperature.
-
Methodology Workflow:
Caption: Workflow for determining equilibrium solubility.
-
Detailed Steps:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" means enough solid is visible at the bottom after equilibration.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.
-
Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV. This concentration represents the equilibrium solubility.
-
Section 4: Data Summary
The following table summarizes the known and inferred solubility properties of this compound. Quantitative data in many organic solvents is not widely published; therefore, qualitative descriptors are provided based on chemical principles and available literature on similar compounds.
| Solvent | Solvent Type | Solubility | Notes & Rationale | Reference(s) |
| Water (Neutral pH) | Protic, Polar | Insoluble | Nonpolar structure, steric hindrance. | [3][4] |
| Water (Acidic, pH < 2) | Protic, Polar | Highly Soluble | Forms a soluble bipyridinium salt via protonation. | [4][5] |
| Ethanol | Protic, Polar | Soluble | Used as a solvent for synthesis and crystallization. | [1][2] |
| Methanol | Protic, Polar | Soluble | Similar polarity to ethanol. | General Principle |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | A powerful, versatile organic solvent. | [10] |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Soluble | "Like dissolves like" principle. | General Principle |
| Chloroform | Aprotic, Nonpolar | Soluble | "Like dissolves like" principle. | [10] |
| Toluene | Aprotic, Nonpolar | Soluble | Favorable interactions with aromatic rings. | General Principle |
| Hexanes / Heptane | Aprotic, Nonpolar | Slightly Soluble | May have limited solubility due to pyridine nitrogens. | General Principle |
References
- 1. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bipyridine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound | CAS 6662-72-2 | Catsyn [catsyn.com]
- 10. researchgate.net [researchgate.net]
preventing degradation of 2,2',6,6'-tetramethyl-4,4'-bipyridine under reaction conditions
Welcome to the technical support center for 2,2',6,6'-tetramethyl-4,4'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful application of this versatile ligand in your experiments. Here, we will address common challenges and provide preventative strategies to ensure the integrity of this compound under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound has turned a pale yellow color, and I'm observing a loss of catalytic activity. What could be the cause?
A1: A color change to yellow and a decrease in catalytic performance are often indicative of ligand degradation. The most probable cause under aerobic conditions is the oxidation of one or both of the pyridine nitrogen atoms to form the corresponding N-oxide(s).[1][2][3] This modification to the electronic structure of the ligand can significantly alter its coordination properties and redox potential, thereby inhibiting its function in the catalytic cycle.
Q2: I am running a reaction under strongly acidic conditions and my results are not reproducible. Could the this compound be degrading?
A2: Yes, it is highly likely. In strongly acidic media, the pyridine nitrogen atoms can become protonated. This protonation can weaken the metal-ligand bond, leading to dissociation of the ligand from the metal center and a loss of the catalytically active species. While specific data for this compound is limited, this is a well-documented degradation pathway for bipyridine complexes in general.
Q3: Can I use this compound in reactions with strong reducing agents?
A3: Caution is advised when using strong reducing agents. Pyridine rings can be susceptible to reductive dearomatization, leading to the formation of dihydropyridines or piperidines.[4][5][6] The specific reactivity of this compound will depend on the reducing agent and reaction conditions. It is recommended to perform a small-scale trial and analyze the reaction mixture for signs of ligand reduction.
Q4: What is the thermal stability of this compound?
A4: The free ligand has a melting point of 150-152°C and a boiling point of 277°C at 760 mmHg.[7][8] When coordinated to a metal center, the thermal stability can be significantly different and will depend on the nature of the metal and other ligands present. For some bipyridine-metal complexes, thermal decomposition with the release of the bipyridine ligand has been observed at temperatures in the range of 300-400°C.
Troubleshooting Guides
Issue 1: Suspected Oxidative Degradation (N-Oxide Formation)
Symptoms:
-
Loss of catalytic activity.
-
Appearance of a yellow or off-white precipitate.
-
Changes in the UV-Vis or fluorescence spectrum of the reaction mixture.
-
Appearance of new peaks in the LC-MS or NMR spectrum of the crude reaction mixture.
Underlying Cause: The pyridine nitrogen atoms of this compound are susceptible to oxidation, particularly in the presence of air, peroxides, or other oxidizing agents, leading to the formation of N-oxides. The methyl groups in the 2, 2', 6, and 6' positions offer some steric protection to the nitrogen atoms, which can make this ligand more resistant to certain reactions compared to unsubstituted bipyridine.[9][10][11] However, this protection is not absolute, and oxidation can still occur.
Preventative Measures & Protocol:
To mitigate oxidative degradation, it is crucial to employ air-sensitive reaction techniques.
Protocol for Setting Up an Air-Sensitive Reaction:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas. Use a Schlenk line or a glovebox for all manipulations.
-
Solvent Degassing: Use anhydrous, deoxygenated solvents. Solvents can be degassed by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
Reagent Handling: Add this compound and other solid reagents to the reaction flask under a counterflow of inert gas. Add liquid reagents via a gas-tight syringe.
-
Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.
Diagram: Troubleshooting Oxidative Degradation
Caption: Troubleshooting workflow for suspected oxidative degradation.
Issue 2: Instability in Acidic or Basic Media
Symptoms:
-
Inconsistent reaction rates or yields.
-
Precipitation of metal salts or hydroxides.
-
Difficulty in isolating the desired product complex.
Underlying Cause:
-
Acidic Conditions: Protonation of the pyridine nitrogens weakens the M-N bond, leading to ligand dissociation.
-
Basic Conditions: Hydroxide ions can act as competing ligands, leading to the formation of metal hydroxides. In very harsh basic conditions, nucleophilic attack on the pyridine rings may occur.
Preventative Measures:
| Condition | Recommendation | Rationale |
| Strongly Acidic (pH < 4) | - Use a non-coordinating or weakly coordinating buffer. - Consider protecting the pyridine nitrogens if compatible with the desired reaction. | To minimize protonation and subsequent ligand dissociation. |
| Strongly Basic (pH > 10) | - Avoid strong inorganic bases like NaOH or KOH. - Use sterically hindered organic bases (e.g., proton sponge) if a base is required. | To prevent the precipitation of metal hydroxides and potential nucleophilic attack on the ligand. |
| General | - Screen a range of pH values to determine the optimal stability window for your specific metal complex. | The stability of the metal-ligand bond is often pH-dependent. |
Analytical Detection of Degradation
A key aspect of troubleshooting is the ability to detect and characterize degradation products.
| Analytical Technique | Application for this compound | Expected Observations for Degradation |
| HPLC / LC-MS | Separation and identification of the parent ligand and its degradation products.[12][13][14] | - N-Oxide Formation: Appearance of a new peak with a mass increase of +16 or +32 amu. The N-oxide is typically more polar and will have a shorter retention time on a reverse-phase column. |
| NMR Spectroscopy | Structural elucidation of degradation products. | - N-Oxide Formation: Deshielding of the aromatic protons adjacent to the N-oxide group. The 1H NMR chemical shifts for pyridine N-oxide itself are around δ 8.25-8.27 ppm and 7.35-7.37 ppm in CDCl3.[15] Similar shifts would be expected for the tetramethyl derivative. |
| UV-Vis Spectroscopy | Monitoring changes in the electronic structure of the ligand or its metal complex. | Degradation can lead to a shift in the λmax or a change in the molar absorptivity. |
Diagram: General Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jonathandgough.com [jonathandgough.com]
- 13. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
interpreting complex NMR spectra of 2,2',6,6'-tetramethyl-4,4'-bipyridine derivatives
Technical Support Center: Interpreting Complex NMR Spectra of 2,2',6,6'-Tetramethyl-4,4'-bipyridine Derivatives
Welcome to the technical support center for the analysis of this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of these sterically hindered and dynamic molecules. My aim is to provide not just procedural solutions, but also the underlying scientific reasoning to empower you to tackle even the most complex spectral assignments.
The unique structural feature of this compound—the four methyl groups flanking the bipyridyl linkage—imposes significant steric hindrance. This hindrance restricts rotation around the C4-C4' bond, leading to a non-planar conformation in solution.[1][2] This restricted rotation is often the root cause of many spectral complexities, including signal broadening and the appearance of multiple conformers. This guide will address these issues in a practical, question-and-answer format.
Q1: My aromatic signals for a this compound derivative are broader than expected at room temperature. What is causing this and how can I resolve it?
A1: Dynamic Exchange and Intermediate Coalescence
The broadness of your aromatic signals is a classic indicator of dynamic exchange processes occurring on the NMR timescale. In the case of these tetramethyl-bipyridine derivatives, the primary dynamic process is the restricted rotation around the C4-C4' bond.
-
Causality: At room temperature, the rate of rotation between the two pyridine rings is often in the intermediate exchange regime on the NMR timescale. This means that the molecule is interconverting between different conformations (rotamers) at a rate that is comparable to the difference in the resonance frequencies of the protons in those distinct chemical environments. This intermediate exchange leads to significant line broadening, sometimes to the point where signals are difficult to distinguish from the baseline. This phenomenon is a key aspect of dynamic NMR spectroscopy.[3][4][5]
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most direct way to address this issue.
-
Lowering the Temperature: By decreasing the temperature, you can slow down the rate of rotation. If you can reach a temperature where the exchange is slow on the NMR timescale, you will observe separate, sharp signals for each of the non-equivalent protons in the different rotamers.
-
Increasing the Temperature: Conversely, by increasing the temperature, you can accelerate the rotation. If you reach a temperature where the exchange is fast on the NMR timescale, the individual signals will coalesce into a single, sharp, time-averaged signal.
-
-
Choosing the Right Experiment: A standard 1D proton NMR is often sufficient for VT studies. However, for more complex derivatives, 2D experiments like COSY or TOCSY at different temperatures can help in assigning the correlations within each rotamer.[6][7]
-
Experimental Workflow: Variable Temperature (VT) NMR
References
- 1. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic NMR study of the hindered Pt-N(bipyridine) rotation in metal-directed self-assembled macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear magnetic resonance studies of molecular dynamics at below-ambient temperatures and crystal structures - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 2,2',6,6'-Tetramethyl-4,4'-bipyridine: A Technical Support Guide
Welcome to the technical support center dedicated to the synthesis of 2,2',6,6'-tetramethyl-4,4'-bipyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize this valuable bipyridine ligand, particularly with a focus on overcoming the challenges associated with scaling up the reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed, scalable experimental protocol to facilitate a successful and efficient synthesis.
Introduction to the Synthetic Landscape
This compound is a crucial building block in coordination chemistry, supramolecular chemistry, and materials science. Its synthesis, while achievable through several routes, presents unique challenges, especially when transitioning from laboratory-scale to pilot-plant or industrial production. The primary synthetic strategies involve the coupling of 4-substituted-2,6-lutidine derivatives. The most common methods are the Ullmann coupling and nickel-catalyzed homocoupling reactions.[1] Both approaches have their merits and drawbacks, particularly concerning reaction conditions, catalyst activity, and product purification.
This guide will focus on providing practical, field-proven insights to navigate these complexities, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when approaching the synthesis of this compound.
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent and scalable methods are:
-
Ullmann Coupling: This classic method involves the copper-mediated homocoupling of a 4-halo-2,6-lutidine, typically 4-iodo-2,6-lutidine.[2] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, which can be problematic on a larger scale.[3]
-
Nickel-Catalyzed Homocoupling: This approach utilizes a nickel catalyst to couple a 4-halo-2,6-lutidine, such as 4-bromo-2,6-dimethylpyridine.[1] Modern protocols often employ milder conditions compared to the Ullmann reaction and can be more cost-effective.[4]
Q2: Why is catalyst deactivation a common problem, and how can it be mitigated?
A2: Bipyridine products, including our target molecule, are excellent ligands for transition metals. This inherent property can lead to strong coordination with the metal center of the catalyst (copper or nickel), effectively poisoning it and reducing its activity.[1] To mitigate this, it is crucial to use an appropriate catalyst loading and to optimize reaction conditions (temperature, concentration) to favor the catalytic turnover over product inhibition. In some cases, the use of specific ligands that can modulate the catalyst's activity and stability can be beneficial.[2]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns include:
-
Exothermic Reactions: Grignard reactions, if used to prepare organometallic intermediates, are highly exothermic and require careful temperature control to prevent runaway reactions.[2]
-
Pyrophoric Reagents: Some synthetic variations may involve pyrophoric reagents like organolithium compounds, which ignite on contact with air.[5][6] Strict anhydrous and inert atmosphere techniques are mandatory when handling these materials.
-
Handling of Metal Powders: The use of activated metal powders like copper or zinc can pose flammability risks, especially when handled in the air.
Q4: What are the typical impurities I should expect, and how can I remove them?
A4: Common impurities can include:
-
Starting Material: Unreacted 4-halo-2,6-lutidine.
-
Dehalogenated Byproduct: 2,6-lutidine, formed by the reduction of the starting material.
-
Oligomeric Byproducts: Small amounts of higher-order coupled products.
-
Catalyst Residues: Traces of copper or nickel salts.
Purification is typically achieved through crystallization or column chromatography. The choice of solvent for crystallization is critical for effective removal of these impurities.[7]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the synthesis and their potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The copper or nickel catalyst may be oxidized or of poor quality. 2. Insufficient Temperature: The reaction may not have reached the required activation energy. 3. Poor Quality Starting Material: The 4-halo-2,6-lutidine may contain impurities that inhibit the reaction. | 1. Catalyst Activation: For Ullmann reactions, activate the copper powder (e.g., with iodine and acid wash) immediately before use. For nickel-catalyzed reactions, use a fresh, high-purity catalyst source. 2. Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or GC. Be cautious of potential side reactions at higher temperatures. 3. Reagent Purification: Purify the starting material by distillation or recrystallization to remove any potential inhibitors. |
| Formation of Significant Amounts of Dehalogenated Byproduct (2,6-lutidine) | 1. Presence of Protic Impurities: Water or other protic solvents can protonate intermediate organometallic species. 2. Hydrogen Atom Abstraction: Radical intermediates, if formed, can abstract hydrogen from the solvent. | 1. Strict Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried, and solvents are rigorously dried and deoxygenated. 2. Solvent Choice: Use aprotic solvents that are less prone to hydrogen atom donation, such as DMF or dioxane. |
| Difficult or Incomplete Reaction Work-up | 1. Formation of Emulsions: The presence of finely divided metal particles and basic conditions can lead to stable emulsions during aqueous work-up. 2. Product Precipitation with Metal Salts: The bipyridine product can co-precipitate with metal salts. | 1. Filtration Aid: Filter the reaction mixture through a pad of Celite® or another filter aid to remove fine metal particles before the aqueous work-up. 2. Acidic Wash: A dilute acid wash (e.g., 1M HCl) can help to dissolve metal salts and break up emulsions. Be mindful that the product will be protonated and may move into the aqueous layer. Subsequent basification and extraction will be necessary. |
| Challenges in Product Purification | 1. Co-crystallization of Impurities: Structurally similar impurities may co-crystallize with the product. 2. Product Tailing on Silica Gel: The basic nature of the bipyridine can lead to strong interactions with acidic silica gel, causing tailing during column chromatography. | 1. Solvent Screening for Crystallization: Experiment with a variety of solvent systems for recrystallization to find one that provides good discrimination between the product and impurities. 2. Deactivated Silica Gel: For column chromatography, use silica gel that has been deactivated with a base, such as triethylamine (typically 1-2% in the eluent), to minimize tailing and improve separation. |
Scalable Experimental Protocol: Nickel-Catalyzed Homocoupling
This protocol is adapted from literature procedures and optimized for scalability and reliability.[4] It avoids the high temperatures and stoichiometric copper of the traditional Ullmann reaction.
Diagram of the Experimental Workflow:
Caption: A typical workflow for the nickel-catalyzed synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 10g scale) | Moles | Equivalents |
| 4-Bromo-2,6-dimethylpyridine | 186.05 | 10.0 g | 0.0537 | 1.0 |
| Nickel(II) Bromide (NiBr₂) | 218.5 | 0.59 g | 0.0027 | 0.05 |
| Zinc Powder (<10 micron, activated) | 65.38 | 4.21 g | 0.0644 | 1.2 |
| Tetraethylammonium Iodide (Et₄NI) | 257.16 | 1.38 g | 0.0054 | 0.1 |
| Anhydrous Dimethylformamide (DMF) | - | 200 mL | - | - |
Step-by-Step Procedure:
-
Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple with nickel(II) bromide (0.05 eq), zinc powder (1.2 eq), and tetraethylammonium iodide (0.1 eq).
-
Reagent Addition: Add anhydrous DMF to the flask, and then add the 4-bromo-2,6-dimethylpyridine (1.0 eq).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of aqueous ammonium hydroxide solution. This will dissolve the zinc salts and complex with the nickel catalyst.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the desired this compound as a crystalline solid.
Data Summary
| Synthesis Method | Key Reagents | Typical Yield (Lab Scale) | Scalability Challenges |
| Ullmann Coupling | 4-Iodo-2,6-lutidine, Copper powder | 60-80% | High temperatures, stoichiometric copper, difficult work-up |
| Nickel-Catalyzed Homocoupling | 4-Bromo-2,6-lutidine, NiBr₂, Zn powder | 75-90% | Catalyst deactivation, handling of zinc powder, exotherm control |
Concluding Remarks
The synthesis of this compound, while presenting certain challenges, can be successfully and scalably achieved with careful planning and execution. The nickel-catalyzed homocoupling method offers a more moderate and often higher-yielding alternative to the traditional Ullmann coupling. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can confidently produce this important ligand for their diverse applications.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xray.uky.edu [xray.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [cora.ucc.ie]
- 7. Electrochemical homocoupling of 2-bromomethylpyridines catalyzed by nickel complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolation and Characterization of Tris-Bipyridine Complex Isomers
This guide provides in-depth technical support for researchers, chemists, and drug development professionals working on the synthesis, separation, and characterization of meridional (mer) and facial (fac) isomers of tris-bipyridine and related diimine metal complexes. The content is structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental concepts underpinning the isomerism of octahedral tris-bidentate complexes.
Q1: What are the meridional (mer) and facial (fac) isomers in the context of tris-bipyridine complexes?
A: In octahedral complexes with three identical unsymmetrical bidentate ligands, such as substituted 2,2'-bipyridine, two geometric isomers can form: facial (fac) and meridional (mer).[1][2]
-
Facial (fac) Isomer: The three equivalent donor atoms (e.g., the three nitrogen atoms on the same side of the bipyridine rings) are positioned on one triangular face of the octahedron. This arrangement results in a higher symmetry (C₃ point group).[3]
-
Meridional (mer) Isomer: The three equivalent donor atoms lie in a plane that bisects the octahedron, occupying a "meridian." This arrangement has lower symmetry (C₁ or C₂ point group).[1][3]
Statistically, a 3:1 ratio of mer to fac isomers is often expected, as there are three ways to arrange the ligands meridionally versus only one for the facial arrangement.[4][5][6] However, this ratio is highly sensitive to experimental conditions.[3]
Caption: Geometric structures of facial (fac) and meridional (mer) isomers.
Q2: Why is the separation of mer and fac isomers critical for research and drug development?
A: The geometry of a complex dictates its physical, chemical, and biological properties. Even though they share the same chemical formula, mer and fac isomers can exhibit significant differences in:
-
Photophysical Properties: Absorption/emission spectra, quantum yields, and excited-state lifetimes can vary, which is crucial for applications in OLEDs, sensors, and photodynamic therapy.[4][7]
-
Electrochemical Properties: Redox potentials can differ, impacting their use in catalysis and energy storage.[4]
-
Biological Activity: The specific 3D arrangement of ligands determines how a complex interacts with biological targets like proteins or DNA. One isomer may be therapeutically active while the other could be inactive or even toxic.
-
Supramolecular Chemistry: The facial arrangement often leads to simple, regular structures like helicates, while the meridional orientation can form more complex assemblies.[3][8]
Therefore, isolating and studying the pure isomers is essential for understanding structure-activity relationships, ensuring reproducibility, and meeting regulatory standards for purity in pharmaceutical applications.
Q3: What factors influence the mer/fac isomer ratio during synthesis?
A: The final isomer ratio is a delicate balance of thermodynamic and kinetic factors. Key influences include:
-
Steric Hindrance: Bulky substituents on the bipyridine ligands can sterically disfavor the more crowded fac arrangement, leading to a higher yield of the mer isomer.[4][9] The relative yield of the facial isomer often decreases with increasing steric bulk of the ligands.[9][10]
-
Solvent: The polarity and coordinating ability of the solvent can influence the isomer ratio. Some complexes show significant shifts in their mer/fac equilibrium depending on the solvent used.[5][8] For example, facial isomers might be favored in acetonitrile, while meridional isomers are favored in halogenated solvents like chloroform.[5]
-
Temperature and Reaction Time: Kinetically controlled reactions at lower temperatures may favor one isomer, while thermodynamic equilibrium at higher temperatures may favor the other. The facial isomer is often enthalpically favored, while the meridional isomer is entropically favored.[4][5]
-
Counter-ions: Interactions between the complex cation and the counter-anion in the crystal lattice or in solution can stabilize one isomer over the other.[5][8]
Part 2: Troubleshooting Guide for Separation and Characterization
This section addresses specific problems you may encounter during your experimental workflow.
Caption: Experimental workflow for isomer separation and validation.
Q4: My primary challenge is separating the mer and fac isomers. What are the most effective techniques?
A: Due to their similar properties, separating mer and fac isomers can be challenging.[5] The choice of technique depends on the specific complex's charge, stability, and solubility.
-
Ion-Exchange Column Chromatography: This is the most widely successful method for charged complexes, such as [Ru(bpy)₃]²⁺ derivatives.[9][10] The principle relies on the slightly different interactions of the isomers with a charged stationary phase.
-
Preparative Thin-Layer Chromatography (TLC): For neutral complexes or when only small quantities are needed, preparative TLC on silica or alumina can be effective.[7][11]
-
Fractional Crystallization: This method can work but is often unreliable for these isomers, as they frequently co-crystallize.[9][10] Success depends on finding a solvent system where the two isomers have significantly different solubilities.
Q5: I tried fractional crystallization, but the isomers co-crystallized. Why did this happen and what can I do?
A: Co-crystallization is a common problem and often occurs because the isomers have very similar shapes and can pack into the same crystal lattice.[9][10]
Causality: The thermodynamic barrier for one isomer to incorporate into the growing crystal lattice of the other is low. This indicates that fractional crystallization is unlikely to be an effective separation method for your specific complex.[9]
Troubleshooting Steps:
-
Abandon Fractional Crystallization: It is often more efficient to move to a chromatographic method.
-
Attempt Seeding: If you have a pure crystal of one isomer, you can try seeding a supersaturated solution.[12] This provides a template for selective crystal growth, but success is not guaranteed.[13]
-
Solvent Screening: Experiment with a wide range of solvents or solvent mixtures.[14][15] The goal is to maximize the solubility difference between the isomers.
Q6: My column chromatography isn't giving good separation. How can I optimize it?
A: Poor chromatographic resolution is usually due to suboptimal selection of the stationary phase, eluent, or column parameters.
Protocol: Optimizing Ion-Exchange Chromatography for [M(bpy)₃]ⁿ⁺ Complexes
-
Stationary Phase Selection:
-
Rationale: The stationary phase provides charged sites to interact with the complex. SP Sephadex C-25 is a cation-exchange resin that has proven highly effective for separating Ru(II) tris-bipyridine isomers.[9][10] Its porous dextran matrix allows for separation based on subtle differences in ion-pair formation and hydrodynamic volume.
-
Action: Pack a column with SP Sephadex C-25 resin, ensuring it is well-settled and free of air bubbles.
-
-
Eluent Selection and Gradient:
-
Rationale: The eluent contains counter-ions that compete with the complex for binding sites on the resin, facilitating elution. The choice of eluent is critical. Aqueous solutions of salts like sodium toluene-4-sulfonate or sodium hexanoate have been used successfully.[9][10]
-
Action:
-
Start with a low concentration of the eluent to allow for strong binding of both isomers to the column.
-
Gradually increase the eluent concentration (a salt gradient). The two isomers will elute at different salt concentrations due to their slightly different affinities for the resin. The mer isomer typically elutes before the fac isomer.
-
-
-
Optimize Flow Rate and Column Dimensions:
-
Rationale: A slower flow rate increases the interaction time with the stationary phase, improving resolution. A longer, narrower column generally provides better separation than a short, wide one.
-
Action: Use a peristaltic pump for a slow, controlled flow rate. Monitor the elution profile using a UV-Vis detector.
-
Q7: How can I definitively confirm the identity of the isolated mer and fac isomers?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between mer and fac isomers in solution.[16] The key is symmetry.
-
fac Isomer (C₃ symmetry): Because the three bipyridine ligands are magnetically equivalent, the ¹H NMR spectrum is simple. You will observe a single set of signals for the bipyridine protons.[3]
-
mer Isomer (Lower symmetry): The three bipyridine ligands are in different chemical environments. This results in a more complex ¹H NMR spectrum, often showing multiple, distinct sets of signals for the bipyridine protons.[3]
Table 1: Key Spectroscopic Differences for Isomer Identification
| Property | Facial (fac) Isomer | Meridional (mer) Isomer | Reference |
| Symmetry | High (C₃) | Low (C₁ or C₂) | [3] |
| ¹H NMR Signals | One set of signals for all three ligands | Multiple (up to three) sets of signals | [3][16][17] |
| ¹³C NMR Signals | Fewer signals due to higher symmetry | More signals due to lower symmetry | [11] |
Protocol: NMR Sample Preparation and Analysis
-
Sample Purity: Ensure the isolated fraction is free of residual solvents from the chromatography step. Lyophilize or use high vacuum to remove all volatiles.
-
Solvent Selection: Use a deuterated solvent in which your complex is highly soluble (e.g., CD₃CN, CD₂Cl₂, Acetone-d₆).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum. If the signals are complex, 2D NMR techniques like COSY can help in assigning the protons.
-
Interpretation:
-
For the fac isomer, integrate the aromatic region. You should see a pattern corresponding to the number of unique protons on a single bipyridine ligand.
-
For the mer isomer, the spectrum will be more crowded. The complexity itself is a strong indicator of the mer geometry.
-
For absolute proof of structure, single-crystal X-ray diffraction is the gold standard, but obtaining suitable crystals can be a challenge in itself.[9][11]
Q8: Are the separated isomers stable, or can they interconvert? How can I prevent this?
A: The stability and potential for interconversion depend on the lability of the metal center.
-
Inert Complexes: Complexes of metals like Ru(II), Rh(III), and Ir(III) are typically kinetically inert. Once separated, the mer and fac isomers are generally stable at room temperature and will not interconvert.[3][8]
-
Labile Complexes: Complexes of metals like Fe(II) or Co(II) can be labile, meaning the ligands can dissociate and re-associate.[5] In these cases, the isomers might exist in a solvent-dependent equilibrium.[5] Heating or exposure to light can sometimes trigger fac-to-mer isomerization.[18]
Prevention Strategies for Labile Complexes:
-
Low Temperature: Store and handle the isolated isomers at low temperatures to minimize the rate of interconversion.
-
Solvent Choice: Store the complex in a solvent that is known to favor the desired isomer.[5]
-
Avoid Light: Protect photochemically active complexes from light.
By carefully considering these experimental factors and troubleshooting strategies, researchers can successfully isolate and characterize the distinct geometric isomers of tris-bipyridine complexes, enabling precise evaluation of their unique properties.
References
- 1. What are the facial and meridional isomers Explain class 11 chemistry CBSE [vedantu.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent-dependent fac/mer-isomerization and self-assembly of triply helical complexes bearing a pivot part - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 7. researchgate.net [researchgate.net]
- 8. mer and fac isomerism in tris chelate diimine metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands (2001) | Nicholas C. Fletcher | 67 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. sciencemadness.org [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. unifr.ch [unifr.ch]
- 16. Solved How can H NMR be used to differentiate between the | Chegg.com [chegg.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Fac-to-mer isomerization triggers hydride transfer from Mn(i) complex fac-[(dppm)Mn(CO)3H] - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Tale of Two Ligands: Steric Hindrance as a Design Element in Coordination Chemistry
A Comparative Guide to 2,2',6,6'-tetramethyl-4,4'-bipyridine and 4,4'-bipyridine
In the intricate world of coordination chemistry, the selection of organic ligands is a critical design choice that dictates the structure, properties, and ultimate function of the resulting metal complexes. Among the vast library of available ligands, 4,4'-bipyridine (bpy) has long been a foundational building block, celebrated for its rigidity and linear coordination vector, which have made it a staple in the construction of coordination polymers and metal-organic frameworks (MOFs).[1][2][3][4] However, the introduction of steric bulk, as seen in its derivative this compound (tm-bpy), dramatically alters the coordination landscape. This guide provides an in-depth comparison of these two ligands, exploring how the simple addition of four methyl groups creates a cascade of structural and electronic consequences that researchers can exploit for targeted applications.
Part 1: The Fundamental Structural Divergence
The core difference between 4,4'-bpy and tm-bpy lies in their conformational freedom. 4,4'-Bipyridine is a largely planar molecule, allowing for efficient π-system conjugation across its two pyridine rings. This planarity is key to its role as a linear and predictable linker in extended structures.[5]
In stark contrast, the four methyl groups at the 2, 2', 6, and 6' positions of tm-bpy introduce significant steric hindrance. This forces the two pyridine rings to twist out of plane with respect to each other. X-ray crystallographic studies of tm-bpy reveal a substantial dihedral angle between the pyridine rings, measured at 19.48(2)°.[6][7] This enforced twist is the primary driver of the differences in their coordination behavior.
Caption: Structural comparison of planar 4,4'-bipyridine and twisted this compound.
Part 2: Comparative Analysis of Coordination Behavior
The structural disparity between bpy and tm-bpy directly translates into profound differences in their coordination chemistry, affecting everything from the dimensionality of the final product to its electronic properties.
2.1 Steric Effects on Complex Formation
-
4,4'-Bipyridine: Its linear, non-hindered nature makes it an ideal bridging ligand for creating extended, predictable networks. It readily participates in the formation of 1D chains, 2D grids, and 3D frameworks.[2][8] The metal ions can easily access the nitrogen donor atoms, leading to a wide variety of coordination polymers with diverse topologies.[3]
-
This compound: The methyl groups flanking the nitrogen donors create a sterically congested environment. This bulkiness can:
-
Prevent Polymerization: The steric hindrance often prevents the formation of extended polymeric structures that are common with bpy. Instead, tm-bpy tends to form discrete mononuclear or dinuclear complexes.
-
Influence Coordination Geometry: The ligand's bulk can enforce unusual coordination geometries or lower coordination numbers on the metal center compared to analogous bpy complexes.
-
Control Ligand Stoichiometry: The number of tm-bpy ligands that can coordinate to a single metal center is often limited by steric clashes between the methyl groups of adjacent ligands.
-
2.2 Electronic Properties
The twist in tm-bpy is not just a structural feature; it has significant electronic consequences.
-
4,4'-Bipyridine: The planarity of bpy allows for effective π-conjugation between the two pyridine rings. In bridged dinuclear complexes, this facilitates electronic communication between the metal centers.
-
This compound: The inter-ring twist disrupts this π-conjugation. This electronic decoupling means that in a tm-bpy-bridged complex, the two metal centers are more electronically isolated from one another. This can significantly alter the electrochemical and photophysical properties of the resulting complexes, such as their redox potentials and charge-transfer characteristics.
| Property | 4,4'-Bipyridine (bpy) | This compound (tm-bpy) | Reference |
| Dihedral Angle | ~0° (Planar) | ~19.5° (Twisted) | [6][7] |
| π-Conjugation | Extended across both rings | Disrupted between rings | - |
| Typical Structures | Coordination Polymers (1D, 2D, 3D) | Discrete Mononuclear/Dinuclear Complexes | [2][3] |
| Steric Hindrance | Minimal | Significant at N-donors | - |
Part 3: Experimental Protocols and Workflows
The synthesis of coordination complexes with these ligands often follows similar solution-based methods, but the outcomes are vastly different. Below are representative protocols for the synthesis of copper(II) complexes.
Protocol 1: Synthesis of a 1D Coordination Polymer with 4,4'-Bipyridine Objective: To synthesize {--INVALID-LINK--₂}n, a typical 1D chain.
Methodology:
-
Dissolve Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O, 0.242 g, 1.0 mmol) in 10 mL of deionized water.
-
Dissolve 4,4'-bipyridine (0.156 g, 1.0 mmol) in 10 mL of ethanol.
-
Slowly add the ethanolic solution of 4,4'-bipyridine to the aqueous solution of the copper salt with constant stirring.
-
Add a concentrated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆, 0.326 g, 2.0 mmol) to the mixture.
-
Stir the resulting blue solution for 1 hour at room temperature.
-
Slow evaporation of the solvent over several days will yield blue crystals suitable for X-ray diffraction.[8]
Protocol 2: Synthesis of a Discrete Complex with this compound Objective: To synthesize a discrete mononuclear complex, highlighting the steric limitation.
Methodology:
-
Dissolve Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O, 0.371 g, 1.0 mmol) in 15 mL of acetonitrile.
-
Dissolve this compound (0.425 g, 2.0 mmol) in 15 mL of acetonitrile.
-
Slowly add the ligand solution to the metal salt solution while stirring. A color change should be observed.
-
Allow the solution to stand undisturbed at room temperature. Vapor diffusion of diethyl ether into the acetonitrile solution is an effective method for inducing crystallization.
-
Over several days, crystals of the discrete complex, such as --INVALID-LINK--₂, will form. The steric bulk prevents the formation of a bridged polymer.
Caption: Comparative synthesis workflow for bpy and tm-bpy complexes.
Part 4: Applications and Design Implications
The choice between bpy and tm-bpy is a strategic one, driven by the desired outcome.
-
4,4'-Bipyridine remains the ligand of choice for constructing robust, porous materials like MOFs and coordination polymers.[1][5] Its predictable linear bridging is essential for crystal engineering applications in gas storage, separation, and heterogeneous catalysis.[2]
-
This compound is utilized when isolation of metal centers is paramount. Its inability to form extended networks makes it valuable in:
-
Homogeneous Catalysis: Creating soluble, discrete catalysts where the metal center's coordination sphere must be precisely controlled and aggregation must be avoided.
-
Photophysical Studies: Investigating the intrinsic properties of a single metal center without the complicating effects of intermolecular interactions or electronic communication present in polymers.
-
Bioinorganic Modeling: Mimicking the sterically hindered environment of active sites in metalloenzymes.
-
Conclusion
While 4,4'-bipyridine and this compound are structurally similar at first glance, the introduction of four methyl groups fundamentally transforms the ligand's role in coordination chemistry. 4,4'-Bipyridine is a quintessential builder of extended, interconnected networks, whereas tm-bpy is an isolator, enforcing molecular discreteness through steric hindrance. For researchers and drug development professionals, understanding this dichotomy is key to rationally designing metal complexes with tailored topologies, electronic properties, and functions, whether the goal is a porous framework or a highly defined, soluble catalyst. The deliberate use of steric hindrance is not a limitation but a powerful tool for molecular design.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Crystal engineering of coordination polymers using 4,4′-bipyridine as a bond between transition metal atoms - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Crystal engineering of coordination polymers using 4,4′-bipyridine as a bond between transition metal atoms - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Crystal engineering of coordination polymers using 4,4'-bipyridine as a bond between transition metal atoms. | Semantic Scholar [semanticscholar.org]
- 5. Coordination polymers: what has been achieved in going from innocent 4,4'-bipyridine to bis-pyridyl ligands having a non-innocent backbone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Technical Guide to Substituted Bipyridine Ligands: A Comparative Analysis of 2,2',6,6'-Tetramethyl-4,4'-bipyridine
For researchers, chemists, and professionals in drug development, the selection of the appropriate ligand is a critical decision that profoundly influences the outcome of transition metal-catalyzed reactions and the properties of resulting coordination complexes. Among the vast library of N-heterocyclic ligands, substituted bipyridines are a cornerstone due to their robust coordination chemistry and tunable steric and electronic properties. This guide provides an in-depth comparison of 2,2',6,6'-tetramethyl-4,4'-bipyridine with other commonly employed substituted bipyridine ligands, offering experimental insights and detailed protocols to inform your research and development endeavors.
The Significance of Substitution in Bipyridine Ligands
Bipyridine and its derivatives are fundamental building blocks in coordination chemistry, catalysis, and materials science.[1] The introduction of substituents onto the bipyridine framework allows for the fine-tuning of the ligand's properties, which in turn dictates the behavior of the resulting metal complex. These modifications can be broadly categorized into electronic and steric effects.
Electronic Effects: Electron-donating groups (e.g., methyl, methoxy) increase the electron density on the nitrogen atoms, enhancing the ligand's sigma-donating ability. This can lead to a more electron-rich metal center, which can be beneficial in certain catalytic cycles, such as oxidative addition. Conversely, electron-withdrawing groups (e.g., trifluoromethyl) decrease the electron density, making the metal center more electrophilic.
Steric Effects: The size and position of substituents can dramatically alter the coordination geometry around the metal center. Bulky groups, particularly in the ortho-positions (6,6'-), can enforce a specific coordination environment, influence the bite angle of the ligand, and impact the stability and reactivity of catalytic intermediates.[2][3]
This guide focuses on this compound, a ligand that possesses both electron-donating methyl groups and sterically demanding ortho-methyl substituents.
Synthesis of Substituted Bipyridine Ligands
The synthesis of substituted bipyridines can be achieved through various cross-coupling methodologies. A common and effective method for synthesizing this compound is the nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine.[1]
Experimental Protocol: Synthesis of this compound[1]
This protocol describes a nickel-catalyzed reductive homocoupling reaction.
Materials:
-
4-bromo-2,6-dimethylpyridine
-
NiBr₂(PPh₃)₂ (Nickel(II) bromide bis(triphenylphosphine))
-
Et₄NI (Tetraethylammonium iodide)
-
Zinc powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiBr₂(PPh₃)₂ (catalytic amount), Et₄NI, and zinc powder.
-
Add anhydrous DMF to the flask and stir the mixture.
-
Add 4-bromo-2,6-dimethylpyridine to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Caption: Workflow for the synthesis of this compound.
Comparative Analysis of Ligand Properties
To understand the unique characteristics of this compound, it is essential to compare it with other commonly used substituted bipyridine ligands.
| Ligand | Substituents | Key Features |
| This compound | 2,2',6,6'-Tetramethyl | Strong σ-donating (from methyl groups); Significant steric hindrance at ortho positions. |
| 4,4'-Dimethyl-2,2'-bipyridine | 4,4'-Dimethyl | Enhanced σ-donating ability compared to unsubstituted bipyridine; Minimal steric hindrance at ortho positions. |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | 4,4'-Di-tert-butyl | Increased solubility in organic solvents; Enhanced σ-donating ability; Minimal steric hindrance at ortho positions. |
| 6,6'-Dimethyl-2,2'-bipyridine | 6,6'-Dimethyl | Significant steric hindrance at ortho positions, influencing coordination geometry. |
| 2,2'-Bipyridine | Unsubstituted | Baseline for comparison; Forms stable complexes with a wide range of metals. |
Steric Effects: The Influence of Ortho-Methyl Groups
The most distinguishing feature of this compound is the presence of methyl groups at the 2,2',6, and 6' positions. These ortho-substituents exert significant steric hindrance around the coordinating nitrogen atoms. This steric bulk has several important consequences:
-
Coordination Geometry: The ortho-methyl groups can force a twisted conformation between the two pyridine rings and can influence the geometry of the resulting metal complex. This can lead to unique reactivity and selectivity in catalysis.[2]
-
Stability of Catalytic Intermediates: In some catalytic systems, such as nickel-catalyzed cross-coupling reactions, bulky substituents at the 6,6'-positions have been shown to stabilize lower oxidation state metal intermediates.[2]
-
Reaction Rates: The steric hindrance can also slow down the rate of ligand association and dissociation, which can be a crucial factor in the overall catalytic turnover frequency.
A study on the effect of 6,6'-substituents on 4,4'-di-tert-butyl-2,2'-bipyridine in nickel-catalyzed cross-electrophile coupling provides a valuable comparative framework. While this compound was not included in this specific study, the observed trends for other 6,6'-disubstituted ligands suggest that the ortho-methyl groups in our target ligand would likely lead to lower turnover frequencies compared to ligands without ortho-substituents, but could offer enhanced stability to certain catalytic intermediates.[2]
Electronic Effects: The Role of Methyl Groups
The four methyl groups in this compound are electron-donating. This increases the electron density on the pyridine rings and, consequently, on the nitrogen atoms. This enhanced electron-donating ability can:
-
Stabilize Higher Oxidation States: A more electron-rich ligand can better stabilize a metal center in a higher oxidation state.
-
Influence Redox Potentials: The electron-donating nature of the methyl groups is expected to make the metal center easier to oxidize (a more negative reduction potential) compared to complexes with unsubstituted or electron-withdrawing bipyridine ligands.
-
Impact Photophysical Properties: In luminescent metal complexes, such as those of ruthenium(II), electron-donating groups on the bipyridine ligands can influence the energy of the metal-to-ligand charge transfer (MLCT) bands. Generally, electron-donating groups lead to a red-shift in the emission wavelength.
Performance in Catalysis: A Case Study in Nickel-Catalyzed Cross-Coupling
Nickel-catalyzed cross-coupling reactions are a powerful tool in organic synthesis. The choice of ligand is critical for the success of these transformations. While direct comparative data for this compound is limited, we can infer its potential performance based on studies of related ligands.
Experimental Protocol: General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling[4]
This protocol provides a general framework for evaluating the performance of different bipyridine ligands in a nickel-catalyzed cross-electrophile coupling reaction.
Materials:
-
Nickel(II) catalyst precursor (e.g., NiCl₂·glyme)
-
Substituted bipyridine ligand (e.g., this compound, 4,4'-dimethyl-2,2'-bipyridine)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Alkyl halide (e.g., 1-iodooctane)
-
Reducing agent (e.g., zinc dust)
-
Anhydrous solvent (e.g., DMF)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
In a nitrogen-filled glovebox, to an array of reaction vials, add the nickel(II) precursor and the respective bipyridine ligand.
-
Add the reducing agent to each vial.
-
Add the aryl halide, alkyl halide, and the internal standard to each vial.
-
Add the anhydrous solvent to each vial, seal the vials, and place them in a pre-heated aluminum block on a magnetic stir plate.
-
Stir the reactions at the desired temperature for a set period.
-
At specified time points, take aliquots from each reaction vial, quench with an appropriate solution, and analyze by GC to determine the yield and turnover frequency.
Caption: Experimental workflow for comparing bipyridine ligands in catalysis.
Based on the principles of steric and electronic effects, it is hypothesized that in a reaction like the one described above, this compound would likely result in a lower reaction rate compared to less sterically hindered ligands like 4,4'-dimethyl-2,2'-bipyridine. However, its strong electron-donating character could be advantageous in promoting the initial oxidative addition step. The specific outcome would depend on the balance of these competing factors in the context of the overall catalytic cycle.
Conclusion
This compound is a unique bipyridine ligand characterized by a combination of strong electron-donating properties and significant steric hindrance at the ortho positions. While direct, quantitative comparisons with other substituted bipyridines in various applications are not extensively documented in the literature, a thorough understanding of fundamental steric and electronic principles allows for informed predictions of its behavior.
The pronounced steric bulk of the ortho-methyl groups is expected to be a dominant factor, influencing coordination geometry and potentially moderating catalytic activity. The electron-donating nature of the methyl groups, on the other hand, can be leveraged to tune the electronic properties of the metal center.
This guide provides a foundation for researchers to explore the potential of this compound in their own work. The provided experimental protocols for ligand synthesis and catalytic testing offer a starting point for systematic investigations into the performance of this and other substituted bipyridine ligands. Further research is warranted to fully elucidate the comparative advantages and disadvantages of this sterically encumbered, electron-rich ligand in various catalytic and material science applications.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Properties of Methyl-Substituted vs. Unsubstituted Bipyridine Complexes
Introduction
In the field of coordination chemistry, 2,2'-bipyridine (bpy) stands as a cornerstone ligand, renowned for its ability to form stable, redox-active complexes with a vast array of transition metals.[1] These complexes are integral to diverse applications, from photoredox catalysis and dye-sensitized solar cells to electrochemiluminescence and drug development.[2][3] The rich electrochemical and photophysical properties of these compounds stem from the interplay between the metal center and the bipyridine ligands.[1]
A powerful strategy for fine-tuning these properties is the chemical modification of the bipyridine ligand itself. This guide provides an in-depth comparison of the electrochemical properties of unsubstituted bipyridine complexes, exemplified by the classic [Ru(bpy)₃]²⁺, versus their methyl-substituted counterparts, such as [Ru(dmb)₃]²⁺ (where dmb is 4,4'-dimethyl-2,2'-bipyridine). We will explore the fundamental electronic effects of methyl substitution, present comparative electrochemical data, and provide a detailed, field-proven protocol for their characterization using cyclic voltammetry.
The Role of Methyl Substitution: An Electronic Perspective
The introduction of methyl groups onto the bipyridine scaffold is not merely a structural change; it imparts a significant electronic effect that reverberates through the entire complex. Methyl groups are classic examples of electron-donating groups (EDGs) .[2] Through an inductive effect, they push electron density into the aromatic π-system of the bipyridine ligand.[2]
This seemingly simple modification has profound consequences:
-
Increased Electron Density on the Ligand: The bipyridine ligand becomes more electron-rich.
-
Enhanced Ligand Donor Strength: The enriched ligand becomes a stronger σ-donor to the metal center.[4]
-
Modulation of Metal Center Redox Potential: The increased electron density on the metal center makes it easier to oxidize (lose an electron) and harder to reduce (gain an electron).[5]
This causal relationship—from substituent to ligand electronics to metal center properties—is the key to understanding the differences in their electrochemical behavior.
Caption: Electronic effect of methyl substitution on a bipyridine complex.
Comparative Electrochemical Analysis
The most direct way to observe the influence of methyl substitution is through cyclic voltammetry (CV), a technique that probes the redox potentials and stability of electroactive species.[6] For this comparison, we will consider the well-studied ruthenium(II) tris(bipyridine) system.
Redox Potentials
The formal potential (E°'), often approximated by the half-wave potential (E½ = (Epa + Epc)/2), is a measure of the thermodynamic tendency of a species to be oxidized or reduced.
| Complex | Redox Couple | E½ (V vs. Fc/Fc⁺) | Effect of Methylation |
| [Ru(bpy)₃]²⁺ | Ru(III)/Ru(II) | ~ +0.85 V | - |
| [Ru(dmb)₃]²⁺ | Ru(III)/Ru(II) | ~ +0.65 V[7] | Anodic Shift: Easier to oxidize |
| [Ru(bpy)₃]²⁺ | Ru(II)/Ru(I) (bpy/bpy⁻) | ~ -1.74 V[8] | - |
| [Ru(dmb)₃]²⁺ | Ru(II)/Ru(I) (dmb/dmb⁻) | ~ -1.90 V | Cathodic Shift: Harder to reduce |
Note: Potentials are approximate literature values and can vary with experimental conditions. The potentials for the ligand-based reductions are more negative than the Ru(II)/Ru(I) couple and are similarly shifted cathodically upon methylation.
Interpretation:
-
Metal-Centered Oxidation (Ru(II) → Ru(III)): The data clearly shows that [Ru(dmb)₃]²⁺ is oxidized at a potential approximately 200 mV less positive than [Ru(bpy)₃]²⁺. This confirms that the electron-donating methyl groups increase the electron density on the ruthenium center, making it easier to remove an electron.[2]
-
Ligand-Centered Reduction (bpy → bpy⁻): Conversely, the first reduction, which is localized on one of the bipyridine ligands, occurs at a more negative potential for the dmb complex. The increased electron density on the dmb ligand makes it less favorable to accept an additional electron compared to the unsubstituted bpy ligand.
Detailed Experimental Protocol: Cyclic Voltammetry
To ensure trustworthy and reproducible data, a standardized protocol is essential. This methodology incorporates a self-validating step using an internal reference standard, ferrocene (Fc).
Mandatory Visualization: Experimental Workflow
Caption: Standard workflow for cyclic voltammetry of coordination complexes.
Step-by-Step Methodology
1. Materials and Reagents:
-
Solvent: Acetonitrile (MeCN), HPLC or electrochemical grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Analyte Complexes: ~1 mM solutions of --INVALID-LINK--₂ and --INVALID-LINK--₂.
-
Reference Standard: ~1 mM solution of Ferrocene (Fc).
-
Inert Gas: Argon or Nitrogen, high purity.
2. Electrochemical Workstation and Cell:
-
Potentiostat (e.g., CH Instruments, BASi).[9]
-
Working Electrode (WE): Glassy carbon disk (3 mm diameter).
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or a silver wire pseudo-reference.[6]
-
Counter Electrode (CE): Platinum wire.[6]
3. Experimental Procedure:
-
Step 1: Electrode Preparation (Causality): The WE surface must be pristine to ensure reproducible electron transfer kinetics. Polishing removes adsorbed impurities from previous experiments.
-
Polish the glassy carbon WE on a polishing pad with a 0.05 µm alumina slurry for 60 seconds.
-
Rinse thoroughly with deionized water, then acetone, and dry completely with a stream of inert gas.
-
-
Step 2: Solution Preparation and Deoxygenation (Causality): Oxygen is electroactive and its reduction products can interfere with the voltammogram. Purging with an inert gas is critical for removing dissolved O₂.[6]
-
Prepare a 15 mL blank solution of 0.1 M TBAPF₆ in MeCN.
-
Prepare 5 mL solutions of each complex (~1 mM) and ferrocene (~1 mM) in the electrolyte solution.
-
Place the blank solution in the electrochemical cell. Insert the electrodes.
-
Purge the solution by bubbling Ar or N₂ through it for 10-15 minutes. Maintain an inert gas blanket over the solution for the entire experiment.
-
-
Step 3: Background Scan (Trustworthiness): This scan determines the usable potential window of the solvent-electrolyte system. No significant current should be observed within the region where the analyte is expected to be active.
-
Set the potentiostat to scan from +1.6 V to -2.0 V at a scan rate of 100 mV/s.
-
Record the voltammogram.
-
-
Step 4: Internal Reference Scan (Self-Validation): Ferrocene provides a stable and well-behaved redox couple (Fc/Fc⁺) that is largely independent of the solvent.[6] All potentials will be referenced against it, allowing for comparison across different experiments and laboratories.
-
Add a small amount of the ferrocene stock solution to the cell to make a ~1 mM solution.
-
Scan over a narrower window (e.g., 0 V to +0.8 V).
-
A reversible wave should be observed. For a well-behaved system, the peak separation (ΔEp = Epa - Epc) should be close to 59 mV for a one-electron process. Record the E½ of the Fc/Fc⁺ couple.
-
-
Step 5: Analyte Scan:
-
Clean the cell and electrodes thoroughly. Add the analyte solution (e.g., [Ru(bpy)₃]²⁺) and deoxygenate.
-
Scan over the full potential range (+1.6 V to -2.0 V) at 100 mV/s.
-
Record the voltammogram, identifying the metal-centered oxidation and ligand-centered reductions.
-
(Optional) Perform scan rate dependency studies (e.g., 20, 50, 100, 200, 500 mV/s) to probe electron transfer kinetics and stability.
-
-
Step 6: Data Analysis:
-
For each redox event, measure the anodic peak potential (Epa) and cathodic peak potential (Epc).
-
Calculate the half-wave potential: E½ = (Epa + Epc) / 2.
-
Correct the potential against the internal standard: E½ (vs. Fc/Fc⁺) = E½ (vs. Ag/AgCl) - E½_ferrocene (vs. Ag/AgCl).
-
Calculate the peak separation: ΔEp = Epa - Epc. A value near 59 mV suggests a reversible one-electron process.
-
Conclusion
The substitution of hydrogen atoms with methyl groups on bipyridine ligands provides a clear and predictable method for tuning the electrochemical properties of their metal complexes. The electron-donating nature of the methyl groups makes the corresponding complexes easier to oxidize and harder to reduce. This guide demonstrates that [Ru(dmb)₃]²⁺, compared to its unsubstituted analogue [Ru(bpy)₃]²⁺, exhibits an anodically shifted Ru(II/III) couple and a cathodically shifted first ligand-based reduction. This fundamental understanding, coupled with robust experimental protocols, allows researchers to rationally design and characterize coordination complexes with tailored redox properties for specific applications in catalysis, materials science, and drug development.
References
- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. "SYNTHESIS AND CHARACTERIZATION OF MIXED LIGAND COMPLEXES OF RUTHENIUM(" by Matthew Schneider [scholar.stjohns.edu]
- 4. farabi.university [farabi.university]
- 5. Design and Fine-tuning Redox Potentials of Metalloproteins Involved in Electron Transfer in Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. Electrochemical data of polypyridine complexes of Ru(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to N-Donor Ligands: 2,2',6,6'-Tetramethyl-4,4'-bipyridine vs. Phenanthroline in Catalysis
Prepared by: A Senior Application Scientist
Introduction: The Critical Role of Ligand Design in Homogeneous Catalysis
In the intricate world of transition-metal catalysis, the ligand is not merely a spectator. It is a master controller, dictating the steric and electronic environment of the metal center, thereby governing the catalyst's activity, selectivity, and stability. Among the vast arsenal of ligands available to the modern chemist, bidentate N-donors, particularly those based on pyridine and phenanthroline scaffolds, are foundational. They form stable chelate complexes with a wide range of transition metals, finding application in everything from cross-coupling reactions to photoredox catalysis.[1][2]
This guide provides an in-depth comparison of two prominent, yet structurally distinct, N-donor ligands: the sterically hindered 2,2',6,6'-tetramethyl-4,4'-bipyridine and the classic, rigid 1,10-phenanthroline . While both are excellent chelators, their profound differences in three-dimensional structure lead to disparate performance in catalytic systems. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to optimize existing catalytic processes or design novel transformations. We will delve into their structural nuances, compare their performance with supporting data, and provide actionable experimental protocols for their evaluation.
Part 1: Structural and Physicochemical Properties - A Tale of Two Geometries
The fundamental divergence in catalytic behavior between these two ligands stems from their inherent structural and electronic properties. 1,10-phenanthroline is a planar, rigid tricyclic system, whereas this compound features significant steric encumbrance that dictates its geometry.[3][4]
1,10-Phenanthroline (phen): The Archetype of Rigidity Phenanthroline's fused aromatic structure locks the two nitrogen donors in a pre-organized conformation, ideal for metal chelation. This rigidity minimizes the entropic penalty upon complexation, leading to the formation of highly stable metal complexes.[3][5] Its extended planar π-system also allows it to act as a good π-acceptor, influencing the electron density and redox potential of the coordinated metal center.[3]
This compound (tm-bpy): A Study in Steric Influence In contrast, tm-bpy is a non-planar molecule. The steric clash between the four methyl groups at the ortho-positions (2,2',6,6') of the nitrogen atoms forces the two pyridine rings to twist relative to each other.[6][7] X-ray crystallographic data reveals a significant dihedral angle of approximately 19.5° between the pyridine rings.[6][7] This steric bulk creates a crowded coordination sphere around the metal, a feature that can be strategically exploited to influence reaction outcomes.
Caption: Chemical structures of the rigid, planar 1,10-phenanthroline and the sterically hindered, non-planar this compound.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 1,10-Phenanthroline |
| Molar Mass | 212.29 g/mol | 180.21 g/mol |
| Appearance | Yellow crystalline solid[6] | White crystalline solid[4] |
| pKa (of conjugate acid) | ~5.0-5.5 (Estimated, higher due to e⁻-donating Me groups) | 4.86[4] |
| Key Structural Feature | Non-planar (Dihedral angle ~19.5°)[6][7] | Rigid, planar structure[3] |
| Electronic Nature | σ-donating, weak π-acceptor | σ-donating, good π-acceptor[3] |
Part 2: Performance in Catalytic Applications
The structural differences outlined above translate directly into distinct catalytic performances. The choice between a phenanthroline-type ligand and a sterically encumbered bipyridine like tm-bpy depends entirely on the specific demands of the catalytic cycle.
Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, the ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating key elementary steps like oxidative addition and reductive elimination.
-
Phenanthroline Ligands: Their strong binding and ability to stabilize low-valent metal centers make them highly effective in many cross-coupling protocols.[8][9] For instance, aryl-functionalized phenanthrolines have been shown to be highly efficient ligands in the Pd-catalyzed Heck reaction.[8] However, their planar nature can sometimes lead to catalyst deactivation through the formation of inactive dimeric or polymeric palladium species.
-
This compound: The pronounced steric bulk of tm-bpy and related ligands can be a significant advantage. In Ni-catalyzed cross-electrophile coupling, for example, substituents at the 6,6'-positions (analogous to the 2,2',6,6' positions in tm-bpy) have a profound impact on catalytic performance.[10] This steric hindrance can:
-
Prevent Catalyst Dimerization: The bulky methyl groups can inhibit the formation of inactive bridged-dimer structures, thereby prolonging catalyst lifetime.[11]
-
Promote Reductive Elimination: By creating steric pressure, these ligands can accelerate the final product-releasing step (reductive elimination), which is often the rate-limiting step in cross-coupling cycles.
-
Enhance Selectivity: The defined steric environment can influence the regioselectivity or chemoselectivity of a reaction by controlling how the substrate approaches the metal center.
-
Photoredox Catalysis
Visible-light photoredox catalysis often employs Ru(II) or Ir(III) polypyridyl complexes. The ligands are not just scaffolds but are intimately involved in the photophysical and electrochemical properties of the catalyst.[12][13]
-
Phenanthroline Ligands: Ru(II) and Ir(III) complexes of phenanthroline and its derivatives are classic photocatalysts. The ligand's extended π-system contributes to the crucial metal-to-ligand charge transfer (MLCT) absorption and influences the excited state's lifetime and redox potentials.[14][15]
-
This compound: Substituting a standard bipyridine or phenanthroline with tm-bpy alters the catalyst's properties in predictable ways. The four electron-donating methyl groups increase the electron density at the metal center.[16] This has two primary effects:
-
Makes the complex easier to oxidize but harder to reduce.
-
Shifts the reduction potential to be more negative. For example, adding methyl substituents to the bipyridine ligands of Ru(bpy)₃²⁺ can shift the reduction potential from -1.33 V to -1.45 V.[16] This tuning can be critical for targeting specific substrates with the appropriate driving force for single-electron transfer (SET).
-
C-H Activation and Functionalization
Directing group-assisted C-H activation is a powerful tool for atom-economical synthesis. Both bipyridine and phenanthroline ligands have been incorporated into Metal-Organic Frameworks (MOFs) to create robust, single-site solid catalysts for such transformations.[17][18][19]
-
Comparative Study in MOFs: A study by Lin and coworkers demonstrated the use of both bipyridine- and phenanthroline-based linkers to construct iridium-functionalized MOFs for C-H borylation.[17] While both types of MOF-catalysts were highly active and recyclable, the specific ligand structure within the framework dictates the size and accessibility of the catalytic pocket. The more open and rigid phenanthroline can allow for the functionalization of a broader range of substrates, whereas a more sterically confined pocket, as might be created by a tm-bpy analogue, could impart higher selectivity for smaller substrates. The MOF-Ir catalysts were found to be significantly more active (up to 95 times) and stable than their homogeneous counterparts, highlighting the benefit of isolating the active sites.[17]
Table 2: Summary of Comparative Catalytic Performance Data
| Catalytic Reaction | Ligand Type | Metal | Key Performance Metric | Observation & Rationale | Reference(s) |
| Heck Reaction | Aryl-Phenanthroline | Pd | High Efficiency | Rigid scaffold stabilizes the active Pd species effectively. | [8] |
| Cross-Electrophile Coupling | 6,6'-Substituted Bipyridine | Ni | Lower TOF with bulkier groups | Very bulky groups can hinder substrate coordination, slowing the reaction. A balance of steric effects is key. | [10] |
| C-H Borylation (in MOF) | Bipyridine & Phenanthroline | Ir | TON up to 17,000 | Both are effective, but the ligand structure within the MOF impacts channel size and substrate accessibility. | [17] |
| CO₂ Reduction | Substituted Bipyridine | Re | Inhibition of Dimerization | Steric bulk on the bipyridine ligand prevents the formation of inactive dimeric intermediates, improving catalyst stability. | [11] |
Part 3: Experimental Protocols for Comparative Evaluation
To provide a tangible framework for researchers, we present a generalized protocol for evaluating the performance of this compound and 1,10-phenanthroline in a model Suzuki-Miyaura cross-coupling reaction. This self-validating system allows for a direct, side-by-side comparison of reaction yield and kinetics.
Workflow for Ligand Performance Screening in Suzuki Coupling
Caption: Workflow for the parallel screening of ligand performance in a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology
Objective: To compare the catalytic activity of Pd/phen and Pd/tm-bpy complexes in the coupling of 4-bromoanisole with phenylboronic acid.
Materials:
-
Palladium(0) source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand A: 1,10-Phenanthroline (phen)
-
Ligand B: this compound (tm-bpy)
-
Aryl Halide: 4-Bromoanisole
-
Boronic Acid: Phenylboronic acid
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Toluene and Degassed DI Water
-
Internal Standard: Dodecane (for GC analysis)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to two separate vials, add Pd₂(dba)₃ (0.005 mmol, 4.6 mg). To Vial A, add 1,10-phenanthroline (0.011 mmol, 2.0 mg, L/Pd ratio ≈ 1.1). To Vial B, add this compound (0.011 mmol, 2.3 mg). Add 2 mL of toluene to each and stir for 20 minutes. The color should change as the ligand displaces the dba.
-
Reaction Setup: To two separate oven-dried reaction vials equipped with stir bars, add phenylboronic acid (1.2 mmol, 146 mg) and potassium carbonate (2.0 mmol, 276 mg).
-
Addition of Reagents:
-
To each vial, add 4-bromoanisole (1.0 mmol, 187 mg, 125 µL) and dodecane (1.0 mmol, 170 mg, 227 µL) via syringe.
-
Add 2 mL of toluene and 1 mL of degassed DI water to each vial.
-
Add the catalyst solution from Vial A to the first reaction vial, and the solution from Vial B to the second.
-
-
Execution: Seal the reaction vials and place them in a pre-heated oil bath or heating block at 80 °C. Begin vigorous stirring.
-
Monitoring and Analysis:
-
At specified time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), carefully withdraw a small aliquot (~50 µL) from each reaction mixture.
-
Immediately quench the aliquot in a vial containing diethyl ether (1 mL) and a small amount of water, and vortex.
-
Pass the organic layer through a small plug of silica gel to remove baseline palladium salts.
-
Analyze the sample by Gas Chromatography (GC) or GC-MS to determine the ratio of the product (4-methoxybiphenyl) to the internal standard (dodecane).
-
-
Data Interpretation: Calculate the yield at each time point for both reactions. Plot yield (%) versus time (min) to compare the reaction rates. The final yield after an extended period (e.g., 24h) can be used to assess catalyst stability and overall efficacy.
Conclusion and Strategic Recommendations
The choice between this compound and phenanthroline is a strategic decision based on the desired catalytic outcome. Neither ligand is universally superior; their strengths are application-dependent.
-
Choose 1,10-Phenanthroline for:
-
High Stability: When forming robust, well-defined metal complexes is the primary goal.[5]
-
Established Systems: For applications where its rigid, planar geometry is known to be effective, such as in certain photoredox or intercalation chemistries.[1]
-
Minimal Steric Influence: When the reaction requires unhindered access of the substrate to the metal center.
-
-
Choose this compound for:
-
Steric Control: When you need to prevent catalyst deactivation via dimerization or influence the selectivity of a reaction.[11]
-
Accelerating Reductive Elimination: In cross-coupling cycles where this step is rate-limiting.
-
Tuning Electronic Properties: To create more electron-rich metal centers, thereby making the complex a stronger reductant (more negative reduction potential).[16]
-
By understanding the fundamental principles of how ligand architecture impacts the metal's coordination sphere, researchers can move beyond trial-and-error and make rational, informed decisions in catalyst design and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof - Google Patents [patents.google.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Synthesis, Photophysical and Electrochemical Properties of a Mixed Bipyridyl-Phenanthrolyl Ligand Ru(II) Heteroleptic Complex Having trans-2-Methyl-2-butenoic Acid Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electronic and photophysical properties of platinum(II) biphenyl complexes containing 2,2'-bipyridine and 1,10-phenanthroline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BJOC - Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region [beilstein-journals.org]
- 17. Bipyridine- and phenanthroline-based metal-organic frameworks for highly efficient and tandem catalytic organic transformations via directed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bipyridine- and phenanthroline-based metal-organic frameworks for highly efficient and tandem catalytic organic transformations via directed C-H activation (Journal Article) | OSTI.GOV [osti.gov]
- 19. Bipyridine- and phenanthroline-based metal-organic frameworks for highly efficient and tandem catalytic organic transformations via directed C-H activation. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Crystallography of 2,2',6,6'-Tetramethyl-4,4'-bipyridine Complexes: A Comparative Analysis
For researchers, medicinal chemists, and material scientists, the rational design of metal complexes with bespoke properties is a cornerstone of innovation. The choice of ligand is paramount in dictating the geometry, stability, and reactivity of the resulting coordination compound. Among the vast family of bipyridyl ligands, 2,2',6,6'-tetramethyl-4,4'-bipyridine (tmbp) presents a unique structural motif. The strategic placement of methyl groups at the ortho-positions to the nitrogen atoms introduces significant steric hindrance, which profoundly influences its coordination chemistry. This guide provides an in-depth comparison of the crystallographic data of tmbp and its metal complexes, offering insights into its structural behavior and providing practical experimental protocols for its use.
The Structural Uniqueness of this compound
Unlike its less sterically hindered parent, 4,4'-bipyridine, tmbp features four methyl groups that flank the nitrogen donor atoms. This steric bulk forces a significant twist in the molecule. In the uncomplexed state, the dihedral angle between the two pyridine rings is approximately 19.48(2)°.[1][2] This inherent torsion is a critical factor in determining the coordination geometry of its metal complexes, often leading to distorted coordination spheres and unique reactivity. This contrasts with the generally planar conformation of unsubstituted 4,4'-bipyridine in its complexes.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the free this compound ligand. This data serves as a crucial baseline for understanding the structural changes that occur upon coordination to a metal center.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Dihedral Angle (°) |
| This compound | C₁₄H₁₆N₂ | Tetragonal | I4₁/a | 21.9827(10) | 21.9827(10) | 10.1569(6) | 90 | 90 | 90 | 19.48(2) |
Data sourced from the National Institutes of Health PubChem database.[1][2]
Upon complexation, the dihedral angle of the tmbp ligand can be further influenced by the coordination environment of the metal ion. For instance, in copper(I) complexes with 4,4',6,6'-tetramethyl-2,2'-bipyridine, a related ligand, the copper(I) environment shows considerable distortion from tetrahedral geometry.[3] This is a direct consequence of the steric demands of the methylated bipyridine ligands.
Ligand Comparison: The Impact of Methyl Substitution
The choice between different bipyridine ligands is a critical decision in the design of coordination complexes. The diagram below illustrates the structural differences between 4,4'-bipyridine, 2,2'-bipyridine, and the sterically hindered this compound, highlighting how the placement of methyl groups influences their coordination potential.
Caption: Structural relationship between bipyridine ligands.
Experimental Protocol: Synthesis and Crystallization of a Representative Copper(II) Complex with a Bipyridine Ligand
This protocol provides a general method for the synthesis and crystallization of a copper(II) complex with a bipyridine-type ligand, which can be adapted for this compound. This method is based on a reported synthesis of a copper(II) carboxylate complex with 2,2'-bipyridine.[4]
Materials:
-
Copper(II) salt (e.g., Copper(II) acetate)
-
This compound (tmbp)
-
Solvent (e.g., Ethanol, Methanol, or a mixture)
-
Carboxylic acid (optional, for mixed-ligand complexes)
-
Stir plate and magnetic stir bar
-
Crystallization vials
Procedure:
-
Ligand Solution Preparation: Dissolve this compound in a minimal amount of a suitable solvent (e.g., 10 mL of ethanol).
-
Metal Salt Solution Preparation: In a separate flask, dissolve the copper(II) salt in the same solvent.
-
Complexation: Slowly add the ligand solution to the metal salt solution while stirring. A color change is typically observed, indicating complex formation.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure complete complexation.
-
Crystallization:
-
Slow Evaporation: Leave the resulting solution in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.
-
Solvent Diffusion: Alternatively, layer a less polar solvent (e.g., hexane) on top of the reaction mixture to induce crystallization at the interface.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.
-
Drying: Air-dry the crystals or dry them under a gentle stream of inert gas.
The workflow for this process is visualized in the following diagram:
Caption: Synthesis and crystallization workflow.
Applications in Drug Development and Materials Science
The unique structural features of tmbp complexes make them promising candidates for various applications. In drug development, the steric bulk of the tmbp ligand can be exploited to tune the biological activity of metal-based therapeutics. For example, in ruthenium and platinum complexes investigated for their anticancer properties, the ligand architecture plays a crucial role in their interaction with biological targets like DNA.[5] In materials science, the twisted conformation of tmbp can be leveraged to create porous metal-organic frameworks (MOFs) with specific guest-binding properties. The ligand's derivative, 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid, is a key building block for constructing robust coordination frameworks.[1][2]
Conclusion
The steric hindrance imposed by the methyl groups in this compound is not a limitation but rather a design element that offers fine control over the geometry and properties of its metal complexes. By understanding the crystallographic nuances of this ligand, researchers can unlock new possibilities in the rational design of functional coordination compounds for a wide range of applications, from catalysis to medicine. The provided experimental framework serves as a starting point for the exploration of the rich coordination chemistry of this intriguing ligand.
References
- 1. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)] | European Journal of Chemistry [eurjchem.com]
- 5. benchchem.com [benchchem.com]
evaluating the effect of methyl groups on the redox potential of bipyridine ligands
A Researcher's Guide to Tuning Bipyridine Redox Potentials with Methyl Groups
As a Senior Application Scientist, my experience in molecular design and electrochemical analysis has consistently highlighted the pivotal role of ligand electronics in the performance of transition metal complexes. Bipyridine and its derivatives are the workhorses of coordination chemistry, finding applications from photoredox catalysis to materials science and drug development.[1][2][3] The ability to rationally tune their properties is paramount. This guide provides an in-depth comparison of how the simple, yet effective, addition of methyl groups modulates the redox potential of bipyridine ligands, supported by experimental data and validated protocols.
The Theoretical Framework: Understanding the Influence of Methyl Substituents
Before delving into experimental data, it is crucial to understand the fundamental electronic effects that a methyl group imparts on an aromatic system like bipyridine. The methyl group is a classic example of an electron-donating group (EDG), which increases the electron density of the π-system to which it is attached.[4][5] This influence is primarily exerted through two key mechanisms:
-
Inductive Effect (-I): Alkyl groups, being less electronegative than the sp²-hybridized carbons of the pyridine ring, tend to "push" electron density through the sigma (σ) bonds.[6] This donation of electron density enriches the entire ring system.
-
Hyperconjugation: This is a stabilizing interaction where electrons in a C-H σ-bond of the methyl group overlap with the adjacent p-orbitals of the aromatic ring.[7][8] This delocalization of sigma-electrons into the π-system further increases its electron density.
The cumulative result of these effects is a bipyridine ligand that is more electron-rich than its unsubstituted parent. In redox terms, adding electrons to an already electron-rich system is energetically less favorable. Therefore, we can hypothesize that methyl substitution will make the bipyridine ligand harder to reduce, shifting its reduction potential to a more negative value.
The Hammett equation provides a quantitative measure of these electronic effects through the substituent constant, σ.[9][10][11] The methyl group has a negative Hammett constant (σₚ = -0.17), confirming its electron-donating character and providing a predictive tool for its impact on reaction equilibria and rates.[12]
Comparative Analysis: Experimental Data
The theoretical prediction that methyl groups make bipyridine ligands harder to reduce is well-supported by experimental evidence obtained through cyclic voltammetry (CV). By comparing the redox potentials of metal complexes containing unsubstituted bipyridine with those containing methyl-substituted analogs, a clear trend emerges. The electron-donating methyl groups stabilize the metal center, making changes to its oxidation state (or the reduction of the ligand itself) more difficult.
Below is a table summarizing the redox potentials for various ruthenium(II) and cobalt(II) bipyridine complexes. Note that potentials are reported versus different reference electrodes, but the relative shift upon methylation is the key takeaway.
| Complex | Redox Couple | Potential (V) | Reference Electrode | Solvent | Source |
| [Ru(bpy)₃]²⁺ | Ru(II/III) | +1.26 | SCE | CH₃CN | [2] |
| [Ru(4,4'-dmbpy)₃]²⁺ | Ru(II/III) | +1.09 | FcH | CH₃CN | [13] |
| [Co(bpy)₂]²⁺ | Co(II/I) | ~ -1.1 | Ag/Ag⁺ | CH₃CN | [14] |
| [Co(4,4'-Me-bpy)₂]²⁺ | Co(II/I) | ~ -1.2 | Ag/Ag⁺ | CH₃CN | [14] |
| [Cu(dmp)₂]²⁺ (dmp=2,9-dimethylphen) | Cu(II/I) | +0.63 | Ag/AgCl | CH₃CN | [15] |
| [Cu(dmp)₂(4-methylpyridine)]²⁺ | Cu(II/I) | +0.53 | Ag/AgCl | CH₃CN | [15] |
Note on Data Interpretation: The data clearly shows that the addition of methyl groups (e.g., in 4,4'-dimethyl-2,2'-bipyridine or dmbpy) consistently results in a cathodic shift (to more negative or less positive potentials) for both metal-centered oxidations and ligand-centered reductions. For the Ru complexes, the oxidation of Ru(II) to Ru(III) becomes less favorable (a smaller positive potential) because the electron-donating ligands enrich the metal center, making it harder to remove an electron. Similarly, for the Co complexes, the reduction of Co(II) to Co(I) becomes more difficult (a more negative potential). This consistent experimental trend validates our theoretical framework.
Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry
To ensure the trustworthiness and reproducibility of these findings, a robust experimental protocol is essential. Cyclic Voltammetry (CV) is the standard technique for probing the redox behavior of these complexes.[16]
Objective: To determine and compare the first reduction potential of a methyl-substituted bipyridine complex against its unsubstituted analog.
Materials and Equipment:
-
Potentiostat with CV software
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon)
-
Reference Electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Counter/Auxiliary Electrode (e.g., Platinum wire)
-
Unsubstituted and methyl-substituted bipyridine complexes (e.g., --INVALID-LINK--₂ and --INVALID-LINK--₂)
-
Anhydrous, electrochemical-grade solvent (e.g., Acetonitrile, CH₃CN)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Inert gas (Argon or Nitrogen) for degassing
-
Internal standard for potential referencing (e.g., Ferrocene)
Step-by-Step Methodology:
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water, then with the chosen solvent (acetonitrile), and dry completely. This ensures a clean, reproducible electrode surface, which is critical for accurate measurements.
-
Solution Preparation: In a volumetric flask, prepare a ~1 mM solution of the bipyridine complex in the solvent containing 0.1 M of the supporting electrolyte (TBAPF₆). The supporting electrolyte is crucial as it ensures the solution is conductive and minimizes IR drop.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode to minimize uncompensated resistance. The counter electrode should be positioned so as not to interfere with the working electrode.
-
Degassing: Purge the solution with an inert gas (Argon or Nitrogen) for at least 10-15 minutes. This step is vital to remove dissolved oxygen, which is electroactive and can interfere with the measurement of the analyte's redox waves. Maintain a blanket of inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potential window to scan over the expected redox event. For a reduction, this typically involves scanning from a potential where no reaction occurs to a potential negative enough to cause reduction, and then reversing the scan.
-
Perform the scan at a standard rate, typically 100 mV/s.
-
Record the resulting voltammogram (current vs. potential). A reversible redox event will appear as a pair of peaks (anodic and cathodic).
-
-
Data Analysis:
-
Determine the half-wave potential (E₁/₂) for the redox event, which is the average of the cathodic peak potential (Epc) and the anodic peak potential (Epa). E₁/₂ provides a good approximation of the standard redox potential.
-
-
Internal Referencing (Best Practice): After recording the voltammogram of the analyte, add a small amount of an internal standard like Ferrocene to the solution and record another voltammogram. The Ferrocene/Ferrocenium (Fc/Fc⁺) couple has a well-defined redox potential. Reporting your measured E₁/₂ values relative to the measured E₁/₂ of the Fc/Fc⁺ couple corrects for variations in the reference electrode and allows for direct comparison of data between different labs and experiments.
-
Comparative Measurement: Repeat steps 2-7 meticulously for the second complex (e.g., the unsubstituted analog) to ensure a direct and reliable comparison.
Conclusion
The strategic placement of methyl groups on a bipyridine scaffold is a reliable and predictable method for tuning its electronic properties. The electron-donating nature of methyl groups, acting through inductive and hyperconjugation effects, increases the electron density on the ligand's π-system. This increased electron density makes the ligand, and consequently its metal complex, more difficult to reduce, leading to a measurable cathodic (negative) shift in its redox potential. This principle, grounded in physical organic chemistry and consistently validated by electrochemical experiments, provides researchers with a fundamental tool for the rational design of ligands. By understanding and applying these effects, scientists can fine-tune the redox properties of catalysts, photosensitizers, and molecular materials to achieve optimal performance in a vast array of applications.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. proprep.com [proprep.com]
- 5. youtube.com [youtube.com]
- 6. www1.lasalle.edu [www1.lasalle.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. pharmacy180.com [pharmacy180.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Hammett substituent constants [stenutz.eu]
- 13. Electrochemical data of polypyridine complexes of Ru(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation on the coordination between methylpyridine additives and the [Cu(dmp) 2 ] 2+/+ redox couple and its improvement towards the stability of ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE00983A [pubs.rsc.org]
- 16. iieta.org [iieta.org]
A Comparative Guide to the Stability of Copper(I) and Copper(II) Complexes with Tetramethyl-bipyridyl Ligands
For researchers and professionals in drug development and materials science, the choice between copper(I) and copper(II) oxidation states is a critical design parameter. The stability of the resulting coordination complexes dictates their reactivity, bioavailability, and suitability for applications ranging from catalysis to bio-imaging. This guide provides an in-depth comparison of the stability of Cu(I) and Cu(II) complexes, with a specific focus on the impact of sterically demanding tetramethyl-bipyridyl (tmbp) ligands. We will delve into the underlying electronic and structural factors and provide actionable experimental protocols for characterization.
Theoretical Underpinnings: Electronic Configuration and Steric Hindrance
The fundamental difference in stability between copper(I) and copper(II) complexes arises from their distinct electronic configurations and the resulting geometric preferences.
-
Copper(I) possesses a d10 electronic configuration. With a completely filled d-shell, it has no ligand field stabilization energy (LFSE) and typically favors a four-coordinate, tetrahedral geometry. This configuration minimizes ligand-ligand repulsion.
-
Copper(II) has a d9 configuration. In an octahedral or square planar field, the single unpaired electron resides in an eg orbital, leading to a degenerate electronic ground state. This degeneracy is lifted by a Jahn-Teller distortion , a geometric distortion that lowers the overall energy of the complex[1][2][3]. This usually manifests as an elongation of the axial bonds, resulting in a distorted octahedral or a square planar geometry, which is the preferred coordination environment for Cu(II)[2][3][4][5].
The introduction of bulky substituents on the bipyridyl ligand, such as the four methyl groups in 4,4',6,6'-tetramethyl-2,2'-bipyridine, introduces significant steric strain. This steric hindrance has a profound and differential impact on the stability of the two copper oxidation states.
dot graph TD { subgraph Cu_I [Copper(I) - d¹⁰] A[Tetrahedral Geometry Preferred]; B[No Jahn-Teller Distortion]; C[Steric Clash with tmbp is Minimized]; A --> B --> C; end
}
Figure 1: Logical diagram illustrating the interplay of electronic configuration, preferred geometry, and steric hindrance from tetramethyl-bipyridyl (tmbp) ligands on the stability of Cu(I) and Cu(II) complexes.
The methyl groups on the tetramethyl-bipyridyl ligand clash with the coordination sphere, particularly in the planar geometry favored by Cu(II). This steric repulsion destabilizes the Cu(II) complex. Conversely, the tetrahedral geometry preferred by Cu(I) can more readily accommodate the bulky ligands, leading to a relative stabilization of the Cu(I) state[6].
Comparative Stability: A Tale of Two Oxidation States
Generally, for ligands without significant steric hindrance, Cu(II) complexes are more stable than Cu(I) complexes. However, the steric bulk of tetramethyl-bipyridyl is expected to reverse this trend.
| Parameter | Cu(I)-tmbp Complex | Cu(II)-tmbp Complex | Rationale |
| Preferred Geometry | Tetrahedral | Distorted Octahedral/Square Planar | d10 vs. d9 configuration and Jahn-Teller effect[2][3][4][5]. |
| Steric Interaction | Less Hindered | Highly Hindered | The planar geometry of the Cu(II) complex leads to greater steric clashes with the methyl groups of the ligand[6]. |
| Relative Stability | Stabilized | Destabilized | The ligand's steric bulk favors the tetrahedral geometry of Cu(I) and disfavors the planar geometry of Cu(II). |
| Redox Potential (E1/2) | More Positive | More Positive | The destabilization of the Cu(II) state makes the reduction to Cu(I) more favorable, resulting in a more positive redox potential compared to complexes with less sterically hindered ligands[3][6]. |
Note: The stability constant for the Cu(II)-bipyridine complex (unsubstituted) is in the order of 103, indicating a stable complex[1]. The introduction of the four methyl groups in tmbp would be expected to decrease this stability for Cu(II) and lead to a comparatively higher stability constant for the Cu(I) complex.
Experimental Determination of Complex Stability
To empirically determine and compare the stability of these complexes, a combination of electrochemical and spectrophotometric techniques is recommended.
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is a powerful technique to measure the redox potential of the Cu(II)/Cu(I) couple. A more positive redox potential for the tmbp complex compared to a less sterically hindered bipyridine complex provides direct evidence for the destabilization of the Cu(II) state.
Experimental Protocol: Cyclic Voltammetry
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the copper complex (e.g., --INVALID-LINK--2) in a suitable solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
-
Data Acquisition:
-
Scan the potential from an initial value where no reaction occurs (e.g., +1.0 V) to a final potential beyond the reduction wave (e.g., -0.5 V) and back to the initial potential.
-
Typical scan rates range from 50 to 200 mV/s.
-
-
Data Analysis:
-
Determine the half-wave potential (E1/2), which is the average of the cathodic (Epc) and anodic (Epa) peak potentials. This E1/2 value represents the formal redox potential of the Cu(II)/Cu(I) couple.
-
dot graph G { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Figure 2: Workflow for the determination of the Cu(II)/Cu(I) redox potential using cyclic voltammetry.
Spectrophotometric Titration for Stability Constant Determination
UV-Vis spectrophotometry can be used to determine the stoichiometry and stability constant of the Cu(II)-tmbp complex. This involves titrating a solution of the metal ion with the ligand and monitoring the changes in absorbance.
Experimental Protocol: Spectrophotometric Titration (Job's Method of Continuous Variation)
-
Preparation of Stock Solutions:
-
Prepare equimolar stock solutions (e.g., 1 mM) of the copper(II) salt (e.g., Cu(ClO4)2·6H2O) and the tetramethyl-bipyridyl ligand in a suitable solvent (e.g., methanol or water).
-
-
Preparation of Sample Series:
-
Prepare a series of solutions with a constant total volume and a constant total concentration of metal and ligand, but with varying mole fractions of the ligand. For example, in a total volume of 10 mL, the volume of the ligand solution can be varied from 0 to 10 mL, while the volume of the metal solution is correspondingly varied from 10 to 0 mL.
-
-
Spectrophotometric Measurements:
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For a 1:2 metal-to-ligand complex, the maximum will be at a mole fraction of approximately 0.67.
-
The stability constant (K) can be calculated from the absorbance data at equilibrium[1].
-
Conclusion and Implications
The evidence strongly indicates that the steric hindrance imposed by the methyl groups of tetramethyl-bipyridyl ligands leads to a significant stabilization of copper(I) complexes relative to their copper(II) counterparts. This is a direct consequence of the incompatibility of the bulky ligand with the preferred planar or distorted octahedral geometry of Cu(II), and its better accommodation within the tetrahedral geometry of Cu(I).
For researchers in drug development, this implies that using sterically hindered ligands like tmbp can favor the Cu(I) oxidation state, which may be crucial for specific biological redox processes or for the stability of a therapeutic agent. In materials science, tuning the relative stability of the Cu(I) and Cu(II) states through ligand design is a key strategy for developing copper-based catalysts and photoluminescent materials with desired redox properties and excited-state dynamics. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these principles in your own research.
References
- 1. scispace.com [scispace.com]
- 2. Introducing sterically demanding substituents and π–π-interactions into [Cu(P^P)(N^N)] + complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00276H [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Determination of the stability constant of the ternary complex formed in the copper-bipyridyl-eriochrome cyanine R system, by an isosbestic point-spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox Reactions of Copper Complexes Formed with Different β-amyloid Peptides and Their Neuropathalogical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Pourbaix Diagram Analysis of Ruthenium Complexes with Modified Bipyridine Ligands
Introduction: Decoding the Electrochemical Landscape of Ruthenium Complexes
Ruthenium(II) polypyridyl complexes, particularly those involving 2,2'-bipyridine (bpy) and its derivatives, stand as a cornerstone in modern coordination chemistry. Their remarkable photophysical and electrochemical properties have made them indispensable in a vast array of applications, from photocatalysis and solar energy conversion to the development of anticancer therapeutics.[1][2][3] The efficacy of these complexes is intrinsically linked to their redox behavior—their ability to gain or lose electrons—which is highly dependent on the surrounding chemical environment, most notably the pH of the solution.
A Pourbaix diagram, or potential-pH (E-pH) diagram, serves as a thermodynamic map, illustrating the stable phases of an electrochemical system in an aqueous solution.[4][5] For researchers in materials science and drug development, understanding the Pourbaix diagram of a ruthenium complex is not merely an academic exercise. It provides critical insights into the operational stability of a catalyst, the conditions under which a photosensitizer will perform optimally, and the likely speciation of a metallodrug under physiological conditions.
This guide provides an in-depth comparative analysis of how strategic modifications to bipyridine ligands influence the Pourbaix diagrams of their corresponding ruthenium complexes. We will explore the causal relationships between ligand electronics and the resulting electrochemical stability, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design and optimize ruthenium complexes for targeted applications.
Pillar 1: The Science of Stability - Theoretical & Experimental Foundations
The Essence of a Pourbaix Diagram
A Pourbaix diagram plots electrode potential (E) versus pH, delineating the regions of thermodynamic stability for different species of an element in an aqueous environment.[6] The lines on the diagram represent the conditions under which two species are in equilibrium. These equilibria are described by the Nernst equation and can be categorized as follows:
-
Horizontal Lines: Represent redox reactions that are independent of pH (do not involve H⁺ or OH⁻).
-
Vertical Lines: Represent purely chemical, acid-base reactions that are potential-independent (do not involve electron transfer).
-
Sloping Lines: Represent redox reactions where potential is dependent on pH (involve both electrons and H⁺/OH⁻).
By constructing these diagrams, we can predict which form of a ruthenium complex—for instance, Ru(II), Ru(III), or a protonated/deprotonated variant—will predominate under a given set of conditions.[4][7]
Experimental Protocol: Constructing a Pourbaix Diagram
The generation of a Pourbaix diagram is a systematic electrochemical investigation. The protocol described here is a self-validating system, ensuring reproducibility and accuracy.
Objective: To determine the redox potentials of a ruthenium bipyridine complex across a range of pH values to construct its Pourbaix diagram.
Materials & Equipment:
-
Ruthenium complex of interest
-
High-purity water and appropriate buffer systems (e.g., phosphate, acetate, citrate)
-
Supporting electrolyte (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
-
Calibrated pH meter and electrode
Step-by-Step Methodology:
-
Solution Preparation (Critical for Accuracy):
-
Prepare a series of buffer solutions with varying pH values (e.g., from pH 2 to 12 in 1-unit increments).
-
Causality: The choice of buffer is crucial; it must not coordinate with the ruthenium center, as this would alter the complex's identity and redox properties.
-
In each buffer solution, dissolve the supporting electrolyte to maintain a constant ionic strength. This is vital because ionic strength can affect activity coefficients and, consequently, measured potentials.[8]
-
Prepare a stock solution of the ruthenium complex in a suitable non-aqueous solvent (e.g., acetonitrile) if its aqueous solubility is low.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell. Polish the working electrode to a mirror finish before each measurement to ensure a clean, reproducible surface.
-
Add a specific volume of a buffer solution to the cell.
-
Sparge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Add a small aliquot of the ruthenium complex stock solution to achieve the desired final concentration (typically in the range of 0.1-1.0 mM).
-
Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to measure the potential of the Ru(II)/Ru(III) redox couple.
-
Expertise: CV is excellent for assessing the reversibility of the redox process, while DPV can offer higher sensitivity and better resolution for determining the peak potential.
-
-
Data Compilation and Plotting:
-
Record the measured potential (E½ for a reversible couple) for the Ru(II)/Ru(III) transition at the specific pH of the buffer.
-
Repeat steps 2.2-2.3 for each buffer solution across the entire desired pH range.
-
Plot the recorded E½ values as a function of pH. This plot is the experimental Pourbaix diagram for the complex under study.
-
Pillar 2: Ligand-Directed Electrochemistry - A Comparative Analysis
The true power of ruthenium-bipyridine chemistry lies in the ability to tune the complex's properties by modifying the bipyridine ligands. Adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) systematically alters the electron density at the ruthenium center, which in turn shifts the redox potentials.[9]
Case Study 1: The Impact of Electron-Donating Groups (EDGs)
Substituents such as methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) are strong EDGs. When appended to the bipyridine framework, they increase the electron density on the ligand system, which then pushes electron density onto the ruthenium metal center.
-
Causality: This increased electron density on the Ru(II) center makes it easier to remove an electron (i.e., easier to oxidize). Consequently, the Ru(II) → Ru(III) oxidation occurs at a less positive (more cathodic) potential.[9]
-
Pourbaix Diagram Implication: The entire Ru(II)/Ru(III) equilibrium line on the Pourbaix diagram shifts downwards (to lower potentials) compared to the unsubstituted [Ru(bpy)₃]²⁺ complex.
Case Study 2: The Impact of Electron-Withdrawing Groups (EWGs)
Conversely, substituents like carboxylic acid (-COOH) or nitro (-NO₂) are strong EWGs. They pull electron density away from the bipyridine rings and, by extension, from the ruthenium center.
-
Causality: The decreased electron density on the Ru(II) center makes it more difficult to oxidize. Therefore, the Ru(II) → Ru(III) oxidation requires a more positive (more anodic) potential.[10]
-
Pourbaix Diagram Implication: The Ru(II)/Ru(III) equilibrium line on the Pourbaix diagram shifts upwards (to higher potentials) relative to the parent complex.[10]
// Node Definitions ligand_edg [label="{Electron-Donating Group (EDG)\n e.g., -OCH₃, -N(CH₃)₂}", fillcolor="#34A853", fontcolor="#FFFFFF"]; ligand_unsub [label="{Unsubstituted Bipyridine\n(Baseline)}", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ligand_ewg [label="{Electron-Withdrawing Group (EWG)\n e.g., -COOH, -NO₂}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ru_center_edg [label="{Ru Center\nElectron-Rich}", fillcolor="#F1F3F4", fontcolor="#202124"]; ru_center_unsub [label="{Ru Center\nBaseline}", fillcolor="#F1F3F4", fontcolor="#202124"]; ru_center_ewg [label="{Ru Center\nElectron-Poor}", fillcolor="#F1F3F4", fontcolor="#202124"];
potential_edg [label="{Easier to Oxidize\n(Cathodic Shift)}", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; potential_unsub [label="{Baseline Redox\nPotential}", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; potential_ewg [label="{Harder to Oxidize\n(Anodic Shift)}", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ligand_edg -> ru_center_edg [label="Increases e⁻ density"]; ligand_unsub -> ru_center_unsub; ligand_ewg -> ru_center_ewg [label="Decreases e⁻ density"];
ru_center_edg -> potential_edg; ru_center_unsub -> potential_unsub; ru_center_ewg -> potential_ewg;
caption [label="Effect of ligand electronics on Ru redox potential.", shape=plaintext, fontsize=10]; } } Caption: Effect of ligand electronics on Ru redox potential.
Quantitative Comparison of Redox Potentials
The following table summarizes experimental data from the literature, illustrating the tangible effects of ligand modification on the Ru(II)/Ru(III) redox potential.
| Ruthenium Complex | Ligand Substituent (X) | Substituent Type | E½ (RuII/III) vs. Ag/AgCl (in CH₃CN) | Reference |
| [Ru(4,4'-X₂-bpy)₂(Mebpy-CN)]²⁺ | -N(CH₃)₂ | EDG | +0.88 V | [9] |
| [Ru(4,4'-X₂-bpy)₂(Mebpy-CN)]²⁺ | -OCH₃ | EDG | +1.08 V | [9] |
| [Ru(4,4'-X₂-bpy)₂(Mebpy-CN)]²⁺ | -CH₃ | EDG | +1.17 V | [9] |
| [Ru(bpy)₃]²⁺ | -H (unsubstituted) | Baseline | +1.26 V | [11] |
| [Ru(4,4'-(COOEt)₂-bpy)₃]²⁺ | -COOEt | EWG | +1.84 V | [11] |
Note: Potentials are often reported in non-aqueous solvents like acetonitrile (CH₃CN) for solubility reasons, but the trends directly translate to the behavior observed in the aqueous systems of Pourbaix diagrams.
Pillar 3: From Diagram to Application - Field-Proven Insights
The true utility of this analysis is in its predictive power for real-world applications.
-
Water Oxidation Catalysis: Many ruthenium-based water oxidation catalysts (WOCs) operate via a high-valent Ru(IV)=O or Ru(V)=O species. A Pourbaix diagram is essential for identifying the precise potential and pH window where this catalytically active species is formed and remains stable without degrading.[12][13] By modifying the bipyridine ligands, researchers can tune the potential required to reach this active state, thereby lowering the overpotential for water splitting and improving energy efficiency.
-
Anticancer Drug Design: Ruthenium complexes are promising alternatives to platinum-based drugs.[3][14] For a complex to be effective, it must be stable in the bloodstream (pH ≈ 7.4) but potentially become activated in the slightly more acidic environment of a tumor. The Pourbaix diagram provides a direct map of the complex's stability at physiological pH, helping to predict its fate in vivo and guide the design of complexes that remain intact until they reach their target.
-
Dye-Sensitized Solar Cells (DSSCs): The efficiency of a DSSC depends on the precise alignment of the energy levels of the ruthenium dye with the semiconductor (e.g., TiO₂) and the redox electrolyte. The ground and excited-state redox potentials of the dye, which are directly influenced by ligand electronics, determine the feasibility of electron injection and dye regeneration. The principles demonstrated in Pourbaix diagrams—tuning redox potentials via ligand modification—are central to designing more efficient sensitizers.[9][15]
Conclusion
The Pourbaix diagram is an indispensable tool for any scientist working with ruthenium bipyridine complexes. It provides a clear, quantitative picture of a complex's stability and redox behavior as a function of pH. As demonstrated, the strategic modification of bipyridine ligands with electron-donating or electron-withdrawing groups offers a rational and powerful method to fine-tune the electrochemical properties of these complexes. This "ligand-directed tuning" allows for the precise tailoring of ruthenium complexes to meet the demanding requirements of applications ranging from sustainable energy to advanced medicine. By understanding and applying the principles of Pourbaix diagram analysis, researchers can accelerate the discovery and optimization of next-generation ruthenium-based technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Ruthenium redox equilibria: 3. Pourbaix diagrams for the systems Ru-H2O and Ru-Cl--H2O | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 6. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 7. One moment, please... [pub.iapchem.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Electrochemical and spectral investigations of ring-substituted bipyridine complexes of ruthenium (1982) | C.M. Elliott | 183 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4′-Dimethoxycarbonyl-2,2′-bipyridine | MDPI [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2',6,6'-Tetramethyl-4,4'-bipyridine
As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. The handling of specialized heterocyclic compounds like 2,2',6,6'-Tetramethyl-4,4'-bipyridine demands a meticulous approach, not just to ensure laboratory safety, but also to protect our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
The 'Why': Understanding the Hazard Profile
Before addressing the 'how' of disposal, we must first understand the 'why'. The disposal protocol is directly dictated by the inherent hazards of the substance. This compound is not a benign chemical; its hazard profile necessitates its classification as hazardous waste. The primary concern is its significant environmental toxicity.
Safety Data Sheets (SDS) and chemical databases classify this compound with specific hazard statements that underscore its potential for environmental harm. It is crucial to recognize that improper disposal, such as drain disposal, is strictly prohibited as it can lead to long-term adverse effects in aquatic ecosystems.[1][2]
Table 1: Hazard Profile for this compound
| Hazard Class | Hazard Statement Code | Description | Source |
| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life | [1] |
| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long-lasting effects | [1] |
This profile mandates that this compound be treated as a regulated hazardous waste, requiring a specific disposal pathway separate from general laboratory trash or sewer systems.[3][4]
Pre-Disposal Operations: Safety First
Safe disposal begins with safe handling during and after its use. Contamination and exposure risks are highest during the transfer of waste.
Personal Protective Equipment (PPE)
Before handling the pure compound or its waste solutions, ensure the following PPE is worn. The goal is to create a complete barrier to prevent any contact.[5][6]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[5][6]
-
Body Protection: A standard laboratory coat.
-
Work Area: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[2][7]
Managing Spills
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material and contaminated debris into a suitable, sealable container. Use non-sparking tools if the compound was in a flammable solvent.[7]
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste according to the procedures below.
-
Decontaminate: Clean the spill area thoroughly.
Step-by-Step Disposal Protocol for this compound
This protocol ensures compliance with EPA and local regulations for hazardous waste management.[3][4] The core principle is waste segregation and containment .
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[3][4]
-
Causality: Designating an SAA ensures that hazardous waste is kept under the control of laboratory personnel and minimizes the distance it needs to be transported within the lab.
-
Action: Choose a secondary containment tray within a fume hood or a designated cabinet for your this compound waste. This area must be clearly marked.
Step 2: Select the Correct Waste Container
-
Causality: The container must be compatible with the chemical waste to prevent leaks, reactions, or degradation. The container must also seal tightly to prevent the release of vapors.
-
Action:
-
Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) carboys are a common and effective choice.
-
Ensure the container is in good condition, with no cracks or residue.
-
Never use a container that previously held an incompatible chemical (e.g., strong oxidizing agents or acids).
-
Step 3: Label the Waste Container Immediately
-
Causality: Proper labeling is a critical safety and regulatory requirement. It prevents accidental mixing of incompatible wastes and informs emergency responders and waste handlers of the container's contents.[3][4]
-
Action:
-
The moment the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]
-
List all other components in the waste stream, including solvents, with their approximate percentages.
-
Mark the relevant hazard characteristics (e.g., Toxic, Environmental Hazard).
-
Step 4: Accumulate Waste Safely
-
Causality: Safe accumulation practices prevent dangerous reactions and ensure the container is ready for pickup.
-
Action:
-
Keep the container closed at all times , except when adding waste. Do not leave a funnel in the container opening.[3]
-
Collect waste solutions of this compound in a dedicated container. Do not mix it with other waste streams unless you have confirmed compatibility.
-
Store contaminated solids (e.g., gloves, absorbent pads, filter paper) in a separate, clearly labeled, sealed plastic bag or solid waste container.
-
Fill liquid containers to no more than 90% capacity to allow for vapor expansion.[8]
-
Step 5: Arrange for Disposal
-
Causality: Hazardous waste must be disposed of through a licensed treatment, storage, and disposal facility (TSDF), which is coordinated by your institution's EH&S office.
-
Action:
-
Once the waste container is 90% full or you have finished the project, complete a chemical waste pickup request form as required by your institution.[9]
-
Ensure the label is complete and legible before pickup.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste in the laboratory.
Caption: Workflow for compliant hazardous waste disposal.
Decontamination of Empty Containers
An "empty" container that held this compound is not truly empty; it is still considered hazardous waste due to the remaining residue.
-
Action: Do not rinse the container into the sink. The best practice is to offer the original, unrinsed container for disposal via your EH&S office. If rinsing is required for container reuse (consult with EH&S first), the first rinseate must be collected and disposed of as hazardous waste.
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility as stewards of the scientific community and the environment.
References
- 1. 6662-72-2 | this compound | Pyridines | Ambeed.com [ambeed.com]
- 2. fishersci.com [fishersci.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. geneseo.edu [geneseo.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Senior Application Scientist's Guide to Handling 2,2',6,6'-Tetramethyl-4,4'-bipyridine
As researchers and drug development professionals, our work with novel chemical compounds demands a proactive and deeply informed approach to safety. This guide provides an essential operational and safety framework for handling 2,2',6,6'-Tetramethyl-4,4'-bipyridine, moving beyond a simple checklist to explain the causality behind each procedural step. The protocols outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.
Hazard Assessment: Understanding the Compound
This compound belongs to the bipyridine class of compounds. While specific toxicological data for this substituted derivative is limited, the known hazards of related bipyridine and pyridine compounds provide a strong basis for establishing stringent handling protocols.
Key hazards to consider are:
-
Eye Irritation: Bipyridine compounds are known to cause serious eye irritation.[1]
-
Skin Contact: Can cause skin irritation upon contact.[1] Prolonged or repeated exposure should be avoided.
-
Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]
-
Ingestion: Assumed to be toxic if swallowed, a characteristic common to many bipyridine derivatives.[2][3]
Experimental studies on related dipyridyl isomers have shown a range of potential toxicological effects, including acting as inducers of metabolic enzymes.[4] Therefore, minimizing exposure through all routes is the primary goal.
The Core Directive: Engineering Controls and PPE
Personal Protective Equipment (PPE) is the final and essential barrier between you and the chemical. However, it must be used in conjunction with primary engineering controls.
Primary Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure.[5]
Step-by-Step PPE Protocol
A. Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 standards are mandatory at all times.[6] Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Protection: When handling larger quantities (>5 g) or performing operations with a high risk of splashing (e.g., rapid additions, heating), a full-face shield must be worn over the chemical splash goggles.
B. Skin and Body Protection
-
Gloves: The Critical Barrier: The choice of glove material is paramount. While thin nitrile gloves are common in labs, they often provide only minimal splash protection against pyridine-type compounds.[5][7]
-
For Incidental Contact (e.g., handling vials, quick transfers): Double-gloving with standard nitrile examination gloves (minimum 4 mil thickness) is recommended. If a splash occurs, remove and replace both layers immediately.[8]
-
For Prolonged Contact or Immersion Potential: Butyl rubber or Viton gloves offer superior resistance to pyridine and related compounds and should be used for tasks like cleaning glassware or managing spills.[5] Always inspect gloves for tears or pinholes before use.[1]
-
| Glove Type | Recommended Use Case | Rationale |
| Nitrile (Double-Gloved) | Short-duration tasks, incidental splash risk. | Provides good general protection but limited resistance to pyridine compounds. Double-gloving adds a layer of safety.[7][9] |
| Butyl Rubber | Extended handling, solution work, cleaning. | Offers excellent resistance to ketones, esters, and nitrogen-containing heterocyclic compounds like pyridine.[5] |
| Viton™ | High-risk tasks, handling concentrated solutions. | Provides the highest level of chemical resistance for this class of compounds, though often with reduced dexterity. |
-
Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves and a snug fit at the cuffs must be worn and fully buttoned. This protects against incidental skin contact and contamination of personal clothing.
C. Respiratory Protection
-
Under Normal Conditions: When all work is performed within a certified chemical fume hood, a respirator is typically not required.[6]
-
When Required: A respirator is necessary if engineering controls are absent or fail, or during a large spill clean-up. In such cases, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required. Note that personnel must be medically cleared and fit-tested to wear a respirator.[5]
Operational and Disposal Plans
A safe protocol extends from initial handling to final disposal.
Safe Handling Workflow
The following diagram outlines the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
Disposal and Decontamination
-
Chemical Waste: All waste containing this compound, including excess solid and solutions, must be collected in a dedicated, labeled hazardous waste container.[10][11] Never pour pyridine-containing waste down the drain.[12] The primary disposal method for this class of waste is incineration by a licensed facility.[10]
-
Contaminated PPE: Used gloves, weigh boats, and disposable lab coats should be placed in a sealed bag within the fume hood and disposed of as solid hazardous waste.[5]
-
Spill Cleanup:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large, contact your institution's Environmental Health & Safety (EH&S) department.
-
For small spills inside a fume hood, use a chemical spill kit with an inert absorbent material.
-
Wearing appropriate PPE (including butyl rubber gloves and potentially a respirator), cover the spill with the absorbent.
-
Collect the material using non-sparking tools, place it in a sealed container, and label it for hazardous waste disposal.[5]
-
Emergency Procedures
Immediate and correct action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]
By integrating these expert protocols and understanding the rationale behind them, you can handle this compound with the highest degree of safety, ensuring a secure environment for groundbreaking research.
References
- 1. geneseo.edu [geneseo.edu]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
